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  • Product: 3-Chloro-1-(2-methylphenyl)-1-oxopropane
  • CAS: 898785-08-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-1-(2-methylphenyl)-1-oxopropane: Properties, Synthesis, and Applications

An Essential Building Block in Modern Drug Discovery and Development Introduction 3-Chloro-1-(2-methylphenyl)-1-oxopropane, a substituted α-chloroketone, is a key chemical intermediate with significant applications in th...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block in Modern Drug Discovery and Development

Introduction

3-Chloro-1-(2-methylphenyl)-1-oxopropane, a substituted α-chloroketone, is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, comprising a reactive chloropropyl chain attached to a tolyl group, make it a versatile precursor for the construction of various heterocyclic and carbocyclic scaffolds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, with a particular focus on its role in drug development.

Nomenclature and Structural Characteristics

  • Systematic Name: 3-Chloro-1-(2-methylphenyl)-1-oxopropane

  • Other Names: 3-Chloro-1-(o-tolyl)propan-1-one

  • CAS Number: 898785-08-5[1]

  • Molecular Formula: C₁₀H₁₁ClO[1]

  • Molecular Weight: 182.65 g/mol [1]

The molecule features a propiophenone core, where the phenyl ring is substituted with a methyl group at the ortho position. A chlorine atom is located at the terminal position of the three-carbon acyl chain. This arrangement of functional groups dictates the compound's reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

PropertyValueSource
CAS Number 898785-08-5[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.65 g/mol [1]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds
Purity Commercially available with ≥95% purity[1]

Synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

The primary and most efficient method for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the acylium ion. The electron-rich toluene ring then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the desired ketone product.

Due to the ortho- and para-directing nature of the methyl group on the toluene ring, the acylation can result in a mixture of ortho and para isomers. The steric hindrance from the methyl group can influence the regioselectivity of the reaction.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride. This procedure should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Toluene

  • 3-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Cooling: Cool the suspension to 0 °C in an ice bath.[2][3]

  • Addition of Reactants: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane dropwise. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.[2][3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.[2][3]

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-Chloro-1-(2-methylphenyl)-1-oxopropane.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene protons adjacent to the chlorine atom, a triplet for the methylene protons adjacent to the carbonyl group, a singlet for the methyl protons on the aromatic ring, and a multiplet for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the two methylene carbons, the methyl carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the carbonyl group and loss of a chlorine atom.

Reactivity and Chemical Transformations

The chemical reactivity of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is primarily dictated by the presence of the α-chloroketone moiety. The electron-withdrawing nature of the carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack.

Reactivity_of_Alpha-Chloroketone A 3-Chloro-1-(2-methylphenyl)-1-oxopropane C Nucleophilic Substitution (SN2) A->C B Nucleophile (e.g., Amine) B->C D α-Substituted Ketone Product C->D

Caption: General reactivity of α-chloroketones.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. This is a crucial transformation that allows for the introduction of diverse functional groups.

  • Reaction with Amines: One of the most significant reactions of this compound is its reaction with primary or secondary amines to form α-amino ketones. This reaction is fundamental in the synthesis of many biologically active compounds. The reaction typically proceeds by mixing the α-chloroketone with the amine, often in the presence of a base to neutralize the HCl generated.

Applications in Drug Development

3-Chloro-1-(2-methylphenyl)-1-oxopropane and its isomers are valuable building blocks in medicinal chemistry, particularly in the synthesis of psychoactive drugs.[4] The α-amino ketone scaffold, readily accessible from this precursor, is a common feature in many pharmaceuticals.

Potential Precursor for Bupropion Analogues

While the widely used antidepressant bupropion is synthesized from 3'-chloropropiophenone, 3-Chloro-1-(2-methylphenyl)-1-oxopropane serves as a precursor for structurally related analogues. The synthesis would involve the reaction of 3-Chloro-1-(2-methylphenyl)-1-oxopropane with tert-butylamine to yield the corresponding α-amino ketone. These analogues are of interest to researchers for exploring structure-activity relationships and developing new therapeutic agents.

Caption: Synthesis of a bupropion analogue.

Safety and Handling

α-Chloroketones are generally considered to be lachrymators and skin irritants. It is crucial to handle 3-Chloro-1-(2-methylphenyl)-1-oxopropane with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-1-(2-methylphenyl)-1-oxopropane is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The reactivity of its α-chloroketone functionality allows for the introduction of a wide range of substituents, making it a key building block for the preparation of complex molecular architectures. As research in medicinal chemistry continues to advance, the demand for such versatile intermediates is expected to grow, further solidifying the importance of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in the development of new therapeutic agents.

References

  • Garcı́a-Garcı́a, P., et al. (2022). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry. [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Wasserman, H. H. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Chloro-1-(2-methylphenyl)-1-oxopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-Methylpropene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5089. [Link]

  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]

  • Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6549-6561. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and phar... Journal of Chemical and Pharmaceutical Research, 8(8), 1081-1085. [Link]

  • Google Patents. (n.d.). CN102229523B - Preparation method of 3-chloro-1,2-propanediol.
  • National Center for Biotechnology Information. (n.d.). 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Propanone, 3-chloro-1-(2-chloro-5-methylphenyl)- Properties. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Xu, X., et al. (2002). Percutaneous absorption of trihalomethanes, haloacetic acids, and haloketones. Toxicology and Applied Pharmacology, 184(1), 19-26. [Link]

  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • Younes, M. I., et al. (2018). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][2][5][6]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 11(8), 1279-1287. [Link]

  • Pinto, A., & de Souza, R. O. M. A. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • European Patent Office. (2011). PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE. (Patent No. EP 1971585 B1). [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Baumann, M., et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 442-495. [Link]

  • Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol.
  • Garstenauer, C., et al. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Journal of Organometallic Chemistry, 993, 122709. [Link]

  • Meyvaci, E., et al. (2022). One-step synthesis of triarm block copolymers by simultaneous atom transfer radical and ring-opening polymerization. Polymer Bulletin. [Link]

  • Castanheiro, A. S., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4423. [Link]

Sources

Exploratory

3-Chloro-1-(2-methylphenyl)-1-oxopropane CAS number 898785-08-5

The following technical guide details the chemical identity, synthesis, and application of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5). This monograph is structured for researchers and process chemists, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5). This monograph is structured for researchers and process chemists, focusing on regioselective synthesis and downstream utility in chiral scaffold construction.[1]

CAS Number: 898785-08-5 Synonyms: 3-Chloro-2'-methylpropiophenone; 3-Chloro-1-(o-tolyl)propan-1-one;


-Chloroisobutyrophenone (derivative).

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane is a specialized


-chloro ketone intermediate. Unlike its unsubstituted analog (used in the synthesis of antidepressants like bupropion or fluoxetine), the ortho-methyl (o-tolyl)  substitution pattern of this compound imparts unique steric properties. It serves as a critical "divergent node" in organic synthesis, primarily used for:
  • Metallocene Catalysis Precursors: Cyclization to 4-methyl-1-indanone , a key ligand framework for stereoselective Ziegler-Natta polymerization catalysts.

  • Chiral Pharmacophores: Asymmetric reduction to 3-chloro-1-(2-methylphenyl)propan-1-ol, a scaffold for converting non-selective CNS drugs into subtype-selective agents via steric steering.

This guide provides a validated protocol for its regioselective synthesis (avoiding the para isomer common in direct Friedel-Crafts acylation) and details its transformation into high-value indanone and amino-alcohol scaffolds.

Chemical Identity & Properties

PropertySpecification
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Structure Aryl ketone with a

-chloro alkyl chain and ortho-methyl substitution.
Appearance Pale yellow to colorless oil (solidifies upon high purity/cooling).
Solubility Soluble in DCM, THF, Toluene; Insoluble in water.[1]
Reactivity Profile Alkylating agent (via

-chloride); Electrophile (carbonyl); Precursor to vinyl ketones (via HCl elimination).

Regioselective Synthesis Protocols

The Challenge: Isomer Control

Direct Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride yields predominantly the para isomer (4-methyl). To exclusively obtain the ortho isomer (CAS 898785-08-5), a directed synthesis starting from 2'-methylacetophenone is required.

Protocol A: The Mannich-Elimination-Hydrochlorination Route

This route ensures 100% regiocontrol by fixing the ortho-methyl group on the starting material.

Mechanism:

  • Mannich Reaction: 2'-Methylacetophenone

    
     Mannich Base.
    
  • Elimination: Mannich Base

    
     Vinyl Ketone (1-(2-methylphenyl)prop-2-en-1-one).
    
  • Hydrochlorination: Vinyl Ketone + HCl

    
     Target 
    
    
    
    -Chloro Ketone.
Step-by-Step Methodology

Reagents:

  • 2'-Methylacetophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)[1]

  • Dimethylamine hydrochloride (1.2 eq)[1]

  • Conc. HCl (excess)[1]

  • Ethanol (Solvent)[1]

Procedure:

  • Mannich Condensation: In a round-bottom flask, dissolve 2'-methylacetophenone, paraformaldehyde, and dimethylamine HCl in ethanol. Reflux for 4–6 hours. Monitor by TLC for the disappearance of acetophenone.

  • Elimination (In-situ): The resulting Mannich base salt is often unstable. Evaporate the solvent to obtain the crude hydrochloride salt.

  • Steam Distillation/Elimination: Basify the residue with aqueous Na₂CO₃ and subject it to steam distillation. The Mannich base eliminates dimethylamine to form the vinyl ketone (1-(2-methylphenyl)prop-2-en-1-one), which distills over as an oil.

  • Hydrochlorination: Collect the vinyl ketone oil. Dissolve in dry diethyl ether or dichloromethane. Cool to 0°C.

  • Saturation: Bubble anhydrous HCl gas through the solution for 2 hours. The solution will darken slightly.

  • Isolation: Seal the flask and stir at room temperature overnight (12h). Evaporate the solvent under reduced pressure (keep temperature <40°C to prevent HCl elimination).[1]

  • Purification: The residue is the target 3-Chloro-1-(2-methylphenyl)-1-oxopropane . If necessary, recrystallize from hexanes/EtOAc (if solid) or purify via rapid silica filtration (neutral alumina is preferred to prevent elimination).[1]

Critical Control Point: The


-chloro ketone is in equilibrium with the vinyl ketone. Avoid high temperatures during workup, or the HCl will eliminate, reverting the product to the vinyl ketone.[1]

Downstream Applications & Workflows

The utility of CAS 898785-08-5 lies in its ability to cyclize or reduce.

Application 1: Synthesis of 4-Methyl-1-Indanone

This is the primary industrial use case. The ortho-methyl group directs cyclization to the remaining open ortho position, creating the 7-membered ring system used in metallocenes.

  • Reagent: Aluminum Chloride (AlCl₃) or Triflic Acid.

  • Conditions: Melt reaction (NaCl/AlCl₃) or High-boiling solvent (120°C).

  • Outcome: Intramolecular Friedel-Crafts alkylation yields 4-methyl-1-indanone .

Application 2: Asymmetric Reduction to Chiral Amino Alcohols

Used in drug discovery to create analogs of fluoxetine/atomoxetine with steric bulk at the ortho position.

  • Step 1: Asymmetric reduction (CBS catalyst or Ruthenium transfer hydrogenation)

    
    (S)-3-chloro-1-(2-methylphenyl)propan-1-ol.
    
  • Step 2: Amination (displacement of Cl by amines like methylamine)

    
     Chiral Amino Alcohol.
    
Visualization of Synthetic Logic

G Start 2'-Methylacetophenone (Ortho-fixed Start) Mannich Mannich Base Intermediate Start->Mannich HCHO, Me2NH HCl, EtOH Vinyl Vinyl Ketone 1-(2-methylphenyl)prop-2-en-1-one Mannich->Vinyl Steam Dist. (-Me2NH) Target TARGET: CAS 898785-08-5 3-Chloro-1-(2-methylphenyl)-1-oxopropane Vinyl->Target Anhydrous HCl (Addition) Indanone 4-Methyl-1-Indanone (Metallocene Ligand) Target->Indanone AlCl3, Heat (Cyclization) Alcohol Chiral Amino Alcohols (Drug Scaffolds) Target->Alcohol 1. CBS Red. 2. HNR2

Figure 1: Synthetic flowchart illustrating the regioselective route to CAS 898785-08-5 and its divergent applications.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Lachrymator: Like many

      
      -halo ketones and benzyl halides, this compound is a potent eye and respiratory irritant.[1] Handle only in a fume hood.
      
    • Corrosive/Irritant: Causes skin burns upon prolonged contact.

    • Vesicant: Potential blistering agent.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HCl).

  • Disposal: Quench with aqueous sodium bicarbonate before disposal to neutralize potential HCl generation.

References

  • ChemicalBook. (2023). 3-CHLORO-1-(2-METHYLPHENYL)-1-OXOPROPANE Product Entry. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-chloro-1-(2-methylphenyl)propan-1-one. Retrieved from [1]

  • AiFChem. (2025). CAS 898785-08-5 Data Sheet. Retrieved from [1]

  • Preparation of Indanones. (General Reference). Friedel-Crafts Cyclization of 3-Chloropropiophenones. In: Vogel's Textbook of Practical Organic Chemistry. (Standard protocol for converting -chloroketones to indanones).
  • Mannich Reaction Protocol. (General Reference). Synthesis of Vinyl Ketones via Mannich Bases. Organic Syntheses, Coll.[1] Vol. 3, p.305.[1] (Foundational method for the "Protocol A" described above).

Sources

Foundational

molecular structure of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

The following technical guide details the molecular structure, synthesis, and pharmaceutical utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone). This document is structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and pharmaceutical utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone). This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights.

A Privileged Scaffold for Aryl-Aminoketone Therapeutics

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5) is a bifunctional aromatic building block characterized by an ortho-substituted aryl ring and a reactive


-chloro ketone tail. It serves as a critical electrophilic intermediate in the synthesis of aminoketones  (muscle relaxants) and chiral amino-alcohols  (antidepressants). Its structural uniqueness lies in the steric influence of the ortho-methyl group, which modulates metabolic stability and receptor binding affinity in downstream pharmaceutical targets compared to its para-substituted analogs (e.g., Tolperisone precursors).
Molecular Architecture & Reactivity

The molecule features a propiophenone core distorted by the steric bulk of the ortho-methyl group. This steric crowding forces the carbonyl group slightly out of coplanarity with the phenyl ring, altering the electronic conjugation and reducing the electrophilicity of the carbonyl carbon compared to the unsubstituted analog.

  • Electrophilic Sites:

    • C3 (Alkyl Chloride): Highly reactive toward nucleophilic substitution (

      
      ), enabling rapid coupling with secondary amines (e.g., piperidine, pyrrolidine).
      
    • C1 (Carbonyl): Susceptible to nucleophilic attack (Grignard, hydrides). The ortho-methyl group provides facial selectivity during asymmetric reductions.

  • Leaving Group: The

    
    -chlorine is a good leaving group, but unlike 
    
    
    
    -halo ketones, it is less prone to immediate elimination, making it stable enough for isolation yet reactive enough for derivatization.
Physiochemical Properties
PropertyValueNote
IUPAC Name 3-Chloro-1-(2-methylphenyl)propan-1-one
CAS Number 898785-08-5
Molecular Formula

Molecular Weight 182.65 g/mol
Appearance Pale yellow oil or low-melting solidOrtho substitution disrupts crystal packing vs. para isomer (

54°C).[1]
Boiling Point ~135-140°C @ 10 mmHgEstimated based on homologs.
Solubility DCM, Toluene, THF, Ethyl AcetateHydrophobic; insoluble in water.
Synthetic Pathways & Process Chemistry

The synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane presents a classic regioselectivity challenge. The two primary routes are Friedel-Crafts Acylation (Industrial) and Grignard Addition to Nitriles (High Precision).

Route A: Friedel-Crafts Acylation (Industrial Standard)

This method uses toluene and 3-chloropropionyl chloride.

  • Challenge: Toluene directs ortho and para. The para isomer (4-methyl) is thermodynamically and kinetically favored due to sterics.

  • Solution: To maximize the ortho isomer, the reaction is run at lower temperatures with specific Lewis acids, though fractional distillation is invariably required to separate the ortho product from the para major product.

Route B: Grignard-Nitrile Coupling (High Purity)

For research applications requiring >98% isomeric purity, the reaction of o-tolylmagnesium bromide with 3-chloropropionitrile is superior. This route guarantees the ortho position of the methyl group.

Synthesis cluster_0 Route A: Friedel-Crafts (Industrial) cluster_1 Route B: Grignard (High Purity) Toluene Toluene Mixture Isomer Mixture (Ortho + Para) Toluene->Mixture DCM, 0°C AcylCl 3-Chloropropionyl Chloride AcylCl->Mixture AlCl3 AlCl3 (Catalyst) AlCl3->Mixture Distill Fractional Distillation Mixture->Distill Product 3-Chloro-1-(2-methylphenyl)- 1-oxopropane Distill->Product Minor Isomer Isolated oTolyl o-Tolyl MgBr Imine Imine Salt Intermediate oTolyl->Imine THF, -78°C Nitrile 3-Chloropropionitrile Nitrile->Imine Hydrolysis Acid Hydrolysis (H3O+) Imine->Hydrolysis Hydrolysis->Product Regiospecific

Caption: Comparative synthetic pathways. Route A yields a mixture requiring purification; Route B is regiospecific for the ortho-isomer.

Experimental Protocol: Grignard Synthesis (Route B)

Rationale: This protocol is selected for the target audience (Researchers) to ensure isomeric purity, avoiding the difficult separation of ortho/para isomers inherent in the Friedel-Crafts route.

Reagents:

  • 2-Bromotoluene (1.0 eq)[2]

  • Magnesium turnings (1.1 eq)

  • 3-Chloropropionitrile (1.0 eq)

  • THF (Anhydrous)[3]

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 2-bromotoluene in THF dropwise at reflux to generate o-tolylmagnesium bromide.

    • Checkpoint: Solution turns turbid/grey, indicating initiation.

  • Addition: Cool the Grignard solution to -78°C (dry ice/acetone). This low temperature prevents nucleophilic attack on the chloro-alkyl chain (cyclization side reaction).

  • Coupling: Add 3-chloropropionitrile (diluted in THF) dropwise over 30 minutes. Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Mechanism:[3][4][5] The Grignard carbon attacks the nitrile carbon, forming a metallo-imine intermediate.

  • Hydrolysis: Quench the reaction with cold saturated

    
     followed by 10% 
    
    
    
    . Stir vigorously for 2 hours to hydrolyze the imine to the ketone.
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Structural Characterization (The "Fingerprint")

To validate the structure, compare experimental data against these predicted spectral signatures.

1H NMR (400 MHz, CDCl3):

  • 
     2.45 (s, 3H):  Aryl-CH3  (Distinctive ortho shift).
    
  • 
     3.35 (t, J=6.5 Hz, 2H):  CO-CH2 -CH2.
    
  • 
     3.90 (t, J=6.5 Hz, 2H):  CH2-CH2 -Cl (Deshielded by Cl).
    
  • 
     7.20 - 7.65 (m, 4H):  Aromatic protons. (Look for the complex ABCD system typical of ortho-substitution, unlike the symmetric AA'BB' of the para isomer).
    

IR Spectrum:

  • 1685 cm

    
    :  C=O stretch (Conjugated ketone). Lower frequency than non-conjugated (~1715), but slightly higher than unsubstituted propiophenone due to steric twist reducing conjugation.
    
  • 760 cm

    
    :  C-H out-of-plane bending (Ortho-disubstituted benzene).
    
Pharmaceutical Utility & Downstream Logic

This molecule is a "gateway" intermediate. The


-chloro ketone motif allows for divergent synthesis of two major CNS-active scaffolds.
  • Aminoketones (Muscle Relaxants): Direct

    
     displacement of the chloride by secondary amines (e.g., piperidine) yields structures analogous to Tolperisone  or Eperisone , but with ortho-tolyl geometry. These analogs are investigated for improved metabolic stability (blocking para-hydroxylation).
    
  • Aryl-3-amino-propanols (SNRI Analogs): Asymmetric reduction of the ketone followed by amination yields scaffolds similar to Nisoxetine or Atomoxetine analogs.

Applications cluster_muscle Pathway A: Muscle Relaxants cluster_snri Pathway B: Antidepressants (SNRI) Core 3-Chloro-1-(2-methylphenyl)- 1-oxopropane SN2 SN2 Substitution Core->SN2 Base, Heat Reduct Asymmetric Reduction (CBS Catalyst) Core->Reduct NaBH4 or H2/Cat Amine Piperidine / Amine Amine->SN2 Aminoketone Ortho-Tolperisone Analogs SN2->Aminoketone Alcohol Chiral Chloro-Alcohol Reduct->Alcohol Ether Etherification / Amination Alcohol->Ether SNRI Nisoxetine/Atomoxetine Analogs Ether->SNRI

Caption: Divergent synthesis pathways. Pathway A leads to muscle relaxants; Pathway B leads to SNRI antidepressant scaffolds.

References
  • Friedel-Crafts Acylation Methodology: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Grignard-Nitrile Selectivity: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Aminoketone Synthesis: Synthesis of Tolperisone-related compounds. Journal of Medicinal Chemistry, 2005.

  • Isomer Characterization: PubChem Compound Summary for 3-Chloro-1-(2-methylphenyl)propan-1-one.

  • Safety Data: ECHA Registration Dossier for Chloro-ketones.

Sources

Exploratory

Comprehensive Technical Guide: Synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

This guide details the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone), a critical intermediate in the development of centrally acting muscle relaxants and heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone), a critical intermediate in the development of centrally acting muscle relaxants and heterocyclic pharmaceutical building blocks.

CAS Registry Number: 898785-08-5 (Ortho-isomer specific); 22422-21-5 (Para-isomer analog) Molecular Formula: C₁₀H₁₁ClO Molecular Weight: 182.65 g/mol IUPAC Name: 3-Chloro-1-(2-methylphenyl)propan-1-one

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane is a


-chloroketone used primarily as an electrophilic building block. Its reactivity stems from the carbonyl group and the 

-chloro substituent, allowing for cyclization reactions to form indanones or substitution reactions with amines to generate

-aminoketones (Mannich bases). Unlike its para-isomer—a precursor to drugs like Tolperisone—the ortho-isomer presents unique synthetic challenges due to steric hindrance at the 2-position of the aromatic ring.

This guide outlines two primary synthesis pathways:

  • Directed Organometallic Synthesis (Grignard): High regioselectivity for the ortho isomer.

  • Friedel-Crafts Acylation: Scalable industrial route requiring isomer separation.

Pathway 1: Directed Organometallic Synthesis (High Specificity)

Best for: Laboratory scale, high purity requirements, and strict regiochemical control.

Mechanistic Overview

This pathway utilizes the inherent regiochemistry of 2-bromotoluene to guarantee the position of the methyl group. By converting 2-bromotoluene to its Grignard reagent, we create a hard nucleophile that attacks the nitrile carbon of 3-chloropropionitrile . The intermediate imine salt is then hydrolyzed to the target ketone. This avoids the ortho/para selectivity issues of electrophilic aromatic substitution.

Reaction Scheme (Graphviz)

GrignardSynthesis Start o-Bromotoluene (Starting Material) Mg Mg / THF (Grignard Formation) Start->Mg Activation Grignard o-Tolylmagnesium Bromide (Intermediate) Mg->Grignard Reflux Complex Imine Salt Complex Grignard->Complex + Nitrile (0°C to RT) Nitrile 3-Chloropropionitrile (Electrophile) Nitrile->Complex Hydrolysis H3O+ / H2O (Acid Hydrolysis) Complex->Hydrolysis Quench Product 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Target) Hydrolysis->Product Isolation

Figure 1: Directed Grignard synthesis pathway ensuring ortho-regioselectivity.

Experimental Protocol

Step 1: Preparation of o-Tolylmagnesium Bromide

  • Reagents: 2-Bromotoluene (17.1 g, 100 mmol), Magnesium turnings (2.67 g, 110 mmol), Anhydrous THF (100 mL), Iodine (crystal).

  • Procedure:

    • Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

    • Add Mg turnings and a crystal of iodine.

    • Add 10 mL of a solution of 2-bromotoluene in THF to initiate the reaction (color change from brown to colorless indicates initiation).

    • Dropwise add the remaining bromide solution to maintain a gentle reflux.

    • Reflux for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Addition and Hydrolysis

  • Reagents: 3-Chloropropionitrile (8.95 g, 100 mmol), HCl (2M).

  • Procedure:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Add 3-chloropropionitrile in THF (20 mL) dropwise over 30 minutes. Note: The nitrile is preferred over the acid chloride here to prevent double addition (tertiary alcohol formation).

    • Allow the mixture to warm to room temperature and stir for 3-4 hours. The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.

    • Cool to 0°C and quench carefully with 2M HCl (50 mL).

    • Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

Step 3: Work-up

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Wash combined organics with Brine, dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) or vacuum distillation.[2]

Pathway 2: Friedel-Crafts Acylation (Industrial Scale)

Best for: Large-scale production where separation infrastructure exists.

Mechanistic Overview

This classical route involves the reaction of Toluene with 3-chloropropionyl chloride catalyzed by Aluminum Chloride (AlCl₃). The reaction proceeds via an acylium ion intermediate. Toluene is an ortho/para director. Due to the steric bulk of the 3-chloropropionyl group, the para isomer is kinetically favored (approx. 80-90%), making the ortho isomer (10-20%) a minor product that requires rigorous separation.

Reaction Workflow (Graphviz)

FriedelCrafts Reactants Toluene + 3-Chloropropionyl Chloride Complex Sigma Complex (Arenium Ion) Reactants->Complex + Catalyst < 10°C Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Mixture Isomer Mixture: Para (Major) + Ortho (Minor) Complex->Mixture - HCl Separation Fractional Distillation (High Vacuum) Mixture->Separation Ortho Ortho-Isomer (Target) Separation->Ortho Lower bp fraction Para Para-Isomer (Byproduct) Separation->Para Higher bp fraction

Figure 2: Friedel-Crafts acylation workflow highlighting the isomer separation requirement.

Experimental Protocol

Step 1: Acylation

  • Reagents: Toluene (excess, acts as solvent/reactant), 3-Chloropropionyl chloride (12.7 g, 100 mmol), AlCl₃ (14.6 g, 110 mmol).

  • Procedure:

    • Place AlCl₃ and dry DCM (or excess Toluene) in a reactor.

    • Cool to 0-5°C.

    • Add 3-chloropropionyl chloride dropwise.

    • Add Toluene dropwise, maintaining temperature < 10°C to minimize polysubstitution and rearrangement.

    • Stir at room temperature for 2 hours until HCl evolution ceases.

Step 2: Quench and Isolation

  • Pour the reaction mixture onto crushed ice/HCl.

  • Separate the organic layer and wash with NaHCO₃ (sat.) and water.

  • Dry over CaCl₂ and evaporate solvent.

Step 3: Purification (Critical)

  • The crude oil contains ~85% para-isomer and ~15% ortho-isomer.

  • Distillation: Use a high-efficiency fractionating column (e.g., Vigreux or spinning band). The ortho-isomer typically has a slightly lower boiling point due to the "ortho effect" (steric inhibition of resonance), but boiling points are close (approx. 100-110°C at 0.5 mmHg).

  • Crystallization: If the para-isomer is solid at RT (mp ~58-60°C), chill the mixture to precipitate the para-isomer, leaving the liquid ortho-enriched oil.

Comparative Data Analysis

FeaturePathway 1: Directed GrignardPathway 2: Friedel-Crafts
Regioselectivity 100% Ortho (Directed)~15% Ortho (Mixture)
Yield (Ortho) High (70-85%)Low (10-15% of total mass)
Purity Profile High (Main impurity: unreacted nitrile)Low (Main impurity: Para-isomer)
Scalability Moderate (Reagent cost, safety)High (Cheap bulk reagents)
Key Challenge Moisture sensitivity, Reagent costDifficult downstream separation

Safety & Handling

  • Lachrymator Hazard:

    
    -chloroketones are potent lachrymators (tear agents) and skin irritants. All operations must be conducted in a fume hood.
    
  • AlCl₃ Handling: Reacts violently with water releasing HCl gas. Quench with extreme caution.

  • Grignard Safety: Ether/THF solvents are flammable and peroxide formers. Ensure inert atmosphere (N₂/Ar).

References

  • Friedel-Crafts Acylation Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.

  • Grignard Reactions with Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Synthesis of 3-Chloropropiophenones:Organic Syntheses, Coll. Vol. 4, p. 162 (General procedure for

    
    -chloroketones). 
    
  • Ortho-Methyl Derivatization: Journal of Medicinal Chemistry, Structure-Activity Relationship studies on Tolperisone analogs (referencing ortho-substitution effects).

Sources

Foundational

Structural Elucidation and Spectroscopic Characterization of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone). Executive Summary & Compound Identity 3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone).

Executive Summary & Compound Identity

3-Chloro-1-(2-methylphenyl)-1-oxopropane is a critical aryl ketone intermediate, often utilized in the synthesis of SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) and other phenethylamine-based pharmaceuticals. Its structural integrity is defined by the ortho-toluoyl moiety attached to a


-chloroethyl chain.

Unlike its para-isomer (a common byproduct in Friedel-Crafts acylation of toluene), the ortho-isomer presents unique steric and electronic signatures in spectroscopy due to the proximity of the methyl group to the carbonyl center.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-Chloro-1-(2-methylphenyl)propan-1-one
Common Name 3-Chloro-2'-methylpropiophenone
Molecular Formula

Molecular Weight 182.65 g/mol
Monoisotopic Mass 182.0498 Da
Key Structural Features

-chloroketone, ortho-substituted benzene ring

Synthesis & Impurity Context (Process Flow)[2][3][4]

To understand the spectroscopic background noise, one must understand the genesis of the sample. The high-purity synthesis typically avoids direct Friedel-Crafts of toluene (which favors the para position) and instead utilizes organometallic coupling to ensure regioselectivity.

Validated Synthesis Workflow (Grignard Route)

The following Graphviz diagram illustrates the regioselective synthesis pathway to minimize para-isomer contamination.

SynthesisPath Start o-Bromotoluene Step1 Grignard Formation (Mg, THF) Start->Step1 Inter o-Tolylmagnesium Bromide Step1->Inter Product 3-Chloro-1-(2-methylphenyl)-1-oxopropane Inter->Product Nucleophilic Acyl Substitution Reactant 3-Chloropropionyl Chloride (Low Temp -78°C) Reactant->Product Impurity Impurity: Dimer/Alcohol Product->Impurity Over-reduction or Hydrolysis

Figure 1: Regioselective synthesis pathway via Grignard reagent to ensure ortho-substitution fidelity.

Mass Spectrometry (EI-MS) Analysis

In Electron Impact (EI) mass spectrometry (70 eV), the molecule exhibits a distinct fragmentation pattern driven by the stability of the acylium ion and the chlorine isotope signature.

Key Diagnostic Peaks[5][6][7][8]
m/z (Mass-to-Charge)Relative IntensityFragment AssignmentMechanistic Origin
182 / 184 ~15% / 5%

/

Molecular Ion. Shows characteristic 3:1 ratio of

to

.
147 < 10%

Heterolytic cleavage of the C-Cl bond.
119 100% (Base Peak)


-Cleavage.
Formation of the stable o-toluoyl cation (acylium ion).
91 ~40%

Tropylium Ion. Rearrangement of the benzyl fragment after CO loss.
63 / 65 Variable

Ethylene chloride cation (minor pathway).
Fragmentation Logic

The base peak at m/z 119 is the most critical diagnostic marker. It confirms the presence of the o-methylbenzoyl group. If the peak were at m/z 105, it would indicate a lack of the methyl group (benzoyl cation). If it were at m/z 133, it would suggest an ethyl group or dimethyl substitution.

Self-Validation Check: Ensure the M+ cluster (182/184) is present. If absent, the sample may have degraded to the corresponding alcohol or eliminated HCl to form the acrylophenone (vinyl ketone).

MS_Frag M_Ion Molecular Ion [M]+ m/z 182/184 Base_Peak Base Peak (Acylium) [o-Tolyl-CO]+ m/z 119 M_Ion->Base_Peak Alpha-Cleavage (- C2H4Cl) Chain Chloroethyl Radical .CH2CH2Cl M_Ion->Chain Neutral Loss Tropylium Tropylium Ion [C7H7]+ m/z 91 Base_Peak->Tropylium - CO (28 Da)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][9][10][11]

NMR provides the definitive proof of the ortho substitution pattern and the integrity of the alkyl chloride chain.

NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.48 - 2.52 Singlet (s)3H

Deshielded slightly by the adjacent carbonyl compared to toluene (2.35 ppm).
3.30 - 3.38 Triplet (t,

)
2H

Adjacent to Carbonyl. Typical range for phenones.
3.88 - 3.95 Triplet (t,

)
2H

Adjacent to Chlorine. Deshielded by electronegativity of Cl.
7.20 - 7.30 Multiplet (m)2HAr-H (m, p)Meta/Para protons relative to carbonyl.
7.35 - 7.45 Multiplet (m)1HAr-H (m)Remaining meta proton.
7.60 - 7.68 Doublet of Doublets1HAr-H (o)Diagnostic: The proton ortho to the carbonyl is deshielded by the anisotropy of the C=O bond.

Expert Note on Ortho-Effects: In the para-isomer, the aromatic region would show a clean


 doublet system. The ortho-isomer (this compound) displays a complex ABCD aromatic pattern due to the lack of symmetry caused by the 2-methyl group.
NMR Data (100 MHz, )
  • Carbonyl (C=O):

    
     ppm. (Downfield, conjugated).
    
  • Aromatic Carbons: Six signals in the range of

    
     ppm.
    
    • Quaternary C-1 (attached to C=O): ~138 ppm.

    • Quaternary C-2 (attached to CH3): ~136 ppm.[1]

  • Aliphatic Chain:

    • 
      : 
      
      
      
      ppm.
    • 
      : 
      
      
      
      ppm.
  • Methyl (

    
    ): 
    
    
    
    ppm.

Infrared (IR) Spectroscopy[6][9]

IR analysis is best performed using ATR (Attenuated Total Reflectance) on the neat oil or solid.

Wavenumber (

)
Vibration ModeIntensityInterpretation
1680 - 1690

StrongConjugated Ketone. Lower than non-conjugated ketones (1715) due to resonance with the benzene ring.
730 - 770

StrongOrtho-Disubstitution. Characteristic "oop" (out-of-plane) bending for 1,2-disubstituted aromatics.
600 - 800

MediumAlkyl chloride stretch.
2950 - 3050

MediumAromatic (

) and Aliphatic (

) C-H stretches.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without solvent interference.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

    • Why: Too high concentration leads to line broadening; too low leads to poor signal-to-noise ratio.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., Mg salts from Grignard workup).

  • Referencing: Calibrate the spectrum by setting the TMS singlet to 0.00 ppm .

Protocol B: GC-MS Method for Purity Assessment

Self-validating method to separate the product from the de-chlorinated byproduct (propiophenone derivative).

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Detection: MS Source 230°C, Quad 150°C. Scan range 40-400 amu.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Friedel-Crafts and Grignard selectivity).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [Link] (Reference for fragmentation patterns of alkyl-aryl ketones).

  • PubChem Database. (2023).[2] Compound Summary for 3-Chloro-1-(2-methylphenyl)propan-1-one. [Link] (General physical property verification).

Sources

Exploratory

Solubility Profile of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in Organic Solvents

An In-Depth Technical Guide Executive Summary The compound 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-Chloro-2'-methylpropiophenone ; CAS: 898785-08-5) is a critical Mannich base intermediate used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The compound 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-Chloro-2'-methylpropiophenone ; CAS: 898785-08-5) is a critical Mannich base intermediate used in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone analogs) and specific beta-amino ketone derivatives.

In process chemistry, the solubility profile of this intermediate dictates the efficiency of reaction kinetics, the purity of the isolated solid, and the yield of crystallization steps. This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for precise determination.[1]

Chemical Identity & Physicochemical Basis[2][3][4][5][6][7][8][9]

Understanding the solubility requires analyzing the molecular structure. The molecule consists of three distinct functional regions that compete for solvent interactions:

  • The Aromatic Core (2-Methylphenyl): A lipophilic, non-polar region. The ortho-methyl group introduces steric hindrance, slightly reducing packing efficiency compared to para-isomers, potentially enhancing solubility in non-polar solvents.

  • The Carbonyl Linker (C=O): A polar, hydrogen-bond acceptor site. This allows for dipole-dipole interactions with polar aprotic solvents (Acetone, DMSO) and hydrogen bonding with protic solvents (Alcohols).

  • The Alkyl Chloride Tail (-CH2-CH2-Cl): A moderately polar region with high electron density around the chlorine atom, susceptible to nucleophilic attack but stable in neutral dissolution.

PropertyValue (Predicted/Experimental)Relevance to Solubility
Molecular Formula C₁₀H₁₁ClO-
Molecular Weight 182.65 g/mol Moderate MW favors solubility in common organics.[2]
LogP (Octanol/Water) ~3.1 - 3.4Highly lipophilic; practically insoluble in water.
H-Bond Donors 0Cannot act as a proton donor; relies on solvent donors.
H-Bond Acceptors 1 (Ketone)Soluble in alcohols via H-bonding.

Predicted Solubility Profile in Organic Solvents[2]

Based on Hansen Solubility Parameters (HSP) and the "like dissolves like" principle, the solubility profile of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is categorized below.

Solvent Class Analysis
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Aromatic Hydrocarbons Toluene, XyleneHigh Strong

stacking interactions between the solvent and the phenyl ring of the solute. Ideal for reaction media.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Excellent polarity match; Cl-Cl dispersion forces enhance solvation.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Strong dipole-dipole interactions with the carbonyl group. Ethyl Acetate is the preferred solvent for crystallization.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolTemperature Dependent Soluble at high T; limited at low T. The hydrophobic effect of the tolyl group fights against the H-bonding network of the alcohol.
Aliphatic Hydrocarbons n-Hexane, n-HeptaneLow The polar carbonyl and chloro groups make the molecule too polar for pure alkanes. Useful as anti-solvents.
Aqueous WaterInsoluble High lipophilicity (LogP > 3) prevents hydration.

Thermodynamic Modeling of Solubility

To rigorously design a crystallization process, experimental data points must be correlated using thermodynamic models. This ensures interpolation accuracy between measured temperatures.

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates. It assumes a non-ideal solution where the enthalpy of solution is temperature-dependent.



  • 
     : Mole fraction solubility of the solute.[3]
    
  • 
     : Absolute temperature (Kelvin).[4]
    
  • 
     : Empirical model parameters derived from regression analysis of experimental data.
    
The van't Hoff Equation

For narrower temperature ranges, the simplified van't Hoff equation determines the enthalpy of dissolution (


).


  • Interpretation: A plot of

    
     vs. 
    
    
    
    yields a straight line.
    • Slope (

      
      ): 
      
      
      
      . If the slope is negative, dissolution is endothermic (solubility increases with T), which is typical for this compound.
    • Intercept (

      
      ): 
      
      
      
      (Entropy of solution).

Experimental Protocols (Self-Validating Systems)

Reliable solubility data is generated through rigorous experimentation. Below are two validated protocols: the classical Gravimetric Method and the advanced Dynamic Laser Monitoring method.

Protocol A: Static Equilibrium (Gravimetric)

Best for generating absolute solubility values for thermodynamic modeling.

  • Preparation: Add excess 3-Chloro-1-(2-methylphenyl)-1-oxopropane solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24 hours.

  • Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase is still present (saturated solution).

  • Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant weight (

      
      ).
      
    • Calculation: Solubility (

      
      ) in g/g solvent = 
      
      
      
      .
Protocol B: Dynamic Laser Monitoring (Polythermal)

Best for determining the Metastable Zone Width (MSZW) for crystallization design.

Workflow Diagram:

SolubilitySetup cluster_process Dynamic Solubility Determination Reactor Jacketed Reactor (Controlled T) Laser FBRM / Turbidity Probe (In-situ) Reactor->Laser  Real-time Signal Data Solubility Curve (Clear/Cloud Points) Laser->Data  Transmissivity % Control Control Unit (Ramp Rate 0.5°C/min) Control->Reactor  Heat/Cool

Figure 1: Schematic of the dynamic laser monitoring setup for solubility and MSZW determination.

Steps:

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat at 0.5 K/min until the laser transmission reaches 100% (Dissolution/Clear Point,

    
    ).
    
  • Cool at 0.5 K/min until transmission drops (Nucleation/Cloud Point,

    
    ).
    
  • Repeat for different concentrations (

    
    ).
    
  • Result: The gap between

    
     and 
    
    
    
    defines the operational window for crystallization.

Process Application: Cooling Crystallization Design

The solubility difference between high and low temperatures in alcoholic solvents (like Ethanol or Isopropanol) makes them ideal for purification via cooling crystallization.

Process Logic:

Crystallization Feed Crude Reaction Mixture Dissolve Dissolution Solvent: Ethanol T = 60°C Feed->Dissolve FilterHot Polishing Filtration (Remove insolubles) Dissolve->FilterHot Cooling Controlled Cooling Rate: -10°C/hr Target: 5°C FilterHot->Cooling Nucleation Nucleation Onset (Supersaturation) Cooling->Nucleation  Metastable Zone Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Isolation Filtration & Drying Growth->Isolation

Figure 2: Process flow for the purification of 3-Chloro-1-(2-methylphenyl)-1-oxopropane via cooling crystallization.

Optimization Strategy:

  • Solvent Selection: Use Ethanol or Isopropanol . They provide high solubility at reflux (~60-80°C) and low solubility at 0-5°C, maximizing yield.

  • Anti-Solvent: If yield is low, add Water or Hexane at the end of the cooling ramp to force remaining solute out of solution (drowning-out crystallization).

Conclusion

The solubility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is driven by its lipophilic tolyl core and polar carbonyl functionality.

  • For Reaction: Use Toluene or DCM to ensure complete dissolution and high reaction rates.

  • For Purification: Use Ethanol or Isopropanol in a cooling crystallization setup.

  • For Data Accuracy: Employ the Apelblat model to correlate experimental data obtained via the gravimetric method.

Adhering to these protocols ensures a robust, scalable process for this pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.

  • National Institute of Standards and Technology (NIST). (2025). Thermophysical Properties of Propiophenone Derivatives. NIST Chemistry WebBook, SRD 69.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • PubChem. (2025).[5] Compound Summary: 3-Chloro-1-(2-methylphenyl)-1-oxopropane.[6]

  • ScienceDirect. (2022). Solubility of 3-chloro-N-phenylphthalimide in binary solvent mixtures. (Analogous thermodynamic modeling reference).

(Note: While specific experimental data tables for this exact CAS are proprietary, the thermodynamic models and solvent class behaviors described above are scientifically validated for this structural family.)

Sources

Foundational

reactivity and stability of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Technical Monograph: Reactivity Profile and Stability Management of 3-Chloro-1-(2-methylphenyl)-1-oxopropane Executive Summary: The "Vinyl Ketone Gateway" 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5), also...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Reactivity Profile and Stability Management of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Executive Summary: The "Vinyl Ketone Gateway"

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5), also known as 3-chloro-1-(o-tolyl)propan-1-one, is a specialized electrophilic building block used primarily in the synthesis of 1-aryl-3-aminopropan-1-ones (Mannich bases) and substituted 1-indanones .

Unlike its para-substituted analogs, the ortho-methyl group introduces significant steric torque, preventing coplanarity between the carbonyl and the aromatic ring. This steric effect, combined with the


-chloro ketone moiety, creates a unique reactivity profile dominated by the "Vinyl Ketone Gateway" —a mechanism where the compound eliminates HCl to form the transient, highly reactive 1-(2-methylphenyl)prop-2-en-1-one before undergoing nucleophilic attack.

This guide details the management of this pathway to maximize yield in amination and cyclization reactions while mitigating the inherent instability caused by autocatalytic dehydrohalogenation.

Physicochemical & Structural Analysis

PropertyValue / DescriptionImpact on Reactivity
Molecular Formula

--
Molecular Weight 182.65 g/mol --
Electronic State

-Chloro Ketone
The carbonyl group at

-position acidifies the

-protons, facilitating E1cB elimination.
Steric Factor ortho-Methyl SubstitutionTwists the phenyl ring out of the carbonyl plane (~30-40° torsion), reducing conjugation compared to the para-isomer. This increases the electrophilicity of the carbonyl carbon.
Key Impurity 1-(2-methylphenyl)prop-2-en-1-oneThe vinyl ketone resulting from HCl loss. It is a potent Michael acceptor and a polymerization risk.

Reactivity Profile: The Divergent Pathways

The utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane lies in its ability to access three distinct chemical spaces depending on the conditions applied.

Pathway A: Amination (The Elimination-Addition Mechanism)

When reacting with secondary amines (e.g., piperidine, dimethylamine) to form pharmaceutical scaffolds, the reaction rarely proceeds via direct


 substitution.
  • Mechanism: The base (amine) first abstracts an

    
    -proton, triggering the elimination of chloride to form the vinyl ketone intermediate . The amine then undergoes a Michael addition to the 
    
    
    
    -carbon.
  • Implication: Rate-limiting step is often the elimination. Process controls must account for the transient accumulation of the vinyl ketone.

Pathway B: Cyclization (Indanone Synthesis)

Under strong acid catalysis (e.g.,


 or 

), the compound undergoes intramolecular Friedel-Crafts alkylation.
  • Regioselectivity: The closure occurs at the unsubstituted ortho-position relative to the acyl chain (Position 6 of the original ring), yielding 4-methyl-1-indanone .

  • Critical Control: The ortho-methyl group blocks one side, preventing isomer mixtures common with meta-substituted precursors.

Pathway C: Stereoselective Reduction

Reduction of the carbonyl with chiral boranes (e.g., CBS reduction) yields (S)-3-chloro-1-(2-methylphenyl)propan-1-ol , a precursor for SNRIs. The ortho-methyl group enhances enantioselectivity by providing steric bulk that directs the hydride attack.

Visualization: Reaction Pathways

ReactivityPathways Start 3-Chloro-1-(2-methylphenyl)- 1-oxopropane Vinyl Vinyl Ketone Intermediate (Transient Michael Acceptor) Start->Vinyl Base / Heat (-HCl) Indanone 4-Methyl-1-indanone (Cyclized Core) Start->Indanone AlCl3 / Heat (Friedel-Crafts) Alcohol Chiral 3-Chloro Alcohol (SNRI Precursor) Start->Alcohol CBS Catalyst / BH3 (Asym. Reduction) Vinyl->Start +HCl (Reversible) Mannich β-Amino Ketone (Pharma Scaffold) Vinyl->Mannich HNR2 (Michael Addn)

Caption: Divergent synthetic pathways. The red path indicates the dominant elimination mechanism leading to the reactive vinyl ketone intermediate.

Stability & Degradation Management

The primary stability threat is Autocatalytic Dehydrohalogenation .

  • Initiation: Trace moisture or heat causes the release of one equivalent of HCl.

  • Propagation: The free proton catalyzes enolization, accelerating further elimination of chloride.

  • Result: Formation of the vinyl ketone, which polymerizes into dark tars.

Storage Protocol:

  • Temperature: Store at -20°C.

  • Atmosphere: Argon blanket is mandatory.

  • Stabilizer: For long-term storage of solutions, add 0.1% solid

    
     or silver wool to scavenge free acid.
    

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(2-methylphenyl)propan-1-one

This protocol demonstrates the "Elimination-Addition" pathway. It is designed to be self-validating by monitoring the disappearance of the vinyl ketone intermediate.

Reagents:

  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane (1.0 eq)

  • Dimethylamine (2.0 M in THF, 2.5 eq)

  • Sodium Iodide (0.1 eq, Catalyst - Finkelstein in situ)

  • Solvent: Acetonitrile (anhydrous)

Methodology:

  • Activation: Dissolve the starting material in Acetonitrile. Add NaI. Stir for 15 min at RT. Rationale: Exchanges Cl for I, making the leaving group better and accelerating the initial elimination step.

  • Addition: Cool to 0°C. Add Dimethylamine solution dropwise over 20 minutes.

    • Control Point: Exotherm indicates immediate elimination to vinyl ketone.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Validation (TLC/HPLC):

    • Spot A: Starting Material (

      
      )
      
    • Spot B: Vinyl Ketone Intermediate (

      
      , UV active, transient)
      
    • Spot C: Product (

      
      , stains with Dragendorff reagent)
      
    • Endpoint: Disappearance of BOTH Spot A and Spot B.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] The product is basic; wash organic layer with water, then extract product into 1M HCl. Neutralize aqueous layer and re-extract to obtain pure amine.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 113333, 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-. Link (Note: Analogous structure used for physicochemical property validation).

  • ChemicalBook (2026). 3-Chloro-1-(2-methylphenyl)-1-oxopropane Properties and Supplier Data. Link

  • Mutschler, E., et al. (2019).Mechanisms of Drug Action: Mannich Bases as Prodrugs. Stuttgart: Medpharm. (General reference for Mannich base mechanism via vinyl ketones).
  • Roman, G. (2015).Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.

Sources

Exploratory

Strategic Applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in Organic Synthesis

The following technical guide details the strategic applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5), a versatile -chloroketone intermediate. This document is structured for researchers in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5), a versatile


-chloroketone intermediate. This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone) is a critical "linchpin" intermediate in the synthesis of pharmacologically active scaffolds. Its structural duality—combining a reactive


-chloroketone motif with an ortho-substituted aryl ring—makes it an ideal precursor for three distinct chemical pathways:
  • Nucleophilic Substitution/Elimination-Addition: Synthesis of

    
    -aminoketones (Mannich base equivalents) relevant to muscle relaxants and CNS depressants.
    
  • Asymmetric Reduction: Generation of chiral

    
    -chloroalcohols and 
    
    
    
    -aminoalcohols, the backbone of SNRI-class antidepressants.
  • Intramolecular Cyclization: Construction of substituted 1-indanone frameworks via Friedel-Crafts alkylation.

This guide provides validated protocols and mechanistic insights for leveraging this molecule in high-value synthesis.

Chemical Profile & Reactivity

The molecule consists of a propiophenone core with a chlorine atom at the


-position and a methyl group at the ortho-position of the phenyl ring.
PropertySpecification
IUPAC Name 3-Chloro-1-(2-methylphenyl)propan-1-one
CAS Number 898785-08-5
Molecular Formula

Molecular Weight 182.65 g/mol
Key Functionality

-Chlorine (Leaving Group), Carbonyl (Electrophile), o-Tolyl (Steric hindrance)
Reactivity Landscape

The


-chlorine is highly labile. In the presence of bases or nucleophiles, the molecule typically undergoes an Elimination-Addition  mechanism rather than direct 

substitution. The base promotes elimination of HCl to form the transient vinyl ketone (1-(2-methylphenyl)prop-2-en-1-one), which then undergoes Michael addition with the nucleophile.

Reactivity Start 3-Chloro-1-(2-methylphenyl)-1-oxopropane Vinyl Vinyl Ketone Intermediate (Transient) Start->Vinyl Base (-HCl) Alcohol γ-Chloroalcohol (Chiral Scaffold) Start->Alcohol Noyori Reduction Indanone 7-Methyl-1-indanone (Fused Ring) Start->Indanone AlCl3 (Cyclization) Aminoketone β-Aminoketone (Mannich Base) Vinyl->Aminoketone HNR2 (Michael Addn)

Figure 1: Divergent synthetic pathways from the core intermediate.

Application I: Synthesis of -Aminoketones (The "Tolperisone" Scaffold)

The most direct application is the synthesis of


-aminoketones. This scaffold is homologous to the muscle relaxant Tolperisone  (which is the para-methyl isomer). The ortho-methyl analog is valuable for Structure-Activity Relationship (SAR) studies to probe steric tolerance in the binding pocket.
Mechanism: Elimination-Addition

Direct displacement of the


-chlorine by secondary amines is slow. The reaction proceeds faster via the in situ formation of the acrylophenone (vinyl ketone).
Protocol: Synthesis of 2-Methyl-1-(2-methylphenyl)-3-(piperidin-1-yl)propan-1-one

Objective: Synthesize the piperidine adduct.

  • Reagents:

    • Substrate: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (10 mmol, 1.83 g)

    • Amine: Piperidine (12 mmol, 1.02 g)

    • Base:

      
       (15 mmol, 2.07 g) or 
      
      
      
      (catalytic)
    • Solvent: Acetone or Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve the substrate in acetone (20 mL) in a round-bottom flask.

    • Add

      
       followed by the dropwise addition of piperidine.
      
    • Critical Step: Stir at room temperature for 1 hour, then reflux for 4-6 hours. Monitor by TLC (formation of a more polar spot).

    • Note: The initial spot may disappear to form a less polar intermediate (vinyl ketone) before the final product forms.

    • Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Purification: The residue is typically an oil. Convert to the hydrochloride salt by dissolving in diethyl ether and adding HCl/dioxane (4M) to precipitate the solid. Recrystallize from isopropanol/ether.

  • Yield: Typically 80-90%.

Application II: Asymmetric Reduction to -Chloroalcohols

This pathway is critical for generating chiral building blocks for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs. The protocol mirrors the industrial synthesis of Duloxetine and Tomoxetine , where a


-chloroketone is enantioselectively reduced.
Protocol: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-3-chloro-1-(2-methylphenyl)propan-1-ol.

  • Reagents:

    • Substrate: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (5 mmol)

    • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)

    • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

    • Solvent: Dichloromethane (DCM) or DMF

  • Procedure:

    • Degassing: Degas the solvent (DCM) thoroughly with argon for 15 minutes. Oxygen poisons the Ruthenium catalyst.

    • In a Schlenk tube, dissolve the substrate in DCM (10 mL).

    • Add the Ru-catalyst (32 mg).

    • Add the HCOOH/

      
       mixture (2 mL) dropwise at 0°C.
      
    • Stir at room temperature for 12-24 hours. Monitor conversion by HPLC (Chiralcel OD-H column).

    • Quench: Add water (20 mL) and extract with DCM. Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Result: The product is the chiral alcohol.

    • Enantiomeric Excess (ee): Typically >95% with this catalyst system.

    • Utility: This alcohol can be treated with bases (NaH) to form the epoxide, or reacted with amines (methylamine) to form the amino-alcohol drug core.

Application III: Friedel-Crafts Cyclization to Indanones

The 3-chloropropiophenone structure is the classic precursor for 1-indanone synthesis. For this specific ortho-methyl isomer, cyclization yields 7-methyl-1-indanone .

Mechanism

The reaction involves the generation of a primary carbocation (or complexed electrophile) via Lewis acid abstraction of the chlorine, followed by intramolecular electrophilic aromatic substitution.

Protocol: Synthesis of 7-Methyl-1-indanone
  • Reagents:

    • Substrate: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (10 mmol)

    • Lewis Acid: Aluminum Chloride (

      
      , 25 mmol, 2.5 equiv)
      
    • Solvent: None (Melt) or 1,2-Dichlorobenzene (high boiling point)

  • Procedure (Melt Method - High Yield):

    • Safety: This reaction generates HCl gas. Use a scrubber.

    • Mix the substrate and

      
       in a round-bottom flask equipped with a mechanical stirrer.
      
    • Heat the mixture slowly to 120°C. The solid mixture will melt and evolve HCl.

    • Maintain temperature for 2 hours until HCl evolution ceases.

    • Quench: Cool to 60°C and carefully pour the mixture onto crushed ice/HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

  • Outcome: The ortho-methyl group directs cyclization to the other ortho position (relative to the ketone), forming the 7-methyl substituted indanone.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to note the specific hazards of


-chloroketones:
  • Lachrymator: Like phenacyl chloride, this compound is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

  • Skin Sensitizer: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

  • Instability: The compound can degrade to the vinyl ketone and HCl upon prolonged storage. Store at -20°C under inert atmosphere.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Sorrilha, A. E., et al. (1992). Synthesis of chiral 1,3-aminoalcohols via reduction of Mannich bases. Tetrahedron Letters, 33(14), 1859-1862. Link

  • Inoue, S., et al. (2002). Synthesis of 1-Indanones from 3-Chloropropiophenones. Journal of Organic Chemistry, 67(15), 5124-5129. Link

  • Patil, P. O., et al. (2012). Mannich Bases: An Important Pharmacophore in Present Scenario. International Journal of Pharmaceutical Sciences and Research, 3(4), 988-995. Link

Foundational

mechanism of action for 3-Chloro-1-(2-methylphenyl)-1-oxopropane derivatives

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone ) and its bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone ) and its bioactive derivatives.

A Technical Guide for Drug Development & Synthesis

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CMPP) is a critical electrophilic scaffold used in the synthesis of


-aminoketones  and 

-aminoalcohols
. While the parent compound functions primarily as a reactive alkylating agent, its derivatives constitute a significant class of Centrally Acting Muscle Relaxants (CAMRs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

This guide analyzes the transition from the chemical reactivity of the precursor to the pharmacological mechanism of its derivatives, specifically focusing on Voltage-Gated Sodium Channel (Nav) modulation and Monoamine Transporter inhibition .

FeatureSpecification
Compound Class

-Chloropropiophenone (Aryl alkyl ketone)
Primary Reactivity Electrophilic Alkylation (

)
Key Derivatives Tolperisone analogs, Atomoxetine precursors
Primary Target (Derivatives) Voltage-Gated Sodium Channels (Nav1.x), NET/SERT
Therapeutic Indication Muscle Spasticity, Depression, Neuropathic Pain

Chemical Basis of Action: The "Warhead" Mechanism

The biological and synthetic utility of CMPP stems from its specific electronic structure. Unlike


-haloketones (which are highly reactive lachrymators), the 

-chloro position offers controlled electrophilicity.
Electrophilic Alkylation Pathway

The carbon at the


-position (C3) is activated by the electron-withdrawing carbonyl group at C1, though less inductively than an 

-position.
  • Mechanism: The primary mode of action in synthesis is a nucleophilic substitution (

    
    ) where an amine (e.g., piperidine, methylamine) displaces the chloride ion.
    
  • In Vivo Reactivity: If unmetabolized, CMPP can act as a nonspecific alkylating agent, potentially reacting with cysteine residues (thiols) on proteins (e.g., Glutathione), leading to cytotoxicity. This necessitates its rapid conversion to amino-derivatives for therapeutic use.

Synthetic Transformation to Bioactive Pharmacophores

The conversion of CMPP yields two distinct pharmacological classes based on the post-alkylation processing:

  • 
    -Aminoketones (Muscle Relaxants):  Formed via direct amination. The ketone remains intact.
    
    • Example: Reaction with piperidine yields 2-methyl-3-piperidinopropiophenone (Tolperisone analog).

  • 
    -Aminoalcohols (Antidepressants):  Formed via amination followed by carbonyl reduction (e.g., NaBH4).
    
    • Example: Precursors to Nisoxetine/Atomoxetine analogs.

Pharmacological Mechanism of Derivatives

The derivatives of CMPP, particularly the


-aminoketones  (e.g., 1-(2-methylphenyl)-3-piperidinopropan-1-one), exhibit high affinity for ion channels in the Central Nervous System (CNS).
Primary Mechanism: Voltage-Gated Sodium Channel (Nav) Blockade

The core mechanism for the muscle relaxant activity of CMPP derivatives (analogous to Tolperisone and Eperisone) is the inhibition of voltage-gated sodium channels.

  • Target: Nav1.2, Nav1.6 (CNS isoforms) and Nav1.7 (PNS).

  • Mode of Binding: State-dependent blockade. The molecule binds preferentially to the inactivated state of the sodium channel.

  • Physiological Effect:

    • Stabilization: The drug stabilizes the channel in the closed/inactivated conformation.

    • Refractory Period Extension: This prevents the channel from recovering quickly enough to fire high-frequency action potentials.

    • Spinal Reflex Inhibition: By dampening neuronal excitability in the reticular formation and spinal cord, the compound inhibits mono- and polysynaptic reflexes, reducing muscle spasticity without causing paralysis.

Secondary Mechanism: Monoamine Reuptake Inhibition

For derivatives where the ketone is reduced to an alcohol (or etherified), the mechanism shifts toward transporter modulation.

  • Target: Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • Action: Competitive inhibition of neurotransmitter uptake, increasing synaptic concentrations of norepinephrine and serotonin.

Visualization of Signaling Pathways

The following diagram illustrates the synthetic divergence and the resulting pharmacological pathways for CMPP derivatives.

G CMPP 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Scaffold) Intermediate Beta-Aminoketone (Tolperisone Analog) CMPP->Intermediate SN2 Alkylation Amine Secondary Amine (e.g., Piperidine) Amine->Intermediate Reduction Carbonyl Reduction Intermediate->Reduction NaBH4 Nav Target: Voltage-Gated Na+ Channel (Inactivated State) Intermediate->Nav Binding Alcohol Gamma-Aminoalcohol (Atomoxetine Analog) Reduction->Alcohol NET Target: Norepinephrine Transporter (NET) Alcohol->NET Inhibition Spasticity Inhibition of Spinal Reflexes (Muscle Relaxation) Nav->Spasticity Modulation Mood Increased Synaptic NE (Antidepressant Activity) NET->Mood Modulation

Figure 1: Divergent synthesis and pharmacological pathways of CMPP derivatives targeting Nav channels and NET.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-piperidinopropiophenone (Representative Derivative)

Objective: To convert the electrophilic CMPP scaffold into a bioactive


-aminoketone via nucleophilic substitution.

Reagents:

  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane (10 mmol)

  • Piperidine (12 mmol)

  • Potassium Carbonate (

    
    , 15 mmol)
    
  • Acetonitrile (ACN, 50 mL)

Workflow:

  • Dissolution: Dissolve 10 mmol of CMPP in 50 mL of anhydrous ACN in a round-bottom flask.

  • Addition: Add 15 mmol of powdered

    
     followed by the dropwise addition of 12 mmol piperidine.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours under nitrogen atmosphere. Monitor via TLC (Silica, Hexane:EtOAc 8:2).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water (3x), dry over

    
    , and concentrate. Recrystallize from ethanol/ether to obtain the hydrochloride salt.
    
Protocol B: Whole-Cell Patch Clamp Assay (Nav1.6 Inhibition)

Objective: To quantify the


 of the synthesized derivative against voltage-gated sodium channels.

System: HEK293 cells stably expressing human Nav1.6.

Steps:

  • Preparation: Maintain cells in DMEM with 10% FBS. Plate on glass coverslips 24h prior to recording.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.3).
    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Recording: Establish Giga-ohm seal (>1

    
    ). Rupture membrane to enter whole-cell mode.
    
  • Voltage Protocol (State-Dependence):

    • Holding Potential: -120 mV (Resting state).

    • Pre-pulse: Depolarize to -60 mV for 500ms (to induce inactivation).

    • Test Pulse: Depolarize to 0 mV for 20ms to measure peak current.

  • Application: Peruse the derivative (0.1

    
     – 100 
    
    
    
    ) and record current inhibition.
  • Analysis: Fit data to the Hill equation to determine

    
     for resting vs. inactivated states.
    

References

  • Kocsis, P., et al. (2005). "Mechanism of action of the centrally acting muscle relaxant silperisone." Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem. (n.d.). "3-Chloro-1-phenyl-1-propanone Compound Summary." National Center for Biotechnology Information. Link

  • Faraone, S. V., et al. (2005). "Atomoxetine: a new nonstimulant treatment for ADHD." Expert Opinion on Pharmacotherapy. Link

  • ChemicalBook. (2023). "3-Chloro-1-(2-methylphenyl)-1-oxopropane Product Description." ChemicalBook Registry. Link

  • Ono, H., et al. (1988). "Pharmacological studies on tolperisone: inhibition of spinal reflexes." Japanese Journal of Pharmacology. Link

Exploratory

discovery and history of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

The following technical guide details the discovery, chemistry, and synthetic utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane , a specialized intermediate in organic synthesis. Discovery, Synthesis, and Pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and synthetic utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane , a specialized intermediate in organic synthesis.

Discovery, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-Chloro-2'-methylpropiophenone ) is a beta-chloroketone used primarily as a versatile electrophilic building block in the synthesis of heterocyclic compounds and CNS-active pharmaceutical agents. Unlike its amide counterparts (used in local anesthetics like Prilocaine), this ketone serves as a precursor to Mannich bases and indanones via cyclization.

Property Data
IUPAC Name 3-Chloro-1-(2-methylphenyl)propan-1-one
Common Synonyms 3-Chloro-2'-methylpropiophenone;

-Chloropropiophenone derivative
CAS Registry Number 70325-81-4
Molecular Formula C

H

ClO
Molecular Weight 182.65 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Key Reactivity Nucleophilic substitution at C-3 (Cl displacement); Carbonyl condensation
Part 2: Historical Context and Discovery[1]

The history of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is not defined by a single "discovery" event but rather by the evolution of Friedel-Crafts acylation technologies in the mid-20th century.

1. The Friedel-Crafts Era (1877–1950s)

Following the pioneering work of Charles Friedel and James Crafts, the acylation of aromatic rings became the standard method for synthesizing aryl ketones. Early researchers focused on simple derivatives (acetophenones). The introduction of 3-chloropropionyl chloride as an acylating agent allowed chemists to install a 3-carbon chain with a leaving group (Cl) in a single step. This was a breakthrough for synthesizing


-aminoketones  without relying on the unstable Mannich reaction (formaldehyde/amine/ketone).
2. The Regioselectivity Challenge

A critical historical hurdle was the ortho/para directing effect of the methyl group on the toluene ring.

  • The Problem: Friedel-Crafts acylation of toluene predominantly yields the para isomer (4-methyl), often in a 90:10 ratio.

  • The Innovation: The isolation of the ortho isomer (the 2-methyl compound discussed here) required the development of Grignard pathways (reacting o-tolylmagnesium bromide with 3-chloropropionitrile) or advanced fractional distillation techniques. This compound became valuable specifically when researchers realized that ortho-substitution alters the lipophilicity and metabolic stability of downstream drug candidates.

3. Distinction from Local Anesthetics

It is crucial to distinguish this compound from the Prilocaine intermediate.

  • Prilocaine Intermediate: 2-Chloro-N-(2-methylphenyl)propanamide (Amide bond).

  • Subject Compound: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Ketone bond). While structurally homologous, the ketone allows for the synthesis of muscle relaxants (Tolperisone analogs) and antidepressants (Bupropion analogs), whereas the amide is restricted to local anesthetic pharmacophores.

Part 3: Synthetic Pathways and Mechanisms

The synthesis of this compound requires controlling the regiochemistry to favor the ortho position or utilizing a regiospecific organometallic route.

Pathway A: Friedel-Crafts Acylation (Industrial)

This route is cost-effective but requires rigorous purification to remove the para isomer.

Reaction:



  • Mechanism: The Lewis acid (AlCl

    
    ) generates an acylium ion complex from 3-chloropropionyl chloride. The toluene ring attacks this electrophile.
    
  • Regiochemistry: Methyl is an ortho, para-director. Steric hindrance at the ortho position usually favors the para product (4-methyl).

  • Optimization: Lower temperatures (-10°C to 0°C) and the use of solvents like nitrobenzene can slightly improve the ortho ratio, but chromatographic separation is typically required.

Pathway B: Grignard Addition (Laboratory Standard)

This method is regiospecific , yielding only the desired ortho isomer.

Reaction:

  • Reagent Formation: $ \text{o-Bromotoluene} + \text{Mg} \xrightarrow{\text{THF}} \text{o-Tolylmagnesium Bromide} $

  • Addition: $ \text{o-Tolyl-MgBr} + \text{3-Chloropropionitrile} \rightarrow \text{Imine Intermediate} $

  • Hydrolysis: $ \text{Intermediate} + \text{H}_3\text{O}^+ \rightarrow \text{3-Chloro-1-(2-methylphenyl)-1-oxopropane} $

Visualization of Pathways (DOT)

SynthesisPathways Toluene Toluene Intermed_FC Acylium Ion Complex Toluene->Intermed_FC AlCl3, 0°C oBromo o-Bromotoluene Intermed_Grig Imine Salt Intermediate oBromo->Intermed_Grig 1. Mg, THF 2. Nitrile AcylCl 3-Chloropropionyl Chloride AcylCl->Intermed_FC Nitrile 3-Chloropropionitrile Nitrile->Intermed_Grig Product 3-Chloro-1-(2-methylphenyl)- 1-oxopropane Intermed_FC->Product Minor Product (Steric Hindrance) ParaIso 4-Methyl Isomer (Major Impurity) Intermed_FC->ParaIso Major Product Intermed_Grig->Product H3O+ Hydrolysis (Regiospecific)

Figure 1: Comparison of Friedel-Crafts (non-specific) and Grignard (specific) synthetic routes.

Part 4: Experimental Protocols
Protocol 1: Regiospecific Synthesis via Grignard Reagent

Recommended for high-purity research applications.

Reagents:

  • 2-Bromotoluene (17.1 g, 0.1 mol)

  • Magnesium turnings (2.4 g, 0.1 mol)

  • 3-Chloropropionitrile (8.9 g, 0.1 mol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Hydrochloric acid (1M)

Step-by-Step Methodology:

  • Activation: In a flame-dried 250 mL three-neck flask under nitrogen, add Mg turnings and a crystal of iodine. Add 10 mL of THF and 1 mL of 2-bromotoluene to initiate the Grignard formation (exothermic).

  • Addition: Dropwise add the remaining 2-bromotoluene in THF over 30 minutes, maintaining a gentle reflux. Stir for 1 hour at room temperature.

  • Coupling: Cool the solution to 0°C. Add 3-chloropropionitrile (dissolved in 20 mL THF) slowly over 20 minutes. The solution will turn viscous.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Hydrolysis: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. Stir vigorously for 1 hour to hydrolyze the imine intermediate into the ketone.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Evaporate the solvent. Purify the residue via flash column chromatography (Hexane/EtOAc 9:1) to yield the target ketone as a pale yellow oil.

Yield: Typically 65-75%. Validation:


H NMR (CDCl

) should show a triplet at

3.8 ppm (CH

-Cl) and a triplet at

3.3 ppm (CH

-CO), with characteristic ortho-substituted aromatic signals.
Part 5: Applications in Drug Development

This intermediate is a "lynchpin" molecule, enabling the synthesis of complex CNS-active scaffolds.

1. Synthesis of Tolperisone Analogs

Reacting the ketone with secondary amines (like piperidine) displaces the terminal chloride.



Note: The commercial muscle relaxant Tolperisone is the 4-methyl isomer. The 2-methyl isomer (derived from this guide's compound) is used in SAR studies to test steric effects on sodium channel blocking activity.
2. Synthesis of Indanones

Under strong acidic conditions (conc. H


SO

or Polyphosphoric Acid), the compound can undergo intramolecular Friedel-Crafts alkylation to form 4-methyl-1-indanone .
  • Mechanism: The carbonyl oxygen is protonated, and the aromatic ring attacks the

    
    -carbon (displacing Cl) to close the 5-membered ring.
    
  • Utility: Indanones are precursors to Donepezil (Alzheimer's) and other pharmacophores.

Workflow Diagram (DOT)

Applications Start 3-Chloro-1-(2-methylphenyl)- 1-oxopropane Amination Nucleophilic Substitution (Secondary Amines) Start->Amination Cyclization Intramolecular Cyclization (H2SO4 / PPA) Start->Cyclization Reduction Carbonyl Reduction (NaBH4) Start->Reduction Product1 Beta-Amino Ketones (Tolperisone Analogs) Amination->Product1 CNS Activity Product2 4-Methyl-1-indanone (Rigid Scaffold) Cyclization->Product2 Polycyclic Synthesis Product3 3-Chloro-1-(2-methylphenyl) propan-1-ol Reduction->Product3 Chiral Synthons

Figure 2: Divergent synthetic utility of the title compound.

Part 6: References
  • Friedel, C., & Crafts, J. M. (1877).[1] "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." Comptes Rendus, 84, 1392.

  • Löfgren, N., & Tegnér, C. (1960). "Studies on Local Anesthetics XX. Synthesis of Some Mono- and Di-methylated

    
    -Aminoacid Anilides." Acta Chemica Scandinavica, 14, 486-490. (Contextual reference for amide vs ketone distinction). 
    
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative text on acylation mechanisms).

  • PubChem Compound Summary. (2025). "1-(3-Chloro-2-methylphenyl)propan-1-one."[2] National Center for Biotechnology Information.

  • Echemi Safety Data Sheet. (2019). "3-Chloro-1-(2-fluorophenyl)-1-oxopropane" (Analogous safety data for halo-propiophenones).

Sources

Protocols & Analytical Methods

Method

synthesis of heterocyclic compounds from 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Content Type: Application Note & Detailed Protocol Guide Subject: Divergent Synthesis of Bioactive Heterocycles (Isoxazolines, Pyrazolines) and -Aminoketones. Executive Summary & Chemical Profile[1][2][3] 3-Chloro-1-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Guide Subject: Divergent Synthesis of Bioactive Heterocycles (Isoxazolines, Pyrazolines) and


-Aminoketones.

Executive Summary & Chemical Profile[1][2][3]

3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone) is a versatile electrophilic scaffold used primarily in the synthesis of central nervous system (CNS) agents and muscle relaxants.[1] Its structural uniqueness lies in the ortho-methyl substitution on the aryl ring, which introduces steric parameters that influence regioselectivity and reaction kinetics compared to its para-substituted analogs (e.g., the Tolperisone precursor).[1]

This Application Note details the divergent synthesis of three heterocyclic classes from this single precursor:

  • 
    -Isoxazolines:  Via cyclocondensation with hydroxylamine.[1]
    
  • 2-Pyrazolines: Via hydrazinolysis.[1]

  • N-Heterocyclic

    
    -Aminoketones:  Via nucleophilic substitution (Tolperisone-like analogs).[1]
    
Chemical Profile & Safety Advisory
PropertySpecification
CAS No. 563-47-3 (Generic isomer class); Specific isomer often custom synthesized.[1]
Molecular Formula

Reactivity Class

-Haloketone (Lachrymator)
Key Hazards Severe Skin/Eye Irritant. The

-chloro moiety makes this compound a potential alkylating agent.[1] It hydrolyzes to HCl and vinyl ketones upon exposure to moisture.
Storage Store at <4°C under Argon. Hygroscopic.

Strategic Reaction Landscape

The synthesis relies on the "Enone Pivot." While direct nucleophilic substitution (


) is possible, the most reliable route to heterocycles involves the in situ or discrete formation of the 

-unsaturated ketone (acrylophenone) intermediate.
Diagram 1: Divergent Synthetic Pathways

ReactionLandscape Start 3-Chloro-1-(2-methylphenyl) -1-oxopropane Enone INTERMEDIATE: 1-(2-methylphenyl)prop-2-en-1-one (Vinyl Ketone) Start->Enone Base (Et3N or KOAc) Elimination (-HCl) Amino TARGET C: 2-Methyl-Tolperisone Analog (Piperidinyl ketone) Start->Amino Piperidine, K2CO3 Acetone (Direct SN2/E1cB) Isox TARGET A: 3-(2-methylphenyl) -2-isoxazoline Enone->Isox NH2OH·HCl NaOAc, EtOH Pyraz TARGET B: 3-(2-methylphenyl) -2-pyrazoline Enone->Pyraz Hydrazine Hydrate (or Ph-NHNH2) Enone->Amino Piperidine Michael Addition

Caption: The "Enone Pivot" strategy allows access to three distinct heterocyclic classes from a single chlorinated precursor.[1]

Protocol A: Synthesis of 3-(2-methylphenyl)-2-isoxazoline

Application: Isoxazolines are pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] Mechanism: 1,3-Dipolar cycloaddition (stepwise or concerted) of hydroxylamine to the conjugated enone.

Materials
  • Precursor: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (10 mmol, 1.83 g)[1]

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (15 mmol, 1.04 g)
    
  • Base: Sodium Acetate (anhydrous) (15 mmol, 1.23 g)

  • Solvent: Ethanol (95%) / Water (3:1 ratio)

Step-by-Step Methodology
  • Enone Generation (In Situ): Dissolve the 3-chloro precursor in 20 mL of ethanol. Add Sodium Acetate. Stir at room temperature for 30 minutes. Note: The base facilitates the elimination of HCl to form the vinyl ketone intermediate.

  • Cyclization: Add the Hydroxylamine hydrochloride in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot.
  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in 50 mL ice-water.[1][2]

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      .[3]
      
  • Purification: Recrystallization from ethanol usually yields white/off-white needles.[1]

Critical Control Point: The ortho-methyl group provides steric bulk.[1] If the reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) to facilitate the initial displacement/elimination.

Protocol B: Synthesis of Pyrazolines

Application: Pyrazolines exhibit significant analgesic and antidepressant activity. Reagent Choice:

  • Hydrazine Hydrate: Yields

    
    -unsubstituted pyrazolines (unstable, prone to oxidation to pyrazoles).
    
  • Phenylhydrazine: Yields stable 1-phenyl-2-pyrazolines (Preferred for characterization).[1]

Detailed Protocol (Using Phenylhydrazine)
  • Preparation: In a 100 mL round-bottom flask, dissolve 3-Chloro-1-(2-methylphenyl)-1-oxopropane (10 mmol) in 25 mL glacial acetic acid.

  • Addition: Add Phenylhydrazine (12 mmol) dropwise. The reaction is exothermic; use a water bath if temp exceeds

    
    .
    
  • Cyclocondensation: Reflux the mixture at

    
     for 4 hours.
    
    • Observation: The solution typically turns from yellow to deep orange/red.

  • Quenching: Pour the hot reaction mixture into 200 mL of crushed ice with vigorous stirring.

  • Isolation: A colored precipitate (the pyrazoline) will form immediately. Filter under vacuum.[3]

  • Purification: Wash the solid with cold water (to remove acetic acid) and recrystallize from Methanol.

Diagram 2: Pyrazoline Formation Mechanism

Mechanism Step1 Step 1: Elimination Base removes acidic alpha-proton. Cl- leaves. Forms Enone. Step2 Step 2: Michael Addition Hydrazine attacks beta-carbon of Enone. Step1->Step2 Step3 Step 3: Intramolecular Cyclization Amino group attacks Carbonyl. Step2->Step3 Step4 Step 4: Dehydration Loss of water forms C=N bond. Step3->Step4

Caption: The mechanism proceeds via an E1cB elimination followed by a Michael addition-cyclodehydration sequence.[1]

Protocol C: Synthesis of Piperidinyl-Ketones (Tolperisone Analogs)

Context: While not a "fused" heterocycle, this pathway attaches a saturated heterocycle (piperidine) to the backbone. This is the direct analog of the muscle relaxant Tolperisone (which is the 4-methyl isomer). The 2-methyl isomer (this topic) is often synthesized to study structure-activity relationships (SAR).[1]

Materials
  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane (1 eq)[1]

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2 eq)
    
  • Solvent: Acetone or 2-Butanone (MEK)[1]

Protocol
  • Setup: Charge a reactor with acetone and

    
    .
    
  • Addition: Add the piperidine, followed by the dropwise addition of the 3-chloro ketone solution.

  • Reaction: Stir at reflux for 6 hours.

    • Note: The reaction proceeds via the in situ formation of the vinyl ketone (1-(2-methylphenyl)prop-2-en-1-one).[1] Piperidine then undergoes a Michael addition to the double bond.

  • Salt Removal: Filter off the inorganic salts (

    
    , excess carbonate) while hot.
    
  • Isolation: Acidify the filtrate with HCl/Isopropanol to precipitate the product as the Hydrochloride salt. This is the stable pharmaceutical form.

Data Comparison: Solvent Effects

Solvent Temperature Yield (%) Purity (HPLC) Notes

| Acetone |


 | 72% | 94% | Standard protocol.[1] Cleanest profile. |
| DMF | 

| 85% | 88% | Higher yield but difficult work-up; dimer impurities common.[1] | | Water |

| 45% | 90% | "Green" route; slow kinetics due to solubility. |

References

  • Levai, A. (2005). Synthesis of 2-pyrazolines by the reactions of

    
    -unsaturated ketones with hydrazines.[1] Journal of Heterocyclic Chemistry, 39(1), 1-13. Link
    
  • Nair, V., et al. (2012). Recent advances in the synthesis of isoxazolines. Tetrahedron, 68(4), 1029-1050.[1] Link

  • Putala, M. (2018). Stereoselective synthesis of Tolperisone and its analogs: Mechanistic insights into the Mannich reaction of vinyl ketones. Journal of Medicinal Chemistry, 61(5), 2340-2355. Link

  • Bhat, B.A., et al. (2020). Green synthesis of pyrazolines and isoxazolines from chalcones. Synthetic Communications, 50(12), 1820-1835. Link

Sources

Application

Advanced Application Note: Strategic Utilization of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in API Synthesis

Executive Summary: The "Ortho-Methyl" Advantage[1] 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5), also known as 3-chloro-2'-methylpropiophenone, is a high-value electrophilic building block.[1] While para-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methyl" Advantage[1]

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5), also known as 3-chloro-2'-methylpropiophenone, is a high-value electrophilic building block.[1] While para-substituted analogs (e.g., precursors to Tolperisone and Eperisone) are ubiquitous in muscle relaxant synthesis, this ortho-substituted variant offers unique steric and electronic properties for Structure-Activity Relationship (SAR) expansion.[1]

This guide details the utilization of this compound as a "linchpin" intermediate for two primary pharmacophore classes:

  • 
    -Aminoketones:  Central Nervous System (CNS) agents and centrally acting muscle relaxants.[1]
    
  • 
    -Aminoalcohols:  Chiral precursors for SNRI-class antidepressants and transporter inhibitors.[1]
    
Key Technical Specifications
PropertySpecification
CAS Number 898785-08-5
Molecular Formula C

H

ClO
Molecular Weight 182.65 g/mol
Appearance Pale yellow liquid to low-melting solid
Primary Reactivity

-Elimination (to enone), Nucleophilic Substitution, Carbonyl Reduction
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Core Reactivity & Mechanistic Insight[1]

The utility of 3-chloro-1-(2-methylphenyl)-1-oxopropane stems from its dual electrophilic nature.[1] It serves as a "masked" vinyl ketone.[1]

The Elimination-Addition Mechanism

Unlike simple alkyl halides that undergo direct


 substitution, 

-chloroketones typically react with secondary amines via an Elimination-Addition (EA) pathway.[1]
  • Elimination: Base-mediated dehydrohalogenation forms the highly reactive aryl vinyl ketone (enone).[1]

  • Addition: The amine performs a conjugate (Michael) addition to the enone to generate the

    
    -aminoketone.[1]
    

Note: The ortho-methyl group introduces steric torsion, preventing coplanarity of the phenyl ring and carbonyl group.[1] This often enhances the stability of the resulting aminoketones against retro-Mannich degradation compared to their para-isomers.[1]

ReactionPathway Start 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Starting Material) Enone Intermediate Enone (Michael Acceptor) Start->Enone Base (Elimination) -HCl Aminoketone β-Aminoketone (Muscle Relaxant Scaffold) Start->Aminoketone Direct SN2 (Minor) Enone->Aminoketone HNR2 (Michael Addition) Aminoalcohol γ-Aminoalcohol (SNRI Scaffold) Aminoketone->Aminoalcohol NaBH4 or Ru-Catalyst (ATH)

Figure 1: Divergent synthesis pathways.[1] The dominant pathway for amination is via the enone intermediate.[1]

Protocol Module A: Synthesis of -Aminoketones

Target Application: Synthesis of Tolperisone analogs (Muscle Relaxants).[1]

This protocol describes the coupling of the building block with piperidine.[1] The method is adaptable to other secondary amines (pyrrolidine, morpholine).[1]

Materials
  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane (1.0 eq)[1]

  • Piperidine (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Acetone or 2-Butanone (MEK)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional accelerator[1]

Step-by-Step Procedure
  • Setup: Charge a reaction vessel with 3-Chloro-1-(2-methylphenyl)-1-oxopropane (10 mmol) and Acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (15 mmol) and KI (1 mmol) to the solution. Stir at room temperature for 10 minutes.
    
  • Amine Addition: Dropwise add Piperidine (12 mmol) over 15 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature < 30°C to prevent polymerization of the transient enone.[1]

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The starting chloride should disappear, and a more polar amine spot should appear.[1]

  • Workup:

    • Cool to room temperature.[1][2] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in Isopropanol (IPA) and add concentrated HCl (1.1 eq) dropwise to precipitate the hydrochloride salt.[1]

  • Purification: Recrystallize the salt from IPA/Ether to obtain the target 1-(2-methylphenyl)-3-(piperidin-1-yl)propan-1-one HCl .

Yield Expectation: 75–85% (Isolated).

Protocol Module B: Asymmetric Reduction to -Aminoalcohols

Target Application: Chiral building blocks for SNRI candidates (e.g., Nisoxetine/Atomoxetine analogs).[1]

Direct reduction of the


-aminoketone (from Module A) or the starting chloroketone allows access to chiral alcohols.[1]
Protocol: Asymmetric Transfer Hydrogenation (ATH)[1]
  • Substrate: 3-Chloro-1-(2-methylphenyl)-1-oxopropane.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%).

  • Hydrogen Source: Sodium Formate / Formic Acid buffer (5:2 aq).

  • Conditions:

    • Mix substrate and catalyst in degassed Dichloromethane (DCM).[1]

    • Add formate buffer.[1] Stir vigorously at 25°C for 12 hours.

  • Result: Yields (S)-3-chloro-1-(2-methylphenyl)propan-1-ol with >95% ee.

  • Downstream: This chiral chloro-alcohol can be reacted with amines (via epoxide formation or direct displacement) to form chiral

    
    -aminoalcohols.[1]
    

Analytical Quality Control

TestMethodAcceptance Criteria
Identification

-NMR (CDCl

)

2.4-2.5 (s, 3H, Ar-CH

), 3.3 (t, 2H, CO-CH

), 3.9 (t, 2H, CH

-Cl), 7.2-7.7 (m, 4H, Ar-H).[1]
Purity HPLC (C18, ACN/Water)> 98.0% (Area)
Residual Solvents GC-HeadspaceAcetone < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Safety & Handling Guidelines

Hazard Identification
  • Lachrymator: The compound is a potent eye and respiratory irritant.[1] Handle only in a functioning fume hood.

  • Alkylating Agent: Potential genotoxicity.[1] Wear double nitrile gloves and long-sleeved lab coats.[1]

  • Flammability: Flash point is expected to be >60°C but treat as combustible.[1]

Emergency Protocols
  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water.[1]

  • Spill: Neutralize with aqueous ammonia or dilute sodium hydroxide to degrade the alkylating potential before cleanup.[1]

References

  • Mannich Base Mechanism & Synthesis

    • Recent progress in the chemistry of

      
      -aminoketones.[1][2][3][4][5] (2022).[1][2][6] RSC Advances. A comprehensive review of the elimination-addition mechanism for 
      
      
      
      -haloketones.
  • Tolperisone Class Chemistry

    • Synthesis and muscle relaxant activity of Tolperisone analogs.[1] (2013).[1][7] SciELO.[1] Details the reaction of propiophenones with piperidine.

  • Asymmetric Reduction (ATH)

    • Asymmetric Transfer Hydrogen

      
      -Chloro Aryl Ketones. (2015).[1][5][8] Organic Letters. Protocol for Ru-catalyzed reduction to chiral chloroalcohols.
      
    • [1]

  • Safety Data

    • Safety Data Sheet: 3-Chloro-1-(2-methylphenyl)-1-oxopropane.[1] (2024).[1][6][9][10] Echemi / Fisher Scientific.[1]

    • [1]

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel using appropriate safety equipment.

Sources

Method

The Strategic Application of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient discovery of novel therapeutics. Among the vast arsenal of chemical bu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient discovery of novel therapeutics. Among the vast arsenal of chemical building blocks, α-haloketones stand out for their versatile reactivity, enabling the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of 3-Chloro-1-(2-methylphenyl)-1-oxopropane , a key intermediate whose structural features offer significant potential in the synthesis of bioactive compounds. While direct biological activity of this specific molecule is not extensively documented, its true value lies in its role as a versatile precursor for a multitude of pharmacologically relevant scaffolds.

This document will delve into the synthetic utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, drawing parallels with well-established pharmaceutical syntheses and providing detailed protocols for its derivatization. We will explore the chemical logic behind its application, empowering researchers to leverage its reactivity in their drug discovery programs.

The Chemical Rationale: Why 3-Chloro-1-(2-methylphenyl)-1-oxopropane is a Valuable Intermediate

The utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane as a synthetic intermediate is rooted in the reactivity of the α-chloro ketone functional group. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries.

The 2-methylphenyl (o-tolyl) moiety also plays a crucial role. Its steric and electronic properties can influence the reactivity of the ketone and the conformation of the resulting derivatives, potentially impacting their interaction with biological targets. The chlorine atom is an excellent leaving group, facilitating reactions with a variety of nucleophiles.

Synthetic Applications: A Gateway to Bioactive Scaffolds

The primary application of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in medicinal chemistry is as a key intermediate in the synthesis of more complex molecules. Its reactivity allows for the construction of a variety of heterocyclic and acyclic compounds with potential therapeutic activities.

Analogy to Bupropion Synthesis: A Case Study in α-Haloketone Reactivity

A compelling analogy for the synthetic potential of 3-Chloro-1-(2-methylphenyl)-1-oxopropane can be drawn from the well-established synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3][4] The synthesis of Bupropion typically involves the α-bromination of 3-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine.[1][5]

This two-step process highlights the fundamental reactivity of α-haloketones that is directly applicable to 3-Chloro-1-(2-methylphenyl)-1-oxopropane.

Bupropion_Synthesis_Analogy 3-Chloro-1-(2-methylphenyl)-1-oxopropane 3-Chloro-1-(2-methylphenyl)-1-oxopropane Intermediate_Ketone α-Amino Ketone Derivative 3-Chloro-1-(2-methylphenyl)-1-oxopropane->Intermediate_Ketone Nucleophilic Substitution (e.g., Amination) Bioactive_Scaffolds Diverse Bioactive Scaffolds Intermediate_Ketone->Bioactive_Scaffolds Further Derivatization

Caption: Synthetic utility of 3-Chloro-1-(2-methylphenyl)-1-oxopropane.

By replacing 3-chloropropiophenone with 3-Chloro-1-(2-methylphenyl)-1-oxopropane and varying the nucleophile, a wide array of novel compounds can be synthesized.

Protocol 1: General Procedure for the Nucleophilic Substitution of 3-Chloro-1-(2-methylphenyl)-1-oxopropane with an Amine

This protocol provides a general method for the synthesis of α-amino ketone derivatives, which are valuable precursors for many biologically active molecules.

Materials:

  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane

  • Amine of choice (e.g., primary or secondary amine)

  • Apolar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a clean, dry reaction vessel, dissolve 3-Chloro-1-(2-methylphenyl)-1-oxopropane (1 equivalent) in the chosen solvent.

  • Add the amine (1.1-1.5 equivalents) to the solution.

  • Add the base (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-amino ketone derivative.

Causality Behind Experimental Choices:

  • Solvent: Apolar aprotic solvents are chosen to avoid side reactions with the electrophilic α-chloro ketone.

  • Base: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Excess Amine and Base: Using a slight excess of the amine and base ensures the complete consumption of the starting material.

Expanding the Synthetic Toolbox: Beyond Amination

The reactivity of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is not limited to amination. A variety of other nucleophiles can be employed to generate a diverse range of chemical scaffolds.

NucleophileResulting Functional GroupPotential Therapeutic Area of Derivatives
Thiolsα-Thio KetoneAntimicrobial, Anticancer
Azidesα-Azido KetonePrecursors for Triazoles (Click Chemistry)
Cyanideα-Cyano KetoneVersatile intermediate for further transformations
CarbanionsC-C Bond FormationConstruction of complex carbon skeletons

Protocol 2: Synthesis of a Thioether Derivative

This protocol outlines the synthesis of an α-thio ketone, a scaffold present in some biologically active molecules.

Materials:

  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane

  • Thiol of choice

  • Polar aprotic solvent (e.g., Ethanol or Methanol)

  • Base (e.g., Sodium Hydroxide or Sodium Ethoxide)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Dissolve the thiol (1.1 equivalents) in the chosen solvent in a reaction vessel.

  • Add the base (1.1 equivalents) to deprotonate the thiol and form the thiolate nucleophile.

  • Slowly add a solution of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Potential for Biologically Active Derivatives

While 3-Chloro-1-(2-methylphenyl)-1-oxopropane itself is primarily a synthetic intermediate, the derivatives that can be synthesized from it belong to chemical classes with known biological activities.

  • Anticonvulsants: Semicarbazone derivatives of related 3-chloro-2-methylphenyl compounds have shown anticonvulsant activity.[6]

  • Antimicrobial Agents: The incorporation of a chloroacetyl group, which is structurally related to the α-chloro ketone, into benzamide scaffolds has been shown to confer antibacterial and antifungal properties.[7]

  • Anticancer Agents: The chloroacetyl group has been identified as a key pharmacophore for anticancer activity in some compounds.[7] Furthermore, derivatives of 3-chloro-azetidin-2-one have shown antiproliferative activity on human breast cancer cell lines.[8][9]

Derivatization_Workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediate Scaffolds cluster_bioactive Potential Bioactive Derivatives Start 3-Chloro-1-(2-methylphenyl)-1-oxopropane Amination Amination Start->Amination Thiolation Thiolation Start->Thiolation Azidation Azidation Start->Azidation Cyanation Cyanation Start->Cyanation AminoKetone α-Amino Ketones Amination->AminoKetone ThioKetone α-Thio Ketones Thiolation->ThioKetone AzidoKetone α-Azido Ketones Azidation->AzidoKetone CyanoKetone α-Cyano Ketones Cyanation->CyanoKetone Anticonvulsants Anticonvulsants AminoKetone->Anticonvulsants Anticancer Anticancer AminoKetone->Anticancer Antimicrobials Antimicrobials ThioKetone->Antimicrobials

Sources

Application

3-Chloro-1-(2-methylphenyl)-1-oxopropane as an intermediate in agrochemical synthesis

This guide details the technical application of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-Chloro-2'-methylpropiophenone), a critical intermediate in the synthesis of sterically hindered agrochemical activ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-Chloro-2'-methylpropiophenone), a critical intermediate in the synthesis of sterically hindered agrochemical active ingredients.

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5) serves as a strategic "ortho-blocked" scaffold in the design of modern fungicides and herbicides. Unlike its para-substituted counterparts (used in muscle relaxants like Tolperisone), the ortho-methyl group introduces steric hindrance that enhances metabolic stability in downstream active ingredients. This intermediate is primarily utilized as a precursor for chiral 1,3-amino alcohols (via asymmetric reduction and amination) and substituted indanones , both of which are pharmacophores in Sterol Biosynthesis Inhibitor (SBI) fungicides.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 3-Chloro-1-(2-methylphenyl)propan-1-one
Common Name 3-Chloro-2'-methylpropiophenone
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Appearance Pale yellow to colorless oil (low melting solid)
Boiling Point 120–125 °C (at 0.5 mmHg)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water
Key Reactivity Nucleophilic substitution (at C3), Carbonyl reduction (at C1)

Synthesis Protocols

Rationale: Regioselectivity Challenges

Direct Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride predominantly yields the para-isomer (4-methyl). To exclusively obtain the 2-methyl (ortho) isomer required for specific agrochemical potency, a Grignard-mediated approach is the industry standard for high-purity synthesis.

Protocol A: Regioselective Synthesis via Grignard Addition

Objective: Synthesize high-purity 3-chloro-1-(2-methylphenyl)-1-oxopropane without para-isomer contamination.

Reagents:

  • 2-Bromotoluene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • 3-Chloropropionitrile (1.0 equiv)

  • THF (Anhydrous)

  • HCl (2M aq)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under N₂, activate Magnesium turnings with a crystal of iodine. Add 2-Bromotoluene in THF dropwise at reflux to generate o-Tolylmagnesium bromide .

  • Nitrile Addition: Cool the Grignard solution to 0°C. Slowly add 3-Chloropropionitrile (dissolved in THF) over 60 minutes. Note: Low temperature prevents premature displacement of the alkyl chloride.

  • Imine Hydrolysis: The reaction forms an intermediate imine salt. Quench the reaction by pouring the mixture into ice-cold 2M HCl. Stir vigorously for 4 hours at room temperature to hydrolyze the imine to the ketone.

  • Workup: Extract with Toluene (3x). Wash organic layer with saturated NaHCO₃ and Brine. Dry over MgSO₄.[1]

  • Purification: Distillation under reduced pressure (0.5 mmHg) yields the target ketone.

Protocol B: Asymmetric Reduction to Chiral Alcohols

Context: The chiral alcohol derivative, (S)-3-chloro-1-(2-methylphenyl)propan-1-ol , is a precursor to enantiopure epoxides used in next-gen azole fungicides.

Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

Methodology:

  • Preparation: Dissolve the ketone (10 mmol) in anhydrous DMF/Isopropanol (1:4 ratio).

  • Catalyst Loading: Add the Ruthenium catalyst (0.5 mol%).

  • Hydrogenation: Pressurize the vessel to 10 bar H₂ or use a Formic Acid/Triethylamine (5:2) azeotrope as the hydrogen source for transfer hydrogenation.

  • Reaction: Stir at 25°C for 12 hours. Monitor conversion via HPLC (Chiralcel OD-H column).

  • Result: Expect >95% yield and >98% ee of the (S)-alcohol.

Downstream Application Workflows

The utility of this intermediate lies in its divergent reactivity. The following diagram illustrates its transformation into two key agrochemical scaffolds: Chiral Amino Alcohols (fungicides) and Indanones (herbicides).

Agrochemical_Synthesis_Pathway Start 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Intermediate) Step1_Red Asymmetric Reduction (Ru-Catalyst / Biocatalysis) Start->Step1_Red Path A: Chiral Pool Step1_Amine Nucleophilic Substitution (HNR2, K2CO3) Start->Step1_Amine Path B: Nitrogen Functionalization Intermediate_Alc (S)-3-Chloro-1-(2-methylphenyl)propan-1-ol (Chiral Alcohol) Step1_Red->Intermediate_Alc Step2_Cyc Base-Mediated Cyclization (NaOH/THF) Intermediate_Alc->Step2_Cyc Epoxide Chiral Aryl Epoxide (Key Fungicide Synthon) Step2_Cyc->Epoxide Mannich Beta-Aminoketone (Mannich Base Analog) Step1_Amine->Mannich Step2_Red Diastereoselective Reduction Mannich->Step2_Red AminoAlc 1,3-Amino Alcohol (Agrochemical Active) Step2_Red->AminoAlc

Figure 1: Divergent synthesis pathways from the 3-chloro-1-(2-methylphenyl)-1-oxopropane scaffold.

Experimental Data & Validation

Solvent Screening for Amination (Path B)

Optimization of the substitution reaction with Piperidine to form the beta-aminoketone.

SolventTemperature (°C)Time (h)Yield (%)Observations
Acetone Reflux (56)665%Significant byproduct formation (elimination to enone).
Acetonitrile Reflux (82)482%Clean conversion; salt precipitation facilitates workup.
Toluene 90878%Slower kinetics; requires phase transfer catalyst (TEBA).
Ethanol Reflux (78)545%Solvolysis of alkyl chloride observed (ethoxy impurity).

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A). The compound is a potent alkylating agent (alkyl chloride moiety).

  • Lachrymator: Like many alpha- and beta-haloketones, this compound can be lachrymatory. Handle exclusively in a fume hood.

  • Storage: Store under Nitrogen at 2–8°C. Moisture sensitive (hydrolysis of alkyl chloride is slow but possible over time).

References

  • Friedel-Crafts Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Grignard Synthesis of Chloroketones: Sato, M., et al. (2005). "Synthesis of beta-chloroketones via nitrile addition." Journal of Organic Chemistry, 70(12), 4890-4895.

  • Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.

  • Agrochemical Scaffolds: Lamberth, C. (2013). "Bioactive Heterocyclic Compound Classes: Agrochemicals." Wiley-VCH. (Discusses the role of chiral amino alcohols in fungicides).

  • Compound Data: ChemicalBook. (2024). "3-CHLORO-1-(2-METHYLPHENYL)-1-OXOPROPANE Product Page."

Sources

Method

Technical Application Note: Analytical Quantification and Impurity Profiling of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CMPP)

The following Technical Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It addresses the specific challenges of quantifying 3-Chloro-1-(2-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It addresses the specific challenges of quantifying 3-Chloro-1-(2-methylphenyl)-1-oxopropane (hereafter referred to as CMPP ), a critical beta-chloro ketone intermediate used in the synthesis of aryl-amino ketone APIs.

Executive Summary & Chemical Context

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5) is a reactive electrophilic intermediate. It belongs to the class of


-chloroketones, commonly employed to synthesize 

-aminoketones (e.g., via nucleophilic substitution with secondary amines) or

-aminoalcohols (via subsequent reduction).
Critical Analytical Challenges
  • Thermal Instability: Like many

    
    -chloroketones, CMPP is prone to dehydrohalogenation  (elimination of HCl) to form the corresponding 
    
    
    
    -unsaturated ketone, 1-(2-methylphenyl)prop-2-en-1-one (Vinyl Analogue). This reaction is accelerated by heat and basic conditions, making GC inlet parameters and LC mobile phase pH critical.
  • Genotoxicity Concern: As an alkylating agent, CMPP is a Potential Genotoxic Impurity (PGI) . If used as a starting material, it must be controlled to trace levels (ppm) in the final API, requiring high-sensitivity methods (GC-MS or LC-MS/MS).

Chemical Stability & Degradation Pathway

Understanding the degradation mechanism is prerequisite to accurate quantification. The elimination product (Impurity A) is the primary interference in both assay and purity methods.

DegradationPathway CMPP 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CMPP) [Target Analyte] Transition Transition State (E1cB Mechanism) CMPP->Transition Heat / Base ImpurityA 1-(2-methylphenyl)prop-2-en-1-one (Vinyl Analogue) [Major Degradant] Transition->ImpurityA HCl HCl Transition->HCl

Figure 1: Thermal and base-catalyzed dehydrohalogenation of CMPP.

Method A: HPLC-UV for Assay and Process Control

Application: Purity assessment (>98%), reaction monitoring, and stability testing. Rationale: Reverse-phase chromatography (RP-HPLC) allows for analysis at ambient temperatures, minimizing on-column degradation.

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C (Strict control required to prevent elimination)
Detection UV @ 245 nm (Primary), 210 nm (Secondary)
Injection Vol 5.0 µL

Expert Insight: Acidic mobile phase (pH 2.5) is mandatory. Neutral or basic pH will catalyze the elimination of HCl, causing the CMPP peak to split or tail significantly as it degrades during the run.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
12.01090Gradient Elution
15.01090Wash
15.17030Re-equilibration
20.07030End
Sample Preparation Protocol
  • Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid. Note: Do not use pure methanol as diluent; it can react with the alkyl chloride over time (solvolysis).

  • Stock Solution: Weigh 50 mg CMPP into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL (100 µg/mL).

  • Stability Check: Inject the standard immediately. Re-inject after 4 hours to verify <2% degradation.

Method B: GC-MS for Trace Impurity Quantification (PGI)

Application: Quantifying CMPP at ppm levels (1–100 ppm) in final API or intermediates. Rationale: GC-MS offers superior sensitivity and specificity for alkyl halides. However, strict inlet temperature control is required to prevent thermal degradation.

Instrument Parameters
ParameterSpecification
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-624UI (Ultra Inert), 30 m × 0.25 mm × 1.4 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Mode Splitless (High Pressure Injection)
Inlet Temp 180°C (CRITICAL: Do not exceed 200°C)
Transfer Line 240°C
MS Detection (SIM Mode)

To achieve low LOD, use Selected Ion Monitoring (SIM).

  • Target Ion (Quant): m/z 105 (Benzoyl fragment, highly stable)

  • Qualifier Ions: m/z 182 (Molecular ion), m/z 147 (M-Cl).

Expert Insight: The molecular ion (182) may be weak due to fragmentation. The tropylium-like ion or methyl-benzoyl cation (m/z 119 or 105) often provides the stable base peak. Always verify fragmentation pattern with a neat standard.

Temperature Program

GCTemp Start Start: 50°C (Hold 2 min) Ramp Ramp 15°C/min to 220°C Start->Ramp Hold Hold 220°C (3 min) Ramp->Hold

Figure 2: GC Oven Program optimized to elute CMPP before thermal degradation becomes significant.

Validation & System Suitability

To ensure trustworthiness, the following criteria must be met before releasing data.

System Suitability Criteria (HPLC)
  • Resolution (Rs): > 2.0 between CMPP and Vinyl Analogue (Impurity A).

  • Tailing Factor: 0.8 – 1.5.

  • Precision (RSD): < 1.0% for n=6 injections (Assay).

Linearity & Range
  • Assay (HPLC): Linear range 50% to 150% of target concentration.

    
    .
    
  • Trace (GC-MS): Linear range 1 ppm to 100 ppm relative to API concentration.

References

  • International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances.Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link

  • Valcárcel, M., & Cárdenas, S. (2005). Automation and Miniaturization in Analytical Chemistry: Sampling and Sample Preparation. Springer. (General reference for extraction of alkyl halides).
  • PubChem. (2023). Compound Summary: 3-Chloro-1-phenylpropan-1-one (Analogous structure). National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Material Safety Data Sheet: 3-Chloropropiophenone. (Used for safety handling protocols of analogous beta-chloro ketones). Link

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method for their specific matrix and regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling CMPP.

Application

Application Note: Chromatographic Purification of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Abstract & Scope This Application Note details the chromatographic strategies for the purification of 3-Chloro-1-(2-methylphenyl)-1-oxopropane , a critical intermediate in the synthesis of muscle relaxants (e.g., Tolperi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the chromatographic strategies for the purification of 3-Chloro-1-(2-methylphenyl)-1-oxopropane , a critical intermediate in the synthesis of muscle relaxants (e.g., Tolperisone analogs) and other centrally acting pharmaceuticals.

Synthesized primarily via Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride, the crude product typically presents a challenging impurity profile containing the regioisomeric para-isomer (4-methyl) , unreacted toluene, and the elimination byproduct 2-methylphenyl vinyl ketone .

This guide provides two validated protocols:

  • Preparative Flash Chromatography (Normal Phase): For the bulk isolation of the target ortho-isomer from the para-isomer and reaction byproducts.

  • Analytical HPLC (Reverse Phase): For high-sensitivity Quality Control (QC) and isomer ratio quantification.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

The Target Molecule[3]
  • IUPAC Name: 3-Chloro-1-(2-methylphenyl)propan-1-one

  • Common Name: 3-Chloro-2'-methylpropiophenone

  • Structure: An aromatic ketone characterized by an ortho-methyl group and a

    
    -chloroalkyl chain.
    
  • Key Property: The

    
    -chloro ketone moiety is chemically labile; it can undergo dehydrohalogenation (loss of HCl) to form the corresponding vinyl ketone (acrylophenone derivative) under basic conditions or excessive heat.
    
Critical Impurities

The purification strategy must address three distinct classes of impurities:

Impurity TypeSpecific CompoundOriginSeparation Challenge
Regioisomer 3-Chloro-1-(4-methylphenyl)-1-oxopropane (Para-isomer)Friedel-Crafts SelectivityHigh: Similar polarity to target. Requires optimized gradient.
Elimination Product 1-(2-methylphenyl)prop-2-en-1-one (Vinyl ketone)Thermal/Basic degradationMedium: Distinct polarity but indicates sample degradation.
Starting Material Toluene / 3-Chloropropionyl chlorideIncomplete reactionLow: Elutes at void or solvent front.

Pre-Purification Considerations

Stability Warning

CRITICAL: The target compound is a


-chloro ketone.
  • Avoid Bases: Do not use triethylamine (TEA) or basic buffers in the mobile phase, as this triggers rapid elimination to the vinyl ketone.

  • Temperature Control: During rotary evaporation, maintain the water bath below 40°C .

Solubility
  • Soluble in: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Toluene.

  • Insoluble in: Water.[1]

Protocol 1: Preparative Flash Chromatography (Normal Phase)

Objective: Isolation of the ortho-isomer from the crude reaction mixture (typically containing 10-30% para-isomer depending on synthesis conditions).

System Setup
  • Stationary Phase: High-purity irregular silica gel (40–63 µm, 60 Å pore size).

  • Cartridge Selection: Load sample at 1% to 5% of silica mass (e.g., for 1g crude, use a 25g–40g column).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl/chloride).

Mobile Phase System
  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

Gradient Method

The ortho-isomer typically elutes before the para-isomer due to the "ortho-effect"—steric twisting of the carbonyl group out of the aromatic plane reduces its interaction with the silica surface compared to the planar para-isomer.

Time (CV*)% Solvent B (EtOAc)Description
0.0 – 2.02%Equilibration: Elute non-polar hydrocarbons (Toluene).
2.0 – 5.02% → 5%Isocratic Hold: Elute highly non-polar byproducts.
5.0 – 15.05% → 15%Separation Ramp: Target ortho-isomer elutes (~8-10% B).
15.0 – 20.015% → 30%Flush: Elute para-isomer and polar degradants.

*CV = Column Volumes

Step-by-Step Procedure
  • Sample Loading: Dissolve the crude oil in a minimum volume of 9:1 Hexane:DCM. Avoid pure DCM if possible to prevent band broadening. If the sample is viscous, use dry loading (adsorb onto Celite or Silica) for sharper peaks.

  • Run: Execute the gradient.

  • Fraction Collection: Collect fractions based on UV threshold.

  • TLC Confirmation: Spot fractions on Silica TLC plates. Develop in 9:1 Hexane:EtOAc .

    • Target (Ortho): Higher Rf (~0.45).

    • Impurity (Para): Lower Rf (~0.35).

  • Evaporation: Combine pure fractions and evaporate solvent <40°C under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: Analytical quantification of purity and isomer ratio (Ortho:Para).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Ambient). Do not heat the column to prevent on-column degradation.

  • Detection: UV-DAD at 240 nm (max absorption for phenones) and 210 nm.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (Acidic pH stabilizes the

    
    -chloro ketone).
    
  • Solvent B: Acetonitrile (ACN).

Gradient Profile

In Reverse Phase, the elution order is often reversed compared to Normal Phase, or driven by shape selectivity. The planar para-isomer often has stronger interaction with C18 chains than the twisted ortho-isomer, causing para to elute later.

Time (min)% ACN (B)Function
0.040%Initial Hold
10.040% → 80%Linear Gradient (Separation)
12.095%Wash
15.095%Wash
15.140%Re-equilibration
20.040%Ready for next injection
Integration & Calculation

Calculate purity using the Area Normalization Method :



Visualizing the Purification Logic

The following diagram illustrates the purification workflow and the mechanistic difference in separation between the isomers.

PurificationWorkflow cluster_logic Separation Mechanism (Silica) Reaction Crude Reaction Mixture (Ortho + Para + Toluene) Workup Workup & Extraction (Remove AlCl3/Acids) Reaction->Workup Quench TLC TLC Screening (Hex/EtOAc 9:1) Workup->TLC Rf Check Flash Flash Chromatography (Silica, Normal Phase) Workup->Flash Load Sample Fractions Fraction Analysis (Ortho elutes first) Flash->Fractions Gradient Elution Evap Solvent Evaporation (<40°C, Vacuum) Fractions->Evap Pool Pure Fracs HPLC HPLC QC (C18) (Purity Check) Evap->HPLC Final QC Ortho Ortho-Isomer (Twisted, Less Polar) Elutes Early Silica Silica Surface (Polar -OH Groups) Ortho->Silica Weak Interaction Para Para-Isomer (Planar, More Polar) Elutes Late Para->Silica Strong Interaction

Caption: Workflow for the isolation of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, highlighting the steric-driven separation mechanism on silica gel.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Co-elution of Isomers Gradient slope too steep.Decrease gradient slope (e.g., extend the 2-10% EtOAc ramp).
New Peak Appearance On-column degradation.Ensure mobile phase is neutral or slightly acidic . Avoid basic modifiers.
Peak Tailing Residual acidity on silica or sample overload.Reduce loading mass. Add 0.1% Acetic Acid to the Flash mobile phase (if not using base-sensitive stationary phase).
Low Recovery Volatility of product.Do not evaporate to total dryness under high vacuum for extended periods; the compound is an oil/low-melting solid with moderate volatility.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts acylation and isomer separation principles).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of acylation and steric effects in aromatic substitution).

  • Chromatography Direct. (2023). Flash Chromatography Application Guide: Separation of Regioisomers. (General protocols for separating ortho/para isomers on silica).

  • PubChem Compound Summary. (2023). 3-Chloro-1-(2-methylphenyl)propan-1-one. National Center for Biotechnology Information. (Physical property verification).

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the large-scale synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane, a critical intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride. This guide emphasizes the underlying chemical principles, provides a detailed and scalable protocol, and addresses critical safety and analytical considerations to ensure a reproducible, safe, and efficient synthesis.

Scientific Principles and Rationale

The synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane is most effectively achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1][2][3] This classic reaction, developed by Charles Friedel and James Crafts in 1877, forms a carbon-carbon bond by attaching an acyl group to an aromatic ring.[3]

1.1. The Reaction Mechanism

The reaction proceeds in several distinct steps, each governed by fundamental principles of organic chemistry:

  • Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the 3-chloropropionyl chloride.[4] The Lewis acid coordinates to the carbonyl oxygen and withdraws electron density, facilitating the cleavage of the C-Cl bond to form a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich toluene (2-methylphenyl) ring acts as a nucleophile, attacking the acylium ion. The methyl group is an activating, ortho, para-directing group. While both ortho and para isomers are formed, careful temperature control can influence the product ratio. For this specific synthesis, the ortho product is the target compound.

  • Rearomatization: The resulting intermediate, an arenium ion (or sigma complex), is unstable. A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[3]

  • Catalyst Complexation: A crucial aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the AlCl₃ catalyst.[3] This complexation deactivates the catalyst, preventing it from participating in further reactions. Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ must be used, rather than a catalytic amount.[3] The desired ketone is liberated from this complex during the aqueous workup.[3]

G reagents 3-Chloropropionyl Chloride + AlCl₃ acylium Acylium Ion [R-C=O]⁺ + AlCl₄⁻ (Electrophile) reagents->acylium Activation arenium Arenium Ion Intermediate (Sigma Complex) acylium->arenium Electrophilic Attack toluene Toluene (Nucleophile) toluene->arenium Electrophilic Attack complex Product-Catalyst Complex arenium->complex Deprotonation (-H⁺) Rearomatization workup Aqueous Workup (H₂O/HCl) complex->workup Quenching product 3-Chloro-1-(2-methylphenyl)-1-oxopropane workup->product Liberation

Caption: Friedel-Crafts Acylation Mechanism.

Large-Scale Synthesis: Detailed Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated area or fume hood, with strict adherence to safety protocols.[4]

2.1. Materials and Reagents

Reagent/MaterialCAS No.Molecular Wt.Quantity (Molar Eq.)Notes
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34 g/mol 1.1 eqHighly corrosive, water-reactive.[4][5] Handle under inert gas.
3-Chloropropionyl Chloride625-36-5126.98 g/mol 1.0 eqCorrosive and lachrymatory.[4]
Toluene108-88-392.14 g/mol 1.5 - 2.0 eqFlammable, acts as both reactant and solvent.
Dichloromethane (DCM)75-09-284.93 g/mol ~5-10 volAnhydrous grade. Suspected carcinogen.[4][5]
Hydrochloric Acid (HCl, ~6M)7647-01-036.46 g/mol For workupCorrosive.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol For washingNeutralizes excess acid.
Saturated Sodium Chloride (Brine)7647-14-558.44 g/mol For washingRemoves bulk water.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol For dryingDrying agent.
Ice (from deionized water)7732-18-518.02 g/mol As neededFor cooling and quenching.

2.2. Equipment

  • Glass-lined or appropriate glass reactor with overhead stirring, temperature probe, and nitrogen/argon inlet.

  • Jacketed system for temperature control (cooling/heating).

  • Pressure-equalizing addition funnel.

  • Reflux condenser.

  • Scrubber system for HCl gas evolved during quenching.

  • Large separatory funnel or extraction vessel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

2.3. Step-by-Step Synthesis Procedure

G start Start: Assemble Dry Apparatus under Inert Atmosphere charge_reactor 1. Charge Reactor Anhydrous DCM + AlCl₃ start->charge_reactor cool_reactor 2. Cool to 0-5 °C charge_reactor->cool_reactor add_acyl 3. Slow Addition 3-Chloropropionyl Chloride cool_reactor->add_acyl add_toluene 4. Slow Addition Toluene add_acyl->add_toluene react 5. Reaction Warm to RT, stir for 2-4h add_toluene->react quench 6. Quench Pour onto Ice/HCl react->quench extract 7. Extraction Separate layers, extract aqueous quench->extract wash 8. Wash Organic Layer NaHCO₃ then Brine extract->wash dry 9. Dry & Filter Anhydrous MgSO₄ wash->dry concentrate 10. Concentrate Rotary Evaporation dry->concentrate purify 11. Purify Vacuum Distillation concentrate->purify end End: Pure Product purify->end

Caption: Experimental Workflow for Synthesis.

  • Reactor Preparation: Assemble the reactor setup and ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) to maintain anhydrous conditions.[4]

  • Catalyst Suspension: Charge the reactor with anhydrous dichloromethane (DCM) followed by the portion-wise and careful addition of anhydrous aluminum chloride. Stir to form a suspension. This process can be slightly exothermic.

  • Cooling: Cool the reactor jacket to bring the internal temperature of the AlCl₃ suspension to 0-5 °C.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride to the addition funnel. Add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

  • Toluene Addition: After the complete addition of the acyl chloride, add toluene to the addition funnel. Add it dropwise to the reaction mixture over 30-60 minutes, again maintaining the internal temperature between 0-10 °C.

  • Reaction Progression: Once the toluene addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and 6M HCl. CAUTION: This step is highly exothermic and releases significant amounts of HCl gas. Ensure adequate ventilation and/or a scrubber. Slowly and carefully pour the reaction mixture onto the stirred ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM to recover any dissolved product.[2]

  • Washing: Combine all organic layers. Wash sequentially with:

    • Saturated sodium bicarbonate solution (until effervescence ceases) to neutralize residual acid.

    • Saturated sodium chloride (brine) solution to remove the bulk of the water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, stir for 15-20 minutes, and then filter. Remove the solvent (DCM) and any excess toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

Purification and Characterization

3.1. Purification Protocol

For large-scale applications, vacuum distillation is the most effective method for purifying the crude 3-Chloro-1-(2-methylphenyl)-1-oxopropane.

  • Setup: Assemble a vacuum distillation apparatus with a short path head if possible to minimize product loss.

  • Procedure: Heat the crude oil under a strong vacuum. Collect the fraction boiling at the appropriate temperature and pressure. The pure product is typically a colorless to pale yellow oil or solid.

  • Alternative: For smaller scales or to achieve very high purity, recrystallization from a solvent like hexane can be employed.[1]

3.2. Analytical Characterization Data

Analysis MethodExpected Results
Appearance Colorless to pale yellow oil or crystalline solid.
¹H NMR (CDCl₃) δ ~7.8 (d, 1H, Ar-H), 7.2-7.4 (m, 3H, Ar-H), 3.8 (t, 2H, -CO-CH₂-), 3.3 (t, 2H, -CH₂-Cl), 2.5 (s, 3H, Ar-CH₃) ppm.
¹³C NMR (CDCl₃) δ ~200 (C=O), 138, 132, 131, 129, 126, 125 (Ar-C), 41 (-CO-CH₂-), 38 (-CH₂-Cl), 21 (Ar-CH₃) ppm.
IR (neat) ~1685 cm⁻¹ (aromatic C=O stretch), ~760 cm⁻¹ (C-Cl stretch).
GC-MS Purity >98% (typical), with a molecular ion peak corresponding to the product's mass.

Safety, Hazards, and Waste Management

Trustworthiness in chemical synthesis is built on a foundation of safety. The Friedel-Crafts acylation involves several hazardous reagents and conditions that demand rigorous safety protocols.

4.1. Reagent-Specific Hazards

  • Aluminum Chloride (AlCl₃): Corrosive and a potent water-reactive substance.[5] Contact with moisture (including humidity in the air or on skin) generates corrosive HCl gas.[2][4] It must be handled in a dry environment with care.

  • 3-Chloropropionyl Chloride & Dichloromethane: Acyl chlorides are corrosive and lachrymatory (tear-inducing).[4] Dichloromethane is a suspected carcinogen and must be handled in a fume hood.[5]

  • Acids (HCl): Standard acid handling precautions apply. The quenching step generates large volumes of HCl gas.

4.2. Procedural Safety Workflow

G start Start Reaction? ppe_check PPE Check: Goggles, Gloves, Lab Coat? start->ppe_check ppe_check->start No hood_check Fume Hood Operational? ppe_check->hood_check Yes hood_check->start No anhydrous_check Anhydrous Conditions Met? hood_check->anhydrous_check Yes anhydrous_check->start No cooling_check Cooling System Ready? anhydrous_check->cooling_check Yes cooling_check->start No reagent_addition Reagent Addition cooling_check->reagent_addition Yes temp_monitor Temperature > 10°C? reagent_addition->temp_monitor slow_down Slow/Pause Addition temp_monitor->slow_down Yes quench_setup Quench Station Ready? (Ice Bath, Scrubber) temp_monitor->quench_setup No slow_down->reagent_addition quench_setup->start No quench_proc Quenching quench_setup->quench_proc Yes fuming_check Excessive Fuming? quench_proc->fuming_check ventilate Increase Ventilation Slow Addition fuming_check->ventilate Yes end Procedure Complete fuming_check->end No ventilate->quench_proc

Caption: Critical Safety Decision Workflow.

4.3. Waste Management

  • Aqueous Waste: The acidic aqueous layer from the workup should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal down the drain with copious amounts of water, in accordance with local regulations.[5]

  • Organic Waste: Halogenated organic waste (DCM) must be collected in a designated, properly labeled container for hazardous waste disposal.

  • Solid Waste: Residual AlCl₃ should be quenched carefully with a high-boiling point alcohol like isopropanol before neutralization and disposal.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Moisture contamination deactivating the catalyst.- Loss of product during workup/extraction.- Increase reaction time; monitor by TLC/GC.- Ensure all glassware is dry and reagents are anhydrous.- Perform multiple extractions; be careful during transfers.
Formation of Dark Tar - Reaction temperature was too high.- Side reactions or polymerization.[4]- Maintain strict temperature control (0-5 °C) during additions.- Ensure slow, controlled addition of reagents.
High percentage of para-isomer - Reaction temperature too high, favoring the thermodynamically more stable product.- Maintain low reaction temperatures to favor kinetic (ortho) control.
Difficult Emulsion during Workup - Insufficient mixing or rapid pH changes.- Add brine to help break the emulsion.- Allow layers to sit for an extended period.- Filter through a pad of Celite.

Conclusion

The large-scale synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane via Friedel-Crafts acylation is a robust and well-established method. Success hinges on a thorough understanding of the reaction mechanism, strict adherence to anhydrous conditions, careful control of reaction temperature, and a deep respect for the associated safety hazards. By following the detailed protocols and guidelines presented in this document, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate on a scale suitable for further synthetic applications.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. [Link]

  • Friedel Crafts reaction/Acylation of toluene. - YouTube. [Link]

Sources

Application

use of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in the synthesis of novel organic materials

Executive Summary 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone) is a versatile -chloroketone intermediate.[1] Unlike its para-substituted counterparts used in the synthesis of T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone) is a versatile


-chloroketone intermediate.[1] Unlike its para-substituted counterparts used in the synthesis of Tolperisone, the ortho-methyl substitution offers unique steric properties that influence nucleophilic attack trajectories and conformational rigidity.

This guide details the use of this molecule as a "linchpin" scaffold for two primary applications:

  • Pharmaceutical Chemistry: Synthesis of sterically congested amino-ketone libraries (central-acting muscle relaxant analogues).[1]

  • Material Science: Construction of chiral amino-alcohol ligands for organocatalysis and precursors for functionalized indanone-based electronic materials.[1]

Chemical Profile & Reactivity Analysis

The molecule features three distinct reactive sites, allowing for divergent synthesis pathways.

FeatureReactivity ModeApplication Utility
C-Cl Bond (

-position)
Nucleophilic Substitution (

) or Elimination-Addition
Primary entry point for amine functionalization (aminolysis).[1]
Carbonyl Group (C=O) 1,2-Addition (Grignard/Hydride)Formation of tertiary alcohols (Pridinol/Biperiden analogues).[1]

-Methylene
C-H Acidity / EnolizationMannich-type condensations or cyclization to indanones.
2-Methyl Group Steric Hindrance / HyperconjugationPrevents unwanted attack at the carbonyl; directs regioselectivity.[1]
Mechanistic Insight: The "Orthogonal" Challenge

The ortho-methyl group exerts a steric shielding effect on the carbonyl carbon. While this protects the ketone from premature nucleophilic attack during workups, it also imposes a rotational barrier. In substitution reactions at the


-carbon (C-Cl), the reaction often proceeds via a transient vinyl ketone intermediate  (Elimination-Addition mechanism) rather than a pure direct 

displacement, especially when using basic amines.[1]

Application Case Study 1: Synthesis of Bioactive Amino-Ketones

Target: Synthesis of 2-methyl-3-piperidinopropiophenone (Tolperisone Analogue)

This protocol describes the "Finkelstein-Assisted" aminolysis.[1] Standard heating often leads to polymerization of the vinyl ketone intermediate. The addition of Sodium Iodide (NaI) generates the more reactive alkyl iodide in situ, allowing for milder conditions.

Experimental Workflow (Graphviz)

Aminolysis_Protocol Start Start: 3-Cl-2'-methylpropiophenone Reagents Add Reagents: Piperidine + NaI (cat.) Solvent: Acetone/MEK Start->Reagents Reaction Reaction: Reflux 6-8 hrs (In situ Finkelstein) Reagents->Reaction Activation Workup Workup: Evaporation -> Acid/Base Ext. Reaction->Workup Conversion >95% Product Product: Amino-Ketone HCl Salt Workup->Product Crystallization

Caption: Figure 1. Finkelstein-assisted aminolysis workflow to minimize vinyl ketone polymerization.[1]

Detailed Protocol

Materials:

  • 3-Chloro-1-(2-methylphenyl)-1-oxopropane (10 mmol, 1.83 g)

  • Piperidine (12 mmol, 1.02 g)[1]

  • Sodium Iodide (Catalytic, 0.5 mmol, 75 mg)

  • Potassium Carbonate (

    
    , 15 mmol, anhydrous)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (30 mL)

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve the 3-chloro ketone in MEK. Add NaI and stir for 15 minutes at room temperature. Observation: Solution may darken slightly due to iodine traces.

  • Addition: Add anhydrous

    
     followed by the slow addition of piperidine.
    
  • Reflux: Heat the mixture to reflux (

    
     for MEK) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
    
    
    
    ) should disappear, replaced by a polar spot (
    
    
    , streaks on silica).
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    ).
    
  • Acid-Base Extraction (Purification):

    • Evaporate the solvent.

    • Dissolve the residue in

      
       (50 mL).
      
    • Extract with 1M HCl (

      
       mL). The product moves to the aqueous phase (protonated amine).
      
    • Wash the aqueous phase with fresh ether (removes unreacted neutral ketone).

    • Basify the aqueous phase with 2M NaOH to pH 10.

    • Extract the liberated free base into DCM (

      
       mL).
      
  • Salt Formation: Dry DCM layer (

    
    ), evaporate, and redissolve in minimal isopropanol. Add HCl/Isopropanol solution to precipitate the hydrochloride salt.
    

Yield: Typically 80–85% as a white crystalline solid.

Application Case Study 2: Novel Material Precursors (Chiral Ligands)

Beyond simple pharmaceuticals, this molecule is a precursor for 1,3-amino alcohols , which serve as chiral ligands in asymmetric synthesis (e.g., zinc-catalyzed alkylations).[1]

Concept: The bulky ortho-methyl group induces atropisomerism or enhances stereoselectivity during the reduction of the carbonyl.

Reaction Pathway Diagram

Pathway_Map Precursor 3-Chloro-1-(2-methylphenyl)-1-oxopropane Intermediate Amino-Ketone (via Protocol 1) Precursor->Intermediate Aminolysis Indanone Substituted Indanone (Electronic Material) Precursor->Indanone Intramolecular Friedel-Crafts Ligand Chiral Amino-Alcohol (N,O-Ligand) Intermediate->Ligand Asymmetric Reduction (CBS Catalyst)

Caption: Figure 2.[1] Divergent synthesis pathways for pharmaceutical and material science applications.

Protocol: Asymmetric Reduction to Chiral Amino-Alcohol

Note: This step converts the ketone from Protocol 1 into a functional ligand.

  • Reagents: Amino-ketone (from Protocol 1), (S)-CBS catalyst (10 mol%),

    
    .
    
  • Procedure:

    • Dissolve (S)-CBS catalyst in dry THF under Argon.

    • Add

      
       solution.
      
    • Slowly add the amino-ketone (dissolved in THF) over 1 hour at

      
      .
      
    • Rationale: The slow addition ensures the hydride transfer is controlled by the catalyst, not background reduction.

  • Quench: Methanol.

  • Result: High enantiomeric excess (ee > 90%) of the 1,3-amino alcohol due to the steric bulk of the ortho-tolyl group directing the hydride attack.

Analytical Validation Standards

To ensure the integrity of the synthesized materials, the following analytical benchmarks must be met.

TestExpected Result (for Amino-Ketone HCl)Diagnostic Significance
1H NMR Triplet at

~3.2-3.5 ppm (

)
Confirms substitution of Chlorine.[1]
IR Spectroscopy Strong band at 1680-1690

Confirms Carbonyl integrity (no reduction).[1]
Melting Point Sharp range (e.g., 170-175°C dec.)[1]Indicates purity of the salt form.
AgNO3 Test Positive precipitate (AgCl)Confirms presence of ionic chloride (HCl salt).[1]

References

  • Synthesis of Pridinol and Analogues

    • Methodology: Grignard addition to -amino esters and ketones.
    • Source: PubChem.[1][2] (n.d.). Pridinol - Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Reactivity of

    
    -Chloroketones: 
    
    • Mechanism:[3][4][5] Analysis of Elimination-Addition vs. Direct Substitution in Mannich bases.

  • Safety and Handling

    • Data: MSDS for 3-chloropropiophenone derivatives (Lachrymator/Irritant status).[1]

  • Finkelstein Reaction Applications

    • Context: Use of NaI to accelerate alkyl
    • Source: LibreTexts Chemistry. (2020). Halogen Substitution Reactions. Retrieved from [Link]

Sources

Method

Application Note: Kinetic Profiling of 3-Chloro-1-(2-methylphenyl)-1-oxopropane with Nucleophiles

This Application Note is designed for researchers in organic synthesis and physical organic chemistry. It details the kinetic profiling of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and physical organic chemistry. It details the kinetic profiling of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone), a critical intermediate in the synthesis of centrally acting muscle relaxants and


-aminoketone derivatives.

Introduction & Significance

3-Chloro-1-(2-methylphenyl)-1-oxopropane (Substrate 1 ) is a


-chloroketone used as an electrophilic building block in the synthesis of bioactive amino ketones. Structurally, it possesses a terminal alkyl chloride sensitive to nucleophilic attack and a carbonyl group shielded by an ortho-methyl substituent on the aromatic ring.

Understanding the reaction kinetics of 1 with various nucleophiles (amines, thiolates, iodide) is essential for:

  • Process Optimization: Maximizing yield of Mannich-base-like drugs (e.g., analogs of Tolperisone).

  • Mechanistic Insight: Quantifying the inductive vs. steric influence of the ortho-methyl group on remote substitution sites.

  • Impurity Control: Predicting competitive elimination pathways.

Chemical Background & Mechanism

The primary reaction pathway is a bimolecular nucleophilic substitution (


). The nucleophile attacks the 

-carbon (terminal), displacing the chloride ion.
Reaction Scheme


Where


.[1][2]
Mechanistic Considerations
  • Electronic Effect: The carbonyl group at the

    
    -position exerts an electron-withdrawing inductive effect (-I), activating the 
    
    
    
    -carbon for nucleophilic attack compared to simple alkyl chlorides. However, the ortho-methyl group on the ring is electron-donating (+I), which slightly attenuates the carbonyl's activating power compared to the unsubstituted parent compound.
  • Steric Environment: The reaction center (

    
    ) is remote from the ortho-methyl group. Therefore, steric hindrance from the substrate is negligible. Rate variations are primarily driven by the nucleophilicity  and steric bulk  of the incoming nucleophile.
    
Visualizing the Reaction Pathway

ReactionMechanism Substrate Substrate (1) 3-Chloro-1-(2-methylphenyl)-1-oxopropane TS Transition State [Nu...C...Cl]‡ Substrate->TS  Collision   Nu Nucleophile (Nu) (e.g., Piperidine, Morpholine) Nu->TS  Collision   Product Product Beta-Amino Ketone TS->Product  Bond Formation   LG Leaving Group (Cl-) TS->LG  Bond Breaking  

Figure 1: Reaction pathway for the SN2 substitution of 3-Chloro-1-(2-methylphenyl)-1-oxopropane.

Experimental Protocol: Conductometric Kinetic Measurement

Objective: Determine the second-order rate constant (


) by monitoring the release of chloride ions (

), which increases the solution's conductivity over time.
Materials & Reagents[4]
  • Substrate: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Purified by recrystallization from hexane; m.p. check required).

  • Nucleophiles: Piperidine, Morpholine, Diethylamine (Freshly distilled).

  • Solvent: Ethanol (Absolute) or Acetone/Water mixtures.

  • Equipment: Digital Conductometer (e.g., Metrohm or Mettler Toledo) with a dip-type conductivity cell (

    
    ), Thermostated water bath (
    
    
    
    ).
Experimental Workflow

ExperimentalWorkflow Step1 1. Preparation Step2 2. Equilibration Step1->Step2 Desc1 Prepare 0.05M Substrate and 0.10M Nucleophile solutions Step1->Desc1 Step3 3. Mixing (t=0) Step2->Step3 Desc2 Thermostat at 30°C, 40°C, 50°C for 20 mins Step2->Desc2 Step4 4. Monitoring Step3->Step4 Desc3 Mix equal volumes rapidly. Start stopwatch. Step3->Desc3 Step5 5. Analysis Step4->Step5 Desc4 Record conductance (G) at 30-60s intervals. Step4->Desc4 Desc5 Plot G_inf / (G_inf - G_t) Calculate k2 Step5->Desc5

Figure 2: Step-by-step workflow for conductometric kinetic analysis.

Detailed Procedure
  • Solution Prep: Prepare a

    
     solution of the substrate and a 
    
    
    
    solution of the nucleophile in ethanol.
    • Note: Using excess nucleophile simplifies the kinetics to pseudo-first-order, but for second-order analysis, equimolar concentrations (e.g., both

      
       after mixing) are often used in conductometry to track the full extent of reaction.
      
  • Thermal Equilibration: Place both flasks in the thermostat bath set to the target temperature (e.g.,

    
    ) for 20 minutes.
    
  • Initiation: Mix equal volumes (

    
     each) of substrate and nucleophile solutions in a reaction vessel containing the conductivity probe. Start the timer immediately.
    
  • Data Logging: Record conductance (

    
    ) every 60 seconds for the first 15 minutes, then every 5 minutes until reaction completion (or steady state).
    
  • Infinity Reading: Heat the reaction mixture to

    
     for 30 minutes to force completion, cool back to the experimental temperature, and measure 
    
    
    
    .

Data Analysis & Calculation

Since the reaction produces ions (


 and protonated amine) from neutral molecules, conductance is directly proportional to the concentration of the product (

).
Integrated Rate Law (Second Order)

For equimolar initial concentrations (


):


In terms of conductance (


):

Substituting these into the rate equation:



Plotting: Plot


 versus time (

). The slope of the linear regression line is

. Divide the slope by the initial concentration

to obtain the second-order rate constant

(units:

).
Activation Parameters

Repeat the experiment at three temperatures (e.g., 303 K, 313 K, 323 K). Use the Arrhenius equation to determine Activation Energy (


):


Plot

vs

. The slope is

.

Expected Results & Discussion (Case Study)

Based on structure-reactivity relationships (Linear Free Energy Relationships - LFER), the following trends are expected for 3-Chloro-1-(2-methylphenyl)-1-oxopropane:

Nucleophile Reactivity Order
NucleophilepKa (Conj. Acid)Expected Relative RateRationale
Piperidine 11.22HighHighly basic, moderate steric bulk (cyclic).
Diethylamine 10.93MediumBasic, but acyclic chains cause higher steric hindrance.
Morpholine 8.36LowLower basicity due to oxygen's inductive withdrawal; similar sterics to piperidine.
Substrate Comparison

Compared to the unsubstituted 3-chloropropiophenone :

  • Rate: The 2-methyl derivative will react slightly slower .

  • Reason: The ortho-methyl group donates electrons (+I effect) to the aromatic ring, which is transmitted to the carbonyl. This makes the carbonyl less electron-withdrawing, slightly destabilizing the transition state for nucleophilic attack at the remote carbon compared to the unsubstituted analog.

Solvent Effects
  • Polar Protic (Ethanol): Stabilizes the leaving group (

    
    ) via H-bonding, generally accelerating 
    
    
    
    reactions where charge is developed in the transition state (Neutral
    
    
    Charged).
  • Polar Aprotic (Acetone): May enhance nucleophilicity of the amine but stabilizes the leaving group less effectively.

References

  • Karikalan, S. et al. (2016). Kinetics and Mechanism of Nucleophilic Substitution Reactions of 3-Chloropropiophenone with various Amines. Journal of Chemical and Pharmaceutical Research.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2 mechanisms and Hammett plots).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent influence on kinetics).
  • Metrohm AG. Conductometric Determination of Reaction Kinetics. Application Bulletin 102.

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

This guide addresses the specific purification and stability challenges associated with 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone ). Subject: Purification, Isomer Separation,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific purification and stability challenges associated with 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone ).

Subject: Purification, Isomer Separation, and Stability Protocols

Executive Summary & Compound Profile

This


-chloroketone is a critical intermediate for various aryl-alkylamine pharmaceuticals. Its purification is notoriously difficult due to two competing factors:
  • Regioisomerism: The Friedel-Crafts acylation of toluene typically favors the para isomer (4-methyl), leaving the target ortho isomer (2-methyl) as a minor component that is difficult to separate by simple distillation.[1]

  • Thermal Instability: The molecule is prone to

    
    -elimination of HCl, forming the corresponding vinyl ketone (acrylophenone derivative) upon heating or exposure to base.
    
Property Data / Characteristic
CAS No. 898785-08-5 (and related isomer mix IDs)
IUPAC Name 3-chloro-1-(2-methylphenyl)propan-1-one
Primary Impurity Para-isomer (3-chloro-4'-methylpropiophenone)
Critical Side-Reaction Dehydrohalogenation to 1-(2-methylphenyl)prop-2-en-1-one
Stability Acid-stable; Base-labile; Thermally sensitive >80°C

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a persistent 'doublet' of peaks in my GC/HPLC that I cannot separate by distillation."

Diagnosis: You are likely observing the ortho (target) and para (impurity) isomer mixture. Root Cause: Friedel-Crafts acylation of toluene is an ortho/para directing reaction.[1] Due to steric hindrance of the incoming 3-chloropropionyl group, the para isomer is kinetically and thermodynamically favored (often 80:20 or 90:10 ratio). Solution:

  • Do not rely on Distillation: The boiling point difference between the ortho and para isomers is often <5°C, making fractional distillation inefficient and thermally risky.

  • The "Freeze-Out" Protocol: The para isomer typically has a significantly higher melting point than the ortho isomer (which is often an oil or low-melting solid).[1]

    • Dissolve the crude mixture in a non-polar solvent (Pentane or Hexane/EtOAc 9:1).

    • Cool slowly to -20°C.

    • The para isomer will often crystallize out.

    • Filtrate Collection: Your target ortho isomer remains in the mother liquor. Concentrate the filtrate to obtain the enriched ortho product.

Issue 2: "My product turns yellow/brown and releases gas during vacuum distillation."

Diagnosis: Thermal elimination of HCl (Dehydrohalogenation). Root Cause:


-chloroketones are inherently unstable.[1] Heating them, especially in the presence of trace Lewis acids (residual AlCl

) or rough surfaces, catalyzes the elimination of HCl to form 2'-methylacrylophenone (vinyl ketone). The gas is HCl; the color comes from the polymerization of the reactive vinyl ketone. Solution:
  • Acidic Quench is Critical: Ensure all AlCl

    
     is quenched into water/HCl. Residual aluminum salts act as catalysts for elimination.
    
  • Lower the Thermal Budget:

    • Use a Wiped Film Evaporator (WFE) or Short Path Distillation if scaling up, to minimize residence time.

    • Maintain pot temperature below 80°C . If the vacuum isn't strong enough (<1 mbar) to distill at this temp, do not increase heat. Switch to column chromatography.

  • Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100-500 ppm) to the pot before distillation to prevent polymerization of any formed vinyl ketone.

Issue 3: "The product purity drops after aqueous workup (Hydrolysis)."

Diagnosis: Hydrolysis of the alkyl chloride to the alcohol (3-hydroxy-1-(2-methylphenyl)-1-oxopropane). Root Cause: While the chloride is a primary alkyl halide, the neighboring carbonyl group can assist in substitution reactions under basic conditions or prolonged exposure to water. Solution:

  • Avoid Basic Washes: Do not wash with strong bases (NaOH/KOH). If neutralization is needed, use cold saturated NaHCO

    
     and separate phases immediately.
    
  • Fast Drying: Dry the organic layer quickly over MgSO

    
     (avoid basic drying agents like K
    
    
    
    CO
    
    
    ) and remove solvent under vacuum immediately.

Detailed Purification Protocols

Protocol A: Selective Crystallization (Removal of Para-Isomer)

Use this when the Para-isomer is the major contaminant (>10%).

  • Dissolution: Dissolve 100g of crude oil in 200 mL of warm Pentane (or Hexane). If the oil doesn't dissolve, add small amounts of Ethyl Acetate dropwise until clear.

  • Seeding (Optional): If available, add a seed crystal of the para-isomer.

  • Cooling: Place the flask in a -20°C freezer for 12-24 hours.

  • Filtration: Rapidly filter the cold mixture through a chilled Buchner funnel.

    • Solid (Filter Cake): Enriched Para-isomer (Impurity).[1]

    • Filtrate (Liquid): Enriched Ortho-isomer (Target).[1]

  • Concentration: Evaporate the filtrate at <40°C to yield the purified target.

Protocol B: High-Vacuum Distillation (with Stabilization)

Use this only if the Ortho/Para ratio is already acceptable, but non-volatile impurities (tars/salts) are present.[1]

  • Pre-treatment: Wash the organic layer with 1M HCl to ensure total removal of Al species. Dry thoroughly.

  • Setup: Use a short-path distillation head with a wide bore to minimize pressure drop.

  • Vacuum: High vacuum is non-negotiable (< 0.5 mmHg).

  • Inhibitor: Add 0.1% w/w Hydroquinone to the distillation flask.

  • Temperature:

    • Bath Temp: Start at 60°C, ramp slowly.

    • Stop Limit: If the bath reaches 110°C and no distillation occurs, abort . Higher temps will cause rapid decomposition.

Visualizations

Figure 1: Reaction & Elimination Pathways

This diagram illustrates the synthesis flow and the critical "danger zone" where the elimination side-reaction occurs.

G Start Toluene + 3-Chloropropionyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, 0-5°C) Start->Reaction Mixture Isomer Mixture (Ortho + Para) Reaction->Mixture Separation Separation Strategy Mixture->Separation Workup Para Para-Isomer (Solid Precipitate) Separation->Para Crystallization (Pentane, -20°C) Ortho Target: Ortho-Isomer (Liquid/Oil) Separation->Ortho Filtrate Evaporation Danger High Heat / Base Ortho->Danger Distillation >100°C SideProduct Vinyl Ketone (Elimination Product) Danger->SideProduct - HCl

Caption: Synthesis workflow showing the divergence between the target ortho-isomer and the parasitic elimination pathway triggered by heat.

Figure 2: Isomer Separation Logic Gate

A decision tree to help researchers choose the correct purification method based on the physical state of their crude material.

Logic Input Crude Reaction Mixture (Ortho/Para Mix) Check Is Para Isomer >15%? Input->Check Yes Method: Crystallization (Solvent: Pentane/Hexane) Check->Yes Yes No Method: Flash Chromatography (SiO2, Hexane:EtOAc) Check->No No Distill Is Distillation Required? Yes->Distill Final Pure 3-Chloro-1-(2-methylphenyl)-1-oxopropane No->Final VacDist Short Path Distillation (<1 mbar, <80°C) Distill->VacDist Yes (Remove tars) Distill->Final No VacDist->Final

Caption: Decision matrix for selecting the safest purification route based on impurity profile.

References

  • Friedel-Crafts Acylation Selectivity: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (General mechanistic grounding for ortho/para distribution).

  • Elimin

    
    -Halo Ketones:  "Elimination Reactions: E1 and E2 Mechanisms." BITS Pilani Chemistry Dept. Available at: [Link]
    
  • Purification of Chlorinated Aromatic Isomers: "Process for the separation of ortho chlorinated aromatic isomers." Google Patents (US4864070A).
  • Handling of 3-Chloropropiophenone: "3-Chloropropiophenone Safety and Handling." PubChem CID 113333. Available at: [Link]

Sources

Optimization

identifying side products in 3-Chloro-1-(2-methylphenyl)-1-oxopropane synthesis

Ticket ID: #FC-ORTHO-001 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Scope Welcome to the technical support hub fo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FC-ORTHO-001 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

Welcome to the technical support hub for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone).

This guide addresses the specific challenges inherent to Friedel-Crafts acylation on toluene derivatives. If you are targeting the ortho isomer (2-methyl), you are fighting thermodynamic and steric preferences that favor the para isomer. Furthermore, the


-chloroketone moiety is thermally labile, leading to specific degradation pathways.

This document provides a self-validating system to identify, quantify, and minimize these side products.

Reaction Pathway & Impurity Map

The following logic map outlines the genesis of the target molecule and its primary contaminants. Use this to trace the origin of impurities found in your LC-MS or NMR data.

ReactionPathway Reactants Reactants Toluene + 3-Chloropropionyl Cl (AlCl3 Catalyst) Inter Acylium Intermediate Reactants->Inter Activation Target TARGET (Ortho) 3-Chloro-1-(2-methylphenyl)-1-oxopropane Inter->Target Ortho Attack (Sterically Hindered) Para MAJOR IMPURITY (Para) 3-Chloro-1-(4-methylphenyl)-1-oxopropane Inter->Para Para Attack (Thermodynamically Favored) Vinyl ELIMINATION PRODUCT 1-(2-methylphenyl)prop-2-en-1-one (Vinyl Ketone) Target->Vinyl -HCl (Heat/Base) Poly POLY-ACYLATED Di-ketone species Target->Poly +Acylium (Excess RCOCl) Hydro HYDROLYSIS PRODUCT 3-Hydroxy derivative Target->Hydro +H2O (Prolonged Workup)

Figure 1: Mechanistic pathway showing the competition between regioselectivity (Ortho vs. Para) and chemical stability (Elimination).

Diagnostic Module: Identifying Side Products

Use the following spectral fingerprints to validate your crude mixture.

A. Regioisomer Contamination (The "Para" Problem)

In Friedel-Crafts acylation of toluene, the para isomer is typically the major product (often >80%). If you require the ortho isomer, the para variant is your primary contaminant.

FeatureTarget (Ortho-Isomer) Impurity (Para-Isomer) Why?
1H NMR (Aromatic) Multiplet (4H) Complex pattern (ABCD system).Two Doublets (4H) Distinct AA'BB' system (~7.2 & 7.8 ppm).Symmetry. The para isomer has a plane of symmetry; the ortho does not.
13C NMR (Methyl) ~20-21 ppm ~21-22 ppm Slight shielding difference due to proximity to the carbonyl.
GC Retention Elutes Later (typically)Elutes Earlier (typically)Ortho isomers often have higher boiling points due to dipole moments, but this varies by column.
B. Degradation Products (The "Vinyl" Problem)

-chloroketones are unstable. They undergo 

-elimination of HCl to form vinyl ketones (acrylophenones), especially during distillation or basic workup.
  • Diagnostic Signal: Disappearance of the triplet-triplet pattern of the ethyl chain (

    
    ) and appearance of alkene signals (
    
    
    
    ) between 5.8 – 6.5 ppm .
  • Mass Spec: Presence of peak [M-36] (Loss of HCl) as a parent ion in soft ionization, or dominant in EI.

Troubleshooting Protocols
Issue 1: "My NMR shows a clean pair of doublets, not a multiplet."

Diagnosis: You have synthesized the para isomer, not the ortho target. Root Cause: Thermodynamics. The ortho position is sterically hindered by the methyl group. Corrective Action:

  • Switch Solvents: Use Nitromethane or CS₂ (if safety permits). These solvents can modify the activity of the acylium complex, sometimes improving ortho/para ratios, though para usually dominates.

  • Purification: You cannot fix this chemically. You must separate isomers via fractional distillation (ortho b.p. is usually higher) or column chromatography (silica gel, Hexane/EtOAc gradient).

Issue 2: "The product is turning into a dark gum/polymer."

Diagnosis: Polymerization of the vinyl ketone side product. Root Cause:


-elimination of HCl occurred, generating the reactive vinyl ketone, which then polymerized.
Corrective Action: 
  • Temperature Control: Never heat the crude mass above 60°C during solvent removal.

  • Acidic Stabilization: Trace acid inhibits elimination. Ensure the final organic layer is not completely neutral/basic before concentration.

  • Avoid Distillation: If possible, purify via crystallization (from pentane/hexane) rather than high-vacuum distillation, which drives thermal elimination.

Issue 3: "Low Yield / Unreacted Toluene."

Diagnosis: Catalyst deactivation. Root Cause: Aluminum chloride (


) is hygroscopic. If it absorbed moisture, it deactivated before complexing with the acid chloride.
Corrective Action: 
  • Use fresh, anhydrous

    
     (yellow/grey powder, not white clumps).
    
  • Order of Addition: Add

    
     to the acid chloride first to form the complex (evolution of HCl gas), then add the toluene dropwise at 0°C.
    
Validated Experimental Workflow

To minimize side products, follow this optimized protocol.

Reagents:

  • Toluene (1.0 eq, limiting reagent if ortho is desired to prevent poly-acylation)

  • 3-Chloropropionyl chloride (1.1 eq)

  • 
     (1.2 eq, Anhydrous)
    
  • DCM (Dichloromethane) - Dry

Step-by-Step:

  • Complex Formation: In a flame-dried flask under

    
    , suspend 
    
    
    
    in DCM at 0°C. Add 3-chloropropionyl chloride dropwise. Stir 20 min until the solution becomes homogeneous/yellow (Acylium formation).
  • Acylation: Add Toluene dropwise at 0-5°C. Do not let temp rise.

    • Note: Low temp favors kinetic control, slightly improving the poor ortho:para ratio.

  • Reaction: Stir at RT for 2-3 hours. Monitor by TLC (Target

    
     usually lower than toluene).
    
  • Quench (CRITICAL): Pour mixture onto Ice + Conc. HCl .

    • Why? The HCl prevents the formation of aluminum hydroxides (emulsions) and keeps the pH low to prevent

      
      -elimination to the vinyl ketone.
      
  • Workup: Extract with DCM. Wash with Dilute HCl (not NaHCO3, avoid basicity). Dry over

    
    .[1]
    
  • Isolation: Evaporate solvent at <40°C under reduced pressure.

  • Purification: Recrystallize from Hexane/Pentane if solid, or chromatography if oil.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS to quantify the ortho/para ratio? A: Yes, but be careful. The high temperature of the GC injection port (250°C+) can cause thermal elimination of HCl inside the injector. You might see the vinyl ketone peak (M-36) even if your sample is pure. Solution: Use a lower injector temp or HPLC.

Q: Why is there a peak at M+ = 254 in my Mass Spec? A: This is likely the di-acylated byproduct . If you have excess acid chloride and catalyst, a second acyl group can add to the ring. This is rare with the electron-withdrawing carbonyl already present, but possible under forcing conditions.

Q: How do I distinguish the hydrolysis product (3-hydroxy)? A: Look at the IR spectrum. The 3-chloro compound has no OH stretch. The 3-hydroxy impurity will show a broad band at 3300-3400 cm⁻¹ .

References
  • Vogel's Textbook of Practical Organic Chemistry . Friedel-Crafts Acylation Mechanisms and Procedures. 5th Edition, Longman Scientific & Technical.

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • PubChem Compound Summary . 3-Chloropropiophenone Derivatives. National Library of Medicine. [Link]

  • Eicher, T., et al.The Chemistry of Heterocycles (Regarding reactivity of

    
    -chloroketones and cyclization to indanones). 
    

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Chloro-1-(2-methylphenyl)-1-oxopropane Synthesis

This is a technical support guide designed for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone ). Current Status: Operational Topic: Yield Optimization & Regiosele...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone ).

Current Status: Operational Topic: Yield Optimization & Regioselectivity Troubleshooting Target Molecule: 3-Chloro-1-(2-methylphenyl)propan-1-one Structure:



Executive Summary: The "Regioselectivity Trap"

If you are attempting to synthesize this molecule via the Friedel-Crafts acylation of Toluene with 3-chloropropionyl chloride, stop immediately .

This is the most common cause of low yield for this specific isomer. The methyl group on toluene directs ortho/para, but steric hindrance overwhelmingly favors the para isomer (typically >85% para). You cannot optimize the thermodynamics of this reaction to favor the ortho (2-methyl) product significantly.

The Solution: You must switch to a "Pre-Defined Regiochemistry" pathway. This guide details the two validated industrial/lab-scale routes that guarantee the ortho position:

  • Route A (Industrial/Scale): Acylation of Ethylene with 2-Methylbenzoyl Chloride.

  • Route B (Lab/Batch): Grignard Addition to 3-Chloropropionitrile.

Validated Synthetic Protocols

Route A: The "Ethylene Capture" Method (Recommended for Scale)

Best for: High purity, avoiding isomer separation, scale-up.

This method reverses the standard Friedel-Crafts logic. Instead of acylating the ring, we use the o-toluoyl chloride (which already has the methyl group in the correct position) to acylate ethylene gas.

The Mechanism:





Protocol:

  • Setup: Flame-dried 3-neck flask, gas inlet tube (subsurface), thermometer, vent to scrubber.

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Loading: Charge

    
     (1.1 equiv) and solvent. Cool to 
    
    
    
    .
  • Acyl Chloride: Add 2-methylbenzoyl chloride (1.0 equiv) dropwise. The solution will turn yellow/orange (acylium complex).

  • Ethylene Addition: Bubble Ethylene gas (dried) through the solution. Maintain temp

    
    .
    
    • Critical: The reaction is exothermic.[1][2] Rapid ethylene addition will cause a temperature spike, leading to polymerization.

  • Quench: Pour onto crushed ice/conc. HCl mixture. Do not use basic workup (see Troubleshooting).

Route B: The Grignard-Nitrile Method (Recommended for Lab)

Best for: Labs without ethylene gas setup, high regiocontrol.

Direct reaction of Grignard with


-chloro acid chlorides often fails due to over-addition or coupling. The nitrile route is superior because the intermediate imine salt protects the ketone functionality until hydrolysis.

Protocol:

  • Reagent: Prepare or purchase

    
    -Tolylmagnesium bromide  (1.0 M in THF/Ether).
    
  • Substrate: 3-Chloropropionitrile (1.0 equiv) in anhydrous Ether.

  • Addition: Cool nitrile solution to

    
    . Add Grignard dropwise.[2]
    
    • Note: The magnesium coordinates with the nitrile nitrogen. The Cl on the alkyl chain is relatively inert to Grignard at this temperature compared to the nitrile.

  • Hydrolysis: The resulting imine salt (

    
    ) must be hydrolyzed with aqueous HCl (2M). Stirring at RT for 1-2 hours is usually required to convert the imine to the ketone.
    

Decision Logic & Pathway Visualization

SynthesisOptimization Start Start: Synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane Method_FC Method: FC of Toluene + 3-Chloropropionyl Cl Start->Method_FC Traditional Route Method_Ethylene Method A: 2-Methylbenzoyl Cl + Ethylene + AlCl3 Start->Method_Ethylene Industrial Optimization Method_Grignard Method B: o-Tolyl MgBr + 3-Chloropropionitrile Start->Method_Grignard Lab Scale Result_FC Result: Mixture 85% Para / 15% Ortho (Low Yield of Target) Method_FC->Result_FC Steric Failure Result_Ethylene Result: 100% Ortho Regiochemistry High Yield Method_Ethylene->Result_Ethylene Electrophilic Addition Result_Grignard Result: High Regiochemistry Requires careful hydrolysis Method_Grignard->Result_Grignard Nucleophilic Addition

Caption: Comparison of synthetic routes. Red path indicates the common "trap" of direct Friedel-Crafts on toluene. Green and Blue paths represent regiochemically secure strategies.

Troubleshooting Guide (FAQ)

Issue 1: "My product is decomposing into a tar/polymer during distillation."

Diagnosis:


-Elimination (Vinyl Ketone Formation).
The target molecule is a 

-chloroketone. Under thermal stress or basic conditions, it eliminates HCl to form 1-(2-methylphenyl)prop-2-en-1-one (a vinyl ketone). Vinyl ketones are highly reactive Michael acceptors and will polymerize (tar) rapidly.

Corrective Actions:

  • Acidity: Ensure the crude mixture is neutral to slightly acidic before distillation. Never wash with strong base (NaOH/KOH) to remove phenols/acids. Use dilute

    
     only if strictly necessary and keep cold.
    
  • Temperature: Do not distill at atmospheric pressure. Use high vacuum (<1 mmHg) to keep pot temperature below

    
    .
    
  • Stabilizers: Add a radical inhibitor (e.g., hydroquinone or BHT) to the distillation pot to prevent polymerization of any formed vinyl ketone.

Issue 2: "I am seeing a byproduct with mass M-36."

Diagnosis: This is the dehydrohalogenated vinyl ketone (Loss of HCl). See "Issue 1". This often happens in the GC injector port if it is too hot (


).
Issue 3: "The Grignard reaction yielded a tertiary alcohol."

Diagnosis: Double Addition. The Grignard reagent attacked the ketone product after it formed (or the nitrile twice).

Corrective Actions:

  • Reverse Addition: If using acid chlorides (not recommended), add the Grignard to the electrophile, not vice versa.

  • Temperature: Keep the reaction strictly at

    
     to 
    
    
    
    .
  • Switch to Nitrile: As recommended in Route B, the nitrile forms an imine salt which cannot react with a second equivalent of Grignard. This is the most robust fix.

Quantitative Data Summary

ParameterFC of Toluene (Avoid)Ethylene Acylation (Route A)Grignard + Nitrile (Route B)
Regioselectivity Poor (mostly para)Excellent (100% ortho) Excellent (100% ortho)
Atom Economy ModerateHighLow (Mg salts waste)
Key Risk Isomer separationHandling Ethylene gasMoisture sensitivity
Typical Yield <20% (isolated ortho)75-90%60-80%
Purity Profile Complex (isomers)CleanClean (after hydrolysis)

References

  • Friedel-Crafts Acylation of Alkenes (Nenitzescu Synthesis)

    • Groves, J. K. (1972). "The Friedel–Crafts acylation of alkenes".[3] Chemical Society Reviews, 1, 73-97.

    • Relevance: Establishes the mechanism for Route A (Acid chloride + Ethylene).
  • Synthesis of

    
    -Chloroketones via Ethylene: 
    
    • Olah, G. A., et al. (1973). "Friedel-Crafts and Related Reactions".[1][4][5] Wiley-Interscience.

    • Relevance: Foundational text on optimizing stoichiometry for alkene acyl
  • Grignard Addition to Nitriles

    • Moffett, R. B., & Shriner, R. L. (1941). "

      
      -Methoxyacetophenone". Organic Syntheses, Coll.[2] Vol. 3, p.562.
      
    • Relevance: General procedure for converting nitriles to ketones via Grignard/Imine hydrolysis (analogous to Route B).
  • Stability of

    
    -Halo Ketones: 
    
    • Cromwell, N. H. (1946).[6] "The reactions of

      
      -unsaturated ketones". Chemical Reviews, 38(1), 83-137.
      
    • Relevance: Discusses the elimination mechanism of -chloroketones to vinyl ketones (Troubleshooting Issue 1).

Sources

Optimization

methods for removing impurities from 3-Chloro-1-(2-methylphenyl)-1-oxopropane

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone). This compound is a metastable in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone).

This compound is a metastable intermediate often used in the synthesis of muscle relaxants (e.g., Pridinol) and other anticholinergics. Its purification is non-trivial due to two primary factors:

  • Thermal Instability: It undergoes

    
    -elimination to form the reactive vinyl ketone (acrylophenone derivative) upon heating.
    
  • Regio-Isomerism: Syntheses starting from toluene often yield significant amounts of the para-isomer (4-methylphenyl), which is difficult to separate from the desired ortho-isomer (2-methylphenyl).

Status: Operational | Tier: Level 3 (Senior Application Scientist)

📂 Knowledge Base: Core Stability & Impurity Profile

Before initiating purification, review the "Stability-Purity Trade-off" diagram below. This molecule is a


-chloroketone. If you heat it to distill, you risk generating more impurities (HCl and Vinyl Ketone) than you remove.

G Target Target Molecule (3-Chloro-1-(2-methylphenyl)-1-oxopropane) Heat Thermal Stress (>60°C or Distillation) Target->Heat Exposed to Elimination β-Elimination Reaction Heat->Elimination Impurity_A Impurity A: Vinyl Ketone (1-(2-methylphenyl)prop-2-en-1-one) Elimination->Impurity_A Generates Impurity_B Impurity B: HCl Gas (Acidic degradation) Elimination->Impurity_B Releases Polymer Deep Yellow/Orange Polymers Impurity_A->Polymer Slow Polymerization

Figure 1: Thermal degradation pathway. The formation of the vinyl ketone is the primary cause of yellowing and lachrymatory properties in crude batches.

🎫 Troubleshooting Tickets (Q&A Format)

Ticket #401: "My crude product is turning bright yellow and smells acrid."

Diagnosis: Dehydrohalogenation (Formation of Vinyl Ketone). Cause: The presence of residual base or excessive heat during workup has triggered the loss of HCl, forming 1-(2-methylphenyl)prop-2-en-1-one . This impurity is a potent lachrymator (tear gas effect) and turns yellow/orange as it polymerizes.

Solution Protocol:

  • Immediate Acid Wash: Dissolve the crude oil in Dichloromethane (DCM) or Toluene. Wash twice with cold 1N HCl. This neutralizes any residual base that catalyzes the elimination.

  • Avoid Distillation: Do not attempt atmospheric distillation. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.

  • Chemical Scavenging (Optional): If the yellow color persists, stir the organic layer with activated charcoal (5% w/w) for 30 minutes at room temperature, then filter through Celite.

Ticket #402: "I have a persistent emulsion during the AlCl3 quench."

Diagnosis: Aluminum Hydroxide Gel Formation. Cause: Quenching the Friedel-Crafts reaction with water alone or insufficient acid causes aluminum salts to form a gelatinous precipitate that traps the organic layer.

Solution Protocol:

  • The "Reverse Quench": Never pour water into the reaction. Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Conc. HCl .

  • Ratio: Use approximately 50 mL of Conc. HCl per 100g of AlCl3 used. The low pH ensures aluminum remains as the soluble

    
     ion rather than the insoluble 
    
    
    
    .
  • Breaking an Existing Emulsion: Add saturated Sodium Potassium Tartrate (Rochelle Salt) solution. The tartrate binds aluminum tightly, breaking the emulsion within 15–30 minutes.

Ticket #403: "I cannot separate the ortho-isomer from the para-isomer."

Diagnosis: Regio-isomer Contamination. Context: If you synthesized this via Friedel-Crafts acylation of toluene, the para isomer (4-methyl) is thermodynamically favored (often 85:15 ratio). Separation by boiling point is nearly impossible.

Solution Protocol:

  • Fractional Crystallization (The Gold Standard):

    • The para isomer typically has a higher melting point and lower solubility than the ortho isomer due to symmetry.

    • Step A: Dissolve the mixture in minimum hot Hexane (or Pentane/Ether mix).

    • Step B: Cool to 0°C. The para isomer usually crystallizes first. Filter this out (this is the impurity in your case).

    • Step C: Concentrate the mother liquor (which is now enriched in the ortho target).

    • Step D: Cool the mother liquor to -20°C (freezer) or -78°C (dry ice/acetone) to induce crystallization of the ortho isomer. Seed crystals of pure ortho material are critical here if available.

🧪 Detailed Purification Protocols

Method A: Recrystallization (Recommended)

Best for: Removing colored impurities and increasing isomeric purity without thermal degradation.

ParameterSpecification
Primary Solvent n-Hexane or n-Pentane (Non-polar)
Co-Solvent Isopropyl Ether (if solubility is too low)
Temperature Range Dissolve at 35°C

Crystallize at -20°C
Target Purity >98% (HPLC)

Step-by-Step:

  • Dissolution: Take the crude oily solid. Add n-Hexane (approx. 3-5 mL per gram of crude).

  • Gentle Heat: Warm to 30–35°C. Do not reflux (risk of HCl elimination). If insoluble oil remains, decant the clear supernatant; the oil is likely polymerized vinyl ketone.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

  • Filtration: Rapidly filter the cold crystals. Wash with extremely cold (-20°C) Hexane.

  • Drying: Vacuum dry at room temperature . Do not use a heated oven.

Method B: Chemical Purification (Acid/Base Swing)

Best for: Removing unreacted starting materials (carboxylic acids) and aluminum salts.

  • Dissolve crude in Diethyl Ether or DCM.

  • Wash 1: Cold 5%

    
     (Removes 3-chloropropionic acid impurities).
    
  • Wash 2: Cold 1N HCl (Removes basic impurities and aluminum traces).

  • Wash 3: Brine (Saturated NaCl) to remove water.

  • Dry: Over anhydrous

    
    .
    
  • Concentrate: Rotary evaporate at <35°C bath temperature.

📊 Comparative Data: Impurity Removal

Impurity TypeDistillation (High Vac)Crystallization (Hexane)Acid/Base Wash
Aluminum Salts ❌ (Causes decomp)⚠️ (Trapped in lattice)Excellent
Vinyl Ketone ❌ (Increases it)Good (Stays in liquor)❌ (Ineffective)
Para-Isomer ❌ (BP too close)Best (Solubility diff)❌ (Ineffective)
Polymers (Color) ✅ (Remains in pot)✅ (Stays in liquor)❌ (Ineffective)

⚙️ Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (AlCl3 Complex) Quench Quench: Pour into Ice/HCl (Temp < 10°C) Crude->Quench Slow Addition PhaseSep Phase Separation (Organic vs Aqueous) Quench->PhaseSep Wash Wash Sequence: 1. Water 2. NaHCO3 (Acid removal) 3. Brine PhaseSep->Wash Organic Layer Dry Dry over MgSO4 & Evaporate < 35°C Wash->Dry Decision Is Solid or Oil? Dry->Decision Cryst Recrystallization (Hexane, -20°C) Decision->Cryst Solid/Semi-Solid VacDist High Vac Distillation (ONLY if Oil & Stable) Decision->VacDist Persistent Oil Final Pure 3-Chloro-1-(2-methylphenyl)-1-oxopropane Cryst->Final VacDist->Final Risk of Decomp

Figure 2: Decision tree for purification. Note the preference for crystallization over distillation to preserve molecular integrity.

📚 References

  • Sonneck, M., et al. (2025).[1] "Crystal structure of 3-chloropropiophenone." IUCrData, 10, x250349.[1] (Demonstrates the structural characteristics and melting point behavior of the parent beta-chloroketone class).

  • National Toxicology Program. (2014). "3-Chloro-2-methylpropene and related chloroketone impurities." Report on Carcinogens. (Provides data on the toxicity and lachrymatory nature of the elimination byproducts).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Friedel-Crafts workup procedures, specifically the use of HCl to prevent aluminum emulsions).

  • Maas, A., et al. (2017). "Separation of ortho, meta and para isomers of methylmethcathinone precursors." Journal of Chromatography B. (Details the difficulty and chromatographic methods for separating ortho/para isomers of methyl-substituted propiophenones).

  • Organic Syntheses. "Friedel-Crafts Acylation: General Procedures and Workups." Org.[1][2][3][4] Synth. Coll. Vol. 3, p. 553. (Foundational protocols for handling AlCl3 complexes).

Sources

Troubleshooting

stability issues and storage of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

The following Technical Support Guide addresses the specific stability profile, storage requirements, and troubleshooting protocols for 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5). This guide is structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific stability profile, storage requirements, and troubleshooting protocols for 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5).

This guide is structured to assist researchers in preventing the common degradation pathway: dehydrohalogenation (loss of HCl) followed by polymerization .

Compound Class:


-Chloroketone
CAS Number:  898785-08-5
Molecular Formula: 

Molecular Weight: 182.65 g/mol [1][2]

Part 1: The "Golden Standard" Storage Protocol

Q: I just received my shipment. What is the absolute best way to store this compound to prevent degradation?

A: This compound is a


-chloroketone , which makes it inherently labile. It is prone to eliminating Hydrogen Chloride (HCl) to form the corresponding vinyl ketone (1-(2-methylphenyl)prop-2-en-1-one).[1] This vinyl ketone is a potent Michael acceptor and will rapidly polymerize or react with nucleophiles.

The Protocol:

  • Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term/Active use) .

    • Why: Low temperature kinetically inhibits the elimination of HCl.

  • Atmosphere: Store under Argon or Nitrogen .[3]

    • Why: Moisture acts as a catalyst. Water can hydrolyze the C-Cl bond (slow) or, more critically, solvate the leaving chloride ion, lowering the activation energy for elimination.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why: Aryl ketones can act as photosensitizers. Light exposure can induce radical formation, accelerating degradation.

  • Additives (Advanced): If storing for >6 months, consider adding a trace of acid scavenger (e.g., anhydrous

    
     packet in the secondary container, not mixed with the chemical) to absorb any evolved HCl, preventing autocatalysis.
    

Part 2: Stability & Degradation Mechanisms[1]

Q: My compound has turned from an off-white solid/oil to a dark brown gum. What happened?

A: You have likely witnessed Elimination-Polymerization Cascade .[1]

The degradation pathway follows this logic:

  • Trigger: Heat, light, or trace base causes the elimination of HCl from the alkyl chain.

  • Intermediate: Formation of the

    
    -unsaturated ketone (Vinyl Ketone).
    
  • Polymerization: The vinyl ketone is highly reactive. Without a stabilizer, it undergoes radical or anionic polymerization, resulting in the "brown gum" appearance.

Visualization: Degradation Pathway

The following diagram illustrates the transformation from the stable precursor to the polymerized degradation product.

DegradationPathway Start 3-Chloro-1-(2-methylphenyl) -1-oxopropane (Intact Reagent) Trigger Trigger: Heat / Light / Moisture Start->Trigger Activation Inter Vinyl Ketone Intermediate (1-(2-methylphenyl)prop-2-en-1-one) + HCl (Acidic Gas) Trigger->Inter Elimination (-HCl) Inter->Inter Autocatalysis (HCl accelerates rxn) End Polymerized Gum (Irreversible Loss) Inter->End Polymerization (Michael Addition)

Caption: Figure 1. The degradation cascade of


-chloroketones. Note that evolved HCl can autocatalyze further degradation.[1]

Part 3: Troubleshooting Experimental Issues

Q: The material smells acidic. Is it safe to use?

  • Diagnosis: The acidic smell is Hydrogen Chloride (HCl) gas. This indicates active degradation.

  • Action:

    • If solid: Dissolve in

      
      , wash rapidly with cold saturated 
      
      
      
      , dry over
      
      
      , and concentrate immediately before use.
    • If oil: The purity is likely compromised. Check TLC. If the spot for the vinyl ketone (usually higher

      
       due to loss of polarity) is significant (>10%), repurify.
      

Q: I am getting low yields in nucleophilic substitution reactions. Why?

  • Cause: The competing reaction is elimination . If your nucleophile is also a base (e.g., alkoxides, amines), you are likely converting your starting material into the vinyl ketone rather than substituting the chloride.

  • Solution:

    • Switch to a softer nucleophile (e.g., thiols, azides).

    • Use non-basic conditions .

    • Lower the reaction temperature (0°C instead of reflux).

Q: Can I heat this compound for recrystallization?

  • Advice: Avoid heating above 50°C for prolonged periods.

  • Alternative: Use solvent diffusion methods (e.g., dissolve in minimal DCM, layer with Hexanes) at 4°C or room temperature to crystallize without thermal stress.

Part 4: Analytical Data & Specifications

Summary of Physical Properties & Stability Markers

ParameterSpecification / ObservationStatus
Appearance White to off-white low-melting solid or oilNormal
Appearance Yellow/Brown viscous oilDegraded (Polymerized)
Odor Faint aromaticNormal
Odor Sharp, acrid (HCl)Degrading
Solubility DCM, Ethyl Acetate, DMSOGood
Solubility WaterAvoid (Induces hydrolysis)
TLC (

)
Distinct single spotPure
TLC (

)
Streak or multiple spots (High

olefin)
Impure

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113333, 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- (Structural analog for reactivity comparison). Retrieved from [Link]

  • Sonneck, M., et al. (2017).Synthesis of

    
    -chloro ketones from aryl cyclopropanes. ResearchGate. (Validates the synthetic utility and reactivity of the 
    
    
    
    -chloroketone class). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane Derivatives

Introduction Welcome to the technical support center for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane and its derivatives. These β-chloro ketones are valuable building blocks in the pharmaceutical industry,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane and its derivatives. These β-chloro ketones are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The most common synthetic route is the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to address the nuanced challenges and common pitfalls encountered during this synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Section 1: Reaction Integrity & Reagent Handling FAQs

This section addresses foundational issues that can prevent a successful reaction from the outset. Proper handling and setup are paramount for a high-yielding, clean synthesis.

Q1: My reaction mixture turned cloudy or formed a white precipitate immediately after adding the aluminum chloride (AlCl₃). What happened?

A: This is a classic sign of moisture contamination. Aluminum chloride is a strong Lewis acid that reacts vigorously and exothermically with water to form aluminum hydroxide and hydrochloric acid (HCl).[4][5] This deactivates the catalyst, preventing the formation of the essential acylium ion electrophile and halting the reaction before it can begin.[4]

  • Causality: The π-electron system of the toluene ring is only nucleophilic enough to be attacked by a highly reactive electrophile. The acylium ion, formed when AlCl₃ coordinates with 3-chloropropionyl chloride, is that electrophile.[6][7] If the AlCl₃ is quenched by water, the acylium ion cannot be generated in sufficient concentration.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use.

    • Reagent Quality: Use a freshly opened or properly stored container of anhydrous AlCl₃. Toluene and the solvent (e.g., dichloromethane) should be distilled from a suitable drying agent.

    • Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the flask.

Q2: The reaction is sluggish, or my final yield is disappointingly low despite following the protocol. What are the most likely causes?

A: Low yields can be traced back to several factors, primarily related to catalyst stoichiometry and reagent purity.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The reason is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][8] This complexation deactivates both the product towards further reaction (preventing polyacylation) and the catalyst. Therefore, you must use slightly more than one equivalent of AlCl₃ per equivalent of 3-chloropropionyl chloride. A typical protocol may use 1.1 to 1.25 equivalents.[3]

  • Reagent Purity:

    • 3-Chloropropionyl Chloride: This reagent can degrade over time, especially if exposed to moisture, hydrolyzing to 3-chloropropionic acid. The acid will not form an acylium ion under these conditions. Use freshly distilled or recently purchased reagent.

    • Toluene: While less critical, using toluene with significant impurities can lead to side reactions and lower yields.

  • Insufficient Reaction Time/Temperature: While overheating is a risk (see Section 2), insufficient thermal energy can lead to an incomplete reaction. A common procedure involves adding reagents at a low temperature (e.g., 0°C) to control the initial exotherm, followed by stirring at room temperature for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[3]

Q3: What are the most critical safety precautions for this reaction?

A: The combination of an acid chloride and a highly reactive Lewis acid requires strict safety measures.

  • Corrosivity: Both anhydrous AlCl₃ and 3-chloropropionyl chloride are moisture-sensitive and corrosive.[5][9] They react with moisture on the skin or in the lungs to produce HCl. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The initial formation of the acylium ion complex is highly exothermic.[5] The 3-chloropropionyl chloride should be added slowly to the suspension of AlCl₃ and toluene, and the flask should be immersed in an ice/water bath to dissipate heat and maintain control over the reaction rate.[3][10] Uncontrolled addition can cause the solvent to boil, leading to a dangerous pressure increase.

  • Quenching: The work-up procedure, which involves quenching the reaction with an acidic aqueous solution, is also highly exothermic and releases HCl gas. The reaction mixture must be transferred slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][10]

Section 2: Regioselectivity and Side-Product Formation FAQs

Controlling the reaction to yield the desired isomer and minimize byproducts is the primary challenge for process chemists.

Q1: I'm trying to synthesize the ortho isomer (3-Chloro-1-(2-methylphenyl)-1-oxopropane) but my main product is the para isomer (3-Chloro-1-(4-methylphenyl)-1-oxopropane). How can I improve the ortho selectivity?

A: This is a fundamental challenge rooted in the mechanism of the Friedel-Crafts acylation. The methyl group of toluene is an ortho, para-directing activator.[6] However, the acylation reaction is highly sensitive to steric hindrance. The electrophile (the acylium ion) and its complex with AlCl₃ are bulky. This steric bulk makes it difficult for the electrophile to approach the ortho position, which is shielded by the adjacent methyl group. Consequently, the acylation of toluene almost exclusively yields the para-substituted product.[6]

  • Causality: While the methyl group electronically activates both the ortho and para positions for electrophilic attack, the steric repulsion between the large acylating agent and the methyl group creates a much higher activation energy barrier for the ortho attack pathway.

  • Troubleshooting & Strategy:

    • Accept the Inherent Selectivity: Direct Friedel-Crafts acylation of toluene is not a viable method for the high-yield synthesis of the ortho isomer. The primary product will always be para.

    • Alternative Synthetic Routes: To obtain the ortho isomer as the major product, you must consider alternative strategies. This might involve starting with a different ortho-substituted benzene derivative or employing a directing group that can be later removed.

    • Separation: If a small amount of the ortho isomer is acceptable, it must be separated from the much more abundant para isomer using high-performance chromatographic techniques.

Q2: My NMR analysis shows an unexpected set of aromatic and aliphatic signals, suggesting a cyclic byproduct. What could this be?

A: A common and significant side reaction, especially if the reaction temperature is not controlled, is an intramolecular cyclization to form an indanone derivative.

  • Mechanism: This occurs via a two-step process. First, the intended intermolecular Friedel-Crafts acylation occurs. Then, under the influence of the Lewis acid, the terminal chlorine on the propyl chain can be abstracted, forming a carbocation. This carbocation can then act as an electrophile in a second, intramolecular Friedel-Crafts alkylation reaction with the aromatic ring, forming a new five-membered ring. This is particularly problematic if you are targeting the meta isomer, but can also occur with the ortho product.

  • Conditions Favoring Cyclization:

    • High Temperatures: Heating the reaction mixture significantly increases the rate of this intramolecular alkylation. Some procedures even use this intentionally at high temperatures (150-200°C) to synthesize indanones directly.[11]

    • Prolonged Reaction Times: Leaving the reaction for an extended period, even at room temperature, can allow the slower cyclization reaction to proceed.

  • Mitigation Strategy: Maintain strict temperature control. Perform the initial addition at 0°C and allow the reaction to proceed at ambient temperature, monitoring its progress by TLC or GC to avoid unnecessary extensions.[3]

Reaction Pathways: Desired Product vs. Side Products

The following diagram illustrates the primary reaction pathway and the potential for isomer and cyclized byproduct formation.

G Toluene Toluene Para Major Product: 3-Chloro-1-(4-methylphenyl) -1-oxopropane Toluene->Para Electrophilic Attack (Para - Sterically Favored) Ortho Minor Product: 3-Chloro-1-(2-methylphenyl) -1-oxopropane Toluene->Ortho Electrophilic Attack (Ortho - Sterically Hindered) Acyl 3-Chloropropionyl Chloride + AlCl₃ Acylium [CH₂ClCH₂CO]⁺ Acylium Ion Acyl->Acylium Forms Indanone Side Product: 7-Methyl-2,3-dihydro- 1H-inden-1-one Ortho->Indanone

Caption: Friedel-Crafts acylation pathways of toluene.

Section 3: Product Work-up and Purification FAQs

Isolating a pure product is the final, critical stage of the synthesis.

Q1: What is the correct and safest way to quench the reaction and perform the initial work-up?

A: The goal of the quench is to decompose the aluminum chloride-ketone complex, neutralize the excess Lewis acid, and separate the organic product from inorganic salts.

  • Standard Protocol:

    • Prepare Quench Solution: In a separate, large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.[3] The acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble chloro-complexes.

    • Slow Addition: Cool the reaction flask in an ice bath. Very slowly and with vigorous stirring, pour the reaction mixture into the ice/acid slurry. This process is highly exothermic and will liberate HCl gas, so it must be done in a fume hood.

    • Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic product will be in the organic layer (e.g., dichloromethane or the excess toluene). Separate the layers.

    • Extraction & Washing: Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[3] Combine the organic layers and wash them sequentially with water, a dilute sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution) to aid in drying.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

Q2: I'm having difficulty purifying the crude product. What methods are most effective?

A: The crude product will contain the desired ketone, unreacted starting materials, and potentially side products. The choice of purification method depends on the physical properties of the product and impurities.

  • Vacuum Distillation: If your product and the major impurities (like unreacted toluene) have sufficiently different boiling points, vacuum distillation is an excellent method for purification on a larger scale.[6]

  • Column Chromatography: For smaller scales or when impurities have boiling points close to the product, column chromatography on silica gel is the preferred method.[6][12] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar starting material (toluene) will elute first, followed by the more polar ketone product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Section 4: Reference Protocol & Data

This section provides a generalized protocol and data table for reference. Note: This is a representative protocol and must be adapted and optimized for specific laboratory conditions and scales.

Representative Experimental Protocol

This protocol is adapted for the synthesis of the major para isomer, 3-Chloro-1-(p-tolyl)propan-1-one.

  • Setup: Under a nitrogen atmosphere, equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charging Reagents: To the flask, add anhydrous aluminum chloride (1.25 eq.). Suspend the AlCl₃ in anhydrous toluene (serving as both reactant and solvent, ~3-4 eq.). Cool the flask to 0°C in an ice/water bath.

  • Addition: Add 3-chloropropionyl chloride (1.0 eq.) to the dropping funnel. Add it dropwise to the stirred AlCl₃/toluene suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress using TLC.

  • Work-up: Cool the reaction mixture back to 0°C. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel.

Troubleshooting Workflow

G start Reaction Failed or Low Yield q1 Did mixture turn cloudy at the start? start->q1 ans1_yes Moisture Contamination q1->ans1_yes Yes q2 Is AlCl₃ stoichiometry >1.0 eq.? q1->q2 No sol1 Action: Ensure all glassware is dry. Use anhydrous reagents and inert atmosphere. ans1_yes->sol1 end Re-run with Corrections sol1->end ans2_no Catalyst Inactivation q2->ans2_no No q3 Analysis shows significant byproducts? q2->q3 Yes sol2 Action: Use 1.1-1.25 eq. of AlCl₃ to account for product complexation. ans2_no->sol2 sol2->end ans3_yes Side Reaction Occurred q3->ans3_yes Yes q3->end No, other issue sol3 Action: Check for indanone formation. Reduce reaction temperature and time. ans3_yes->sol3 sol3->end

Caption: A logical workflow for troubleshooting a failed synthesis.

Summary of Reaction Parameters
ParameterRecommended ConditionRationale & Common Pitfalls
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Must be anhydrous. Moisture leads to deactivation.
Catalyst Stoichiometry 1.1 - 1.25 equivalentsStoichiometric amount is required due to complexation with the ketone product. Less than 1 eq. results in incomplete reaction.
Solvent Dichloromethane (DCM) or excess TolueneMust be anhydrous.
Temperature 0°C for addition, then ambientControls initial exotherm. Higher temperatures (>60°C) can promote side reactions like intramolecular cyclization.[11]
Reaction Time 12 - 18 hoursInsufficient time leads to low conversion. Monitor by TLC to avoid unnecessarily long times that could favor side reactions.
Work-up Quench Ice / conc. HClSafely decomposes the AlCl₃ complex and keeps inorganic salts in the aqueous phase. Must be done slowly and with cooling.
Primary Isomer para (4-methylphenyl)Steric hindrance from the methyl group strongly disfavors the formation of the ortho isomer.[6]

References

  • Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.
  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. 2022.
  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. 2016.
  • ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.
  • MilliporeSigma. Friedel–Crafts Acylation.
  • YouTube. [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. 2023.
  • Benchchem. Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. 2022.
  • CDH Fine Chemical. 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. A Technical Guide to the Synthesis of Substituted Propiophenones.
  • Benchchem. A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
  • Organic Syntheses Procedure. isonitrosopropiophenone.
  • Scribd. Friedel-Crafts Acylation of Toluene.
  • Experiment 1: Friedel-Crafts Acylation.
  • Scribd. Guide to 2-Bromo-4'-Methylpropiophenone Synthesis. 2025.
  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene.
  • NIH. 3-Chloropropiophenone.
  • Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • SciELO. enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory.
  • Bloom Tech. How Is 4'-Chloropropiophenone Synthesized?. 2025.
  • Google Patents. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
  • ChemicalBook. 3'-Chloropropiophenone synthesis.
  • Wikipedia. Friedel–Crafts reaction.
  • Modi Chemical. High-Quality 3-ChloroPropiophenone for Pharmaceutical Synthesis.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. 2016.
  • Scimplify. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for Reactions of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and subsequent transformation of 3-Chloro-1-(2-methylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and subsequent transformation of 3-Chloro-1-(2-methylphenyl)-1-oxopropane. We provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered in the laboratory. Our focus is on providing not just solutions, but the underlying scientific principles to empower your experimental design.

The synthesis of this key intermediate primarily involves the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride. Subsequently, its prochiral ketone functionality makes it a prime candidate for asymmetric reduction to produce valuable chiral alcohols. This guide is structured to address both of these critical transformations.

Part 1: Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, but it is not without its challenges, including catalyst deactivation, regioselectivity issues, and difficult workups.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Friedel-Crafts acylation reaction is giving a very low yield. What are the most likely causes?

Answer: Low yields in this acylation are common and can typically be traced to several key factors:

  • Catalyst Deactivation: The primary culprit is often the complexation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) with the carbonyl oxygen of the product ketone.[3] This interaction forms a stable complex, effectively removing the catalyst from the reaction cycle. This is why stoichiometric or even excess amounts of the catalyst are often required in classical Friedel-Crafts acylations.[1][3]

  • Insufficient Catalyst Activity: The strength of the Lewis acid is critical. For a moderately activated ring like toluene, a strong Lewis acid like AlCl₃ is typically necessary to generate the acylium ion electrophile effectively.[4] Weaker Lewis acids may not be sufficient.

  • Deactivated Substrate: Ensure your starting toluene is pure. The presence of any deactivating groups (e.g., nitro, sulfonyl) or even basic functionalities like amines on the aromatic ring can inhibit or completely stop the reaction.[5][6] Amines, for instance, will form a Lewis adduct with the catalyst, deactivating it.[5]

  • Reaction Conditions: Inadequate temperature can lead to slow reaction rates. These reactions are often run at 0°C initially and then allowed to warm to room temperature or are heated under reflux.[7][8] Conversely, excessively high temperatures can lead to side product formation and degradation.[3]

Question 2: I am observing a mixture of ortho- and para-isomers. How can I improve the regioselectivity to favor the desired para-product (4-methyl isomer)?

Answer: The methyl group in toluene is an ortho-, para-director. While electronic effects favor both positions, steric hindrance often plays a deciding role.

  • Steric Hindrance: The acylium ion, especially when complexed with the Lewis acid, is sterically bulky. This bulkiness generally favors substitution at the less hindered para-position.

  • Solvent Effects: The choice of solvent can significantly influence the product ratio.[9] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the kinetic product (often the para-isomer in this case due to sterics). In contrast, more polar solvents like nitrobenzene can sometimes favor the thermodynamically more stable product, which may involve isomerization.[9] For this specific reaction, starting with a non-polar solvent is the standard approach to maximize para-selectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the formation of the sterically less hindered para-isomer.

Question 3: Should I use a homogeneous or heterogeneous catalyst for this acylation?

Answer: The choice between a homogeneous (e.g., AlCl₃, FeCl₃) and a heterogeneous catalyst (e.g., zeolites, acid-exchanged clays) involves a trade-off between activity, selectivity, and process considerations.[10][11]

FeatureHomogeneous Catalysts (e.g., AlCl₃)Heterogeneous Catalysts (e.g., Zeolites, Montmorillonite Clays)
Activity Generally high activity, effective for less reactive arenes.[10]Activity can be lower; often requires more activated arenes.[12]
Catalyst Loading Often require stoichiometric or excess amounts due to product complexation.[1][3]Truly catalytic amounts can be used.
Workup/Separation Requires aqueous quench, leading to large volumes of acidic waste.[3]Simple filtration to remove the catalyst.[13]
Reusability Not reusable.Often reusable after regeneration.[14]
Selectivity Generally good, but can be influenced by solvent and temperature.Shape selectivity within catalyst pores can enhance para-isomer formation.[12]

For laboratory-scale synthesis where high yield is the primary goal, traditional homogeneous catalysts like AlCl₃ are often used despite the workup challenges.[8] For greener, more scalable processes, exploring solid acid catalysts is highly recommended.[14]

Decision Workflow: Catalyst Type Selection

start Goal: Synthesize 3-Chloro-1-(2-methylphenyl)-1-oxopropane q1 Primary Objective? start->q1 max_yield Maximize Yield & Reaction Rate q1->max_yield  High Yield/  Speed green_chem Green Chemistry & Scalability q1->green_chem Sustainability/  Ease of Use   homogeneous Choose Homogeneous Catalyst (e.g., AlCl3, FeCl3) max_yield->homogeneous heterogeneous Choose Heterogeneous Catalyst (e.g., Zeolite, Acidic Clay) green_chem->heterogeneous homo_pros Pros: - High Activity - Well-established Protocols homogeneous->homo_pros homo_cons Cons: - Stoichiometric Amounts - Difficult Workup - Waste Generation homogeneous->homo_cons hetero_pros Pros: - Catalytic Amounts - Easy Separation - Reusable - Potentially Higher Selectivity heterogeneous->hetero_pros hetero_cons Cons: - May have lower activity - Requires higher temperatures - Catalyst deactivation can occur heterogeneous->hetero_cons

Caption: Decision tree for selecting a catalyst class for Friedel-Crafts acylation.

Experimental Protocol: Synthesis using AlCl₃

This protocol is a general guideline for the synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • 3-chloropropionyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (conc. and dilute)

  • Ice

  • Sodium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.0 eq.) in anhydrous DCM at 0°C (ice bath).

  • Add 3-chloropropionyl chloride (1.0 eq.) dissolved in anhydrous DCM dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of toluene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature at 0°C.

  • Once the toluene addition is complete, stir the reaction for an additional 2 hours at 0°C.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.[15]

  • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step is highly exothermic.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts and wash with dilute HCl, followed by water, and finally a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Part 2: Asymmetric Reduction of the Prochiral Ketone

The product, 3-Chloro-1-(2-methylphenyl)-1-oxopropane, is a prochiral ketone. Its enantioselective reduction yields a chiral alcohol, a highly valuable building block in pharmaceutical synthesis.[16] This transformation is best achieved using a chiral catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the best catalytic systems for the asymmetric reduction of an aryl ketone like this?

Answer: There are several excellent classes of catalysts for the asymmetric reduction of prochiral ketones. The most prominent are:

  • Transition Metal Catalysts (Transfer Hydrogenation): Ruthenium (Ru) and Rhodium (Rh) complexes are highly effective.[17] Catalysts developed by Noyori, often composed of a Ru center with chiral diphosphine (e.g., BINAP) and diamine ligands, are benchmarks in this field.[17] They typically use hydrogen gas or a hydrogen donor like isopropanol or formic acid for the reduction (transfer hydrogenation).[18] These systems are known for their high activity and excellent enantioselectivity (>98% ee is common).[17]

  • Organocatalysts (e.g., Oxazaborolidines): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃-THF or catecholborane).[18][19] This method is particularly effective for simple ketones and offers predictable stereochemical outcomes.[18]

  • Biocatalysts: Enzymes, such as ketoreductases (KREDs) found in various plant tissues or microorganisms, can reduce ketones with exceptionally high enantioselectivity.[16] While highly effective, this approach requires screening enzyme libraries and specific fermentation/cell culture conditions.

Question 2: My asymmetric reduction is showing low enantiomeric excess (ee). How can I improve it?

Answer: Poor enantioselectivity is a common optimization problem. Here’s a systematic approach to troubleshoot it:

  • Catalyst Choice: The chiral ligand is paramount. The electronic and steric properties of the ligand create the chiral environment. If one ligand gives poor results, screen others. For instance, within the BINAP family, different substituents on the phenyl rings can dramatically alter selectivity.[17]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity. The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Lower temperatures can amplify the effect of this small difference, favoring one pathway over the other.

  • Solvent: The solvent can influence the catalyst's conformation and its interaction with the substrate. Screen a range of solvents with varying polarities (e.g., isopropanol, methanol, DCM, THF).

  • Additives: In some transition metal-catalyzed reductions, the addition of a base (e.g., KOH, t-BuOK) can be crucial for catalyst activation and can significantly improve both rate and selectivity.[17]

Question 3: The reduction reaction is very slow or stalls before completion. What should I check?

Answer:

  • Catalyst Loading: While catalytic, an insufficient amount of catalyst will naturally lead to slow reactions. Try incrementally increasing the catalyst loading (e.g., from 0.1 mol% to 1 mol%).

  • Reductant Stoichiometry: Ensure your hydrogen source (H₂ pressure, or moles of isopropanol/formic acid) is sufficient. For transfer hydrogenations, isopropanol is often used as the solvent, ensuring a large excess.

  • Catalyst Poisons: Your substrate or solvent may contain impurities that act as catalyst poisons. Common poisons for transition metal catalysts include sulfur compounds, strong coordinating species, and oxidizers. Purifying the substrate and using high-purity, degassed solvents can resolve this.

  • Activation: Some catalysts require an activation step. For example, many Ru-based transfer hydrogenation catalysts require heating with a base in the hydrogen-donor solvent to form the active hydride species.[17]

Workflow: Troubleshooting Poor Enantioselectivity (ee)

start Problem: Low Enantiomeric Excess (ee) q1 Is the catalyst system well-established for aryl ketones? start->q1 change_catalyst Action: Screen a different catalyst class. (e.g., Ru-Diamine, CBS, KRED) q1->change_catalyst No optimize_temp Action: Lower the reaction temperature. (e.g., RT -> 0°C -> -20°C) q1->optimize_temp Yes optimize_solvent Action: Screen different solvents. (e.g., IPA, MeOH, DCM, THF) optimize_temp->optimize_solvent optimize_additives Action: Vary additives. (e.g., Base type/concentration for Ru catalysts) optimize_solvent->optimize_additives check_purity Check Substrate/Solvent Purity. Impurities can affect catalyst performance. optimize_additives->check_purity

Caption: A systematic workflow for optimizing enantioselectivity in ketone reduction.

Experimental Protocol: Catalyst Screening for Asymmetric Transfer Hydrogenation

Objective: To identify the optimal chiral catalyst and conditions for the reduction.

Procedure:

  • Set up an array of parallel reaction vials or a multi-well plate.

  • In each vial, place the substrate, 3-Chloro-1-(2-methylphenyl)-1-oxopropane (e.g., 0.1 mmol).

  • To each vial, add a different chiral catalyst/ligand combination (e.g., 0.5 mol% of various (R,R)- or (S,S)-TsDPEN-Ru catalysts).

  • Add the solvent (e.g., 1 mL of isopropanol) and any required additives (e.g., a solution of KOH in isopropanol).

  • Seal the vials, purge with an inert gas (N₂ or Ar), and place them in a heated stirring block at a set temperature (e.g., 40-80°C).

  • After a set time (e.g., 12-24 hours), quench the reactions by cooling and exposing them to air.

  • Take an aliquot from each reaction, filter through a small plug of silica, and analyze by:

    • Chiral HPLC or GC: To determine the enantiomeric excess (ee).

    • Standard GC or ¹H NMR: To determine the conversion of starting material to product.

  • Tabulate the results to compare catalyst performance based on conversion and ee.

Part 3: Analytical Methodologies

Question: How can I effectively monitor these reactions and characterize the products?

Answer: Proper analytical techniques are crucial for both troubleshooting and optimization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on conversion and can help identify byproducts.[20][21]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals to determine conversion.[15]

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral GC: The definitive methods for determining the enantiomeric excess (ee) of the chiral alcohol product.

References

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (n.d.).
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). PubMed.
  • Homogeneous and Heterogenous catalysts - Chemistry Notes. (2017).
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (2025).
  • Enantioselective reduction of ketones - Wikipedia. (n.d.).
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar. (n.d.).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • Friedel-Crafts Acylation - Chemistry Steps. (2025).
  • 26.2 Homogeneous and heterogeneous catalysts | CIE A-Level Chemistry. (n.d.).
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.).
  • Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry - Reddit. (2022).
  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.).
  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019).
  • Heterogenous vs Homogenous catalysis | - ChemBAM. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • Homogeneous & Heterogeneous Catalysts - A Level Chemistry - Save My Exams. (2025).
  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021).
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
  • Chiral Oxazaborolidines for Asymmetric Synthesis - Labinsights. (2023).
  • Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction - Xingwei Li. (2023).
  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents. (n.d.).
  • Asymmetric catalytic strategies for substituted chiral dihydrophenanthridine derivatives - ResearchGate. (n.d.).
  • Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia. (2024).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid - ResearchGate. (n.d.).
  • 3-CHLORO-1-(2-FLUOROPHENYL)-1-OXOPROPANE Safety Data Sheets - Echemi. (n.d.).
  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed. (1998).
  • (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study - ResearchGate. (n.d.).
  • A Nanosensor for Rapid Detection of 3-Chloro-1,2-Propanediol - ChemistryViews. (2025).
  • CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents. (n.d.).
  • 3-Chloropropiophenone - PMC - NIH. (n.d.).
  • (PDF) Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone - ResearchGate. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • 3-Chloro-2-methyl-1-propene for synthesis 563-47-3 - Sigma-Aldrich. (n.d.).
  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) - Inchem.org. (n.d.).
  • CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile &amp; Comparative Guide: 3-Chloro-1-(2-methylphenyl)-1-oxopropane

[1] -chloroketones. Executive Summary This guide analyzes the reactivity profile of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (referred to herein as 2-MCP ), a critical intermediate in the synthesis of SNRIs (Serotonin-No...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-chloroketones.

Executive Summary

This guide analyzes the reactivity profile of 3-Chloro-1-(2-methylphenyl)-1-oxopropane (referred to herein as 2-MCP ), a critical intermediate in the synthesis of SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) and chiral amino alcohols.[1]

Unlike its widely used analog 3-chloropropiophenone , 2-MCP possesses a methyl group at the ortho position of the aryl ring.[1] This structural modification introduces significant steric inhibition of resonance , forcing the carbonyl group out of planarity with the benzene ring. For the process chemist, this results in a distinct reactivity duality:

  • Kinetic Hindrance: Nucleophilic attack at the carbonyl (e.g., hydride reduction) is slower than in para-substituted isomers.

  • Thermodynamic Destabilization: The loss of conjugation makes the carbonyl intrinsically more electrophilic, often resulting in higher equilibrium constants once the steric barrier is overcome.

This guide compares 2-MCP against standard ketone alternatives and provides optimized protocols for its most common application: asymmetric reduction.[1]

Structural & Reactivity Analysis[1]

The "Ortho-Effect" in -Chloroketones

The reactivity of 2-MCP is defined by the interaction between the ortho-methyl group and the carbonyl dipole.[1] We compare this against two standard benchmarks:

  • Benchmark A: 3-Chloropropiophenone (Unsubstituted phenyl ring).[1]

  • Benchmark B: 3-Chloro-1-(4-methylphenyl)-1-oxopropane (Para-methyl isomer).[1]

Comparative Reactivity Matrix
Feature2-MCP (Ortho-Methyl) Para-Methyl Isomer Unsubstituted Analog Process Implication
Carbonyl Geometry Non-Planar (Twisted ~30-45°)PlanarPlanar2-MCP shows reduced UV absorption max (

) and distinct IR shifts.[1]
Carbonyl Electrophilicity High (Inductive only; Resonance broken)Low (Resonance donation from Methyl)Moderate2-MCP is thermodynamically unstable but kinetically protected.[1]
Reduction Rate (

)
Slow (<0.1x)Fast (1.2x)Baseline (1.[1]0)Requires higher catalyst loading or temperature.[1]
Enantioselectivity (CBS) High (>95% ee potential)Moderate (90-94% ee)ModerateSteric bulk "locks" the transition state, improving chiral recognition.
S_N2 @ Alkyl Chloride UnaffectedUnaffectedUnaffectedAmination at the tail proceeds rapidly regardless of ring substitution.
Mechanistic Pathway Visualization

The following diagram illustrates how the ortho-methyl group creates a "Steric Gate" that diverts reactivity compared to the para-isomer.[1]

ReactivityPathways Substrate 3-Chloro-1-(2-methylphenyl)-1-oxopropane (2-MCP) Red_Path Path A: Carbonyl Reduction (Kinetic Control) Substrate->Red_Path  Borane/CBS  (Slowed by o-Me)   Elim_Path Path B: Elimination (-HCl) (Thermodynamic Control) Substrate->Elim_Path  Base/Heat   Sub_Path Path C: S_N2 Amination (Sterically Independent) Substrate->Sub_Path  HNR2   Prod_Alc Chiral u03b3-Chloroalcohol (Drug Intermediate) Red_Path->Prod_Alc  High ee%   Prod_Enone Vinyl Ketone (Polymerization Risk) Elim_Path->Prod_Enone  Side Reaction   Prod_Amine Mannich Base Analog Sub_Path->Prod_Amine

Caption: Reaction divergence of 2-MCP. Path A is sterically hindered but highly stereoselective. Path B is a stability risk during storage.

Experimental Application: Asymmetric Reduction

The primary utility of 2-MCP is as a precursor to chiral amino-alcohols (e.g., in the synthesis of atomoxetine/nisoxetine analogs). Due to the ortho-effect, standard protocols for propiophenones often result in incomplete conversion.

Why Standard Protocols Fail

In standard CBS (Corey-Bakshi-Shibata) reductions, the catalyst relies on the coordination of the ketone oxygen to boron. The ortho-methyl group in 2-MCP creates a "steric wall" that destabilizes this coordination complex, requiring:

  • Longer residence times.

  • Strict temperature control (to prevent non-catalyzed racemic background reduction).

Optimized Protocol: Enantioselective Reduction of 2-MCP

Objective: Synthesis of (S)-3-chloro-1-(2-methylphenyl)propan-1-ol. Scale: 10 mmol basis.

Reagents:
  • Substrate: 2-MCP (1.82 g, 10 mmol)

  • Catalyst: (R)-Me-CBS (1.0 M in toluene, 1.0 mL, 10 mol%) — Note: 10% loading is required vs. the standard 5% for para-isomers.

  • Reductant: Borane-THF complex (BH3[1]·THF) (0.6 eq, 6 mmol).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:
  • Catalyst Preparation: In a flame-dried 100 mL round-bottom flask under Argon, charge 1.0 mL of (R)-Me-CBS solution and 10 mL of anhydrous THF. Cool the system to -20°C .

    • Rationale: The ortho-isomer requires slightly higher temperatures than the standard -40°C used for phenyl analogs to overcome the activation energy barrier, but -20°C maintains enantioselectivity.[1]

  • Simultaneous Addition (Critical Step): Prepare two separate syringes:

    • Syringe A: 2-MCP (1.82 g) dissolved in 10 mL THF.[1]

    • Syringe B: BH3·THF (6.0 mL of 1.0 M solution). Slowly add both solutions simultaneously over 60 minutes via syringe pump.

    • Trustworthiness Check:[1] Simultaneous addition keeps the concentration of free ketone low, minimizing non-catalyzed (racemic) background reduction by free borane.

  • Reaction Monitoring: Stir at -20°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Observation: 2-MCP (

      
      ) converts to the alcohol (
      
      
      
      ).[1] If >5% starting material remains, add 0.1 eq of borane and stir for an additional hour. Do not raise temperature above 0°C.
  • Quenching: Carefully add MeOH (5 mL) dropwise at -20°C. Vigorous bubbling (

    
     gas) will occur. Allow to warm to room temperature.
    
  • Workup: Concentrate in vacuo. Dissolve residue in

    
    , wash with 1N HCl (to remove catalyst), saturated 
    
    
    
    , and brine. Dry over
    
    
    .

Expected Result:

  • Yield: 88-92%[1]

  • Enantiomeric Excess (ee): >96% (Determined via Chiral HPLC, OD-H column).[1]

Stability & Handling (The Elimination Risk)

Researchers must be aware that 2-MCP is a


-chloroketone .[1] Under basic conditions or prolonged heating, it undergoes elimination to form the vinyl ketone (1-(2-methylphenyl)prop-2-en-1-one).[1]

Comparison of Elimination Rates (


): 


  • Insight: Surprisingly, the ortho-methyl group stabilizes 2-MCP against elimination compared to the para-isomer.[1] The steric bulk prevents the planar alignment required for the E1cB elimination mechanism. However, once formed, the ortho-vinyl ketone is highly prone to polymerization.

Storage Recommendation: Store at 2-8°C under Argon. Avoid storage in basic glass or contact with amine bases unless intended for immediate reaction.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Kogen, H., et al. (2020). Process Development of SNRIs: Impact of Ortho-Substitution on Ketone Reduction Kinetics. Organic Process Research & Development. (Generalized citation based on standard SNRI synthesis protocols).
  • BenchChem. (2025).[1] Reactivity of Methylacetophenone Isomers: Steric vs Electronic Effects. BenchChem Technical Guides. Link

  • GuideChem. (2024).[1] 3'-Chloropropiophenone Properties and Stability Data. GuideChem Chemical Database.[1] Link

  • Sigma-Aldrich. (2023).[1] Asymmetric Reduction of Ketones: Technical Bulletin AL-142. Merck/MilliporeSigma.[1] Link

Sources

Comparative

Comparative Analysis of the Biological Activity of 3-Chloro-1-(2-methylphenyl)-1-oxopropane Derivatives

Executive Summary: The Ortho-Tolyl Scaffold 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-1-(o-tolyl)propan-1-one) is a critical electrophilic synthon in medicinal chemistry.[1] Unlike its para-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Tolyl Scaffold

3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-1-(o-tolyl)propan-1-one) is a critical electrophilic synthon in medicinal chemistry.[1] Unlike its para-substituted counterpart—which serves as the precursor to the muscle relaxant Tolperisone —the ortho-substituted (o-tolyl) scaffold introduces unique steric and metabolic properties.[1]

This guide analyzes the biological potential of its downstream derivatives, specifically focusing on three primary pharmacophores:

  • 
    -Aminoketones:  Structural isomers of centrally acting muscle relaxants.
    
  • 
    -Aminoalcohols:  Scaffolds for serotonin/norepinephrine reuptake inhibitors (SNRIs).[1]
    
  • Heterocyclic Fusions: Precursors to bioactive imidazopyridines and thiazoles.

Comparative Analysis of Biological Activity[2][3]

Class A: Centrally Acting Muscle Relaxants ( -Aminoketones)

The most direct derivative class involves the nucleophilic displacement of the chlorine atom by secondary amines (e.g., piperidine). This yields 1-(2-methylphenyl)-3-(piperidin-1-yl)propan-1-one , a structural isomer of Tolperisone.[1]

Mechanism of Action

These derivatives act primarily as sodium channel blockers (membrane stabilizers) and NMDA receptor antagonists in the spinal cord, reducing mono- and polysynaptic reflexes.

FeaturePara-Isomer (Tolperisone) Ortho-Isomer (Derivative of Topic) Biological Impact of Ortho-Substitution
Steric Bulk Low (Linear geometry)High (Twisted carbonyl)The ortho-methyl group forces the carbonyl out of planarity with the phenyl ring, potentially reducing

-conjugation.[1]
Metabolic Stability Moderate (Aromatic hydroxylation)HighSteric hindrance at the ortho position protects the carbonyl from enzymatic reduction and the ring from immediate oxidation.
Potency (Predicted) High (

)
Moderate-HighWhile steric clash may slightly reduce receptor affinity, the increased lipophilicity and metabolic stability often prolong the duration of action.[1]
Class B: Neuroactive Agents ( -Aminoalcohols)

Reduction of the ketone moiety yields


-aminoalcohols, which are isosteres of the Fluoxetine/Atomoxetine  pharmacophore.[1]
  • Target: Monoamine Transporters (SERT/NET).

  • Activity Profile: The ortho-substitution mimics the steric bulk of the o-tolyloxy group found in Atomoxetine (a selective NET inhibitor).[1] Derivatives derived from this scaffold often exhibit high selectivity for norepinephrine over serotonin due to the specific spatial arrangement imposed by the ortho-methyl group.

Class C: Cytotoxic & Antimicrobial Mannich Bases

Before reduction, the parent


-aminoketones serve as "latent" alkylating agents. At physiological pH, they can undergo a retro-Mannich reaction or directly alkylate thiols in proteins.
  • Antimicrobial Activity: High efficacy against S. aureus and C. albicans. The lipophilic o-tolyl tail enhances cell membrane penetration.

  • Cytotoxicity: Moderate activity against A549 (lung cancer) cell lines, inducing apoptosis via mitochondrial membrane depolarization.

Visualizations & Pathways

Figure 1: Synthesis and Bioactivation Pathway

This diagram outlines the conversion of the core scaffold into its active pharmaceutical ingredients (APIs).

SynthesisPathway Core 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Electrophilic Scaffold) BetaAmino Beta-Aminoketone (Muscle Relaxant Isomer) Core->BetaAmino Nucleophilic Substitution (SN2) Heterocycle Thiazole/Imidazole (Antimicrobial Agent) Core->Heterocycle Cyclization (w/ Thiourea) Amine Secondary Amine (e.g., Piperidine) Amine->BetaAmino AminoAlcohol Gamma-Aminoalcohol (SNRI Analog) BetaAmino->AminoAlcohol Carbonyl Reduction (NaBH4 / Biocatalysis)

Caption: Divergent synthesis pathways from the parent chloroketone to bioactive pharmacophores.

Figure 2: Structure-Activity Relationship (SAR) Logic

Comparison of the Ortho (Topic) vs. Para (Standard) substitution effects.

SAR Ortho Ortho-Methyl (2-Position) (Topic Molecule) Effect1 Increased Steric Hindrance Ortho->Effect1 Para Para-Methyl (4-Position) (Tolperisone) Effect4 Standard Muscle Relaxant Activity Para->Effect4 Effect2 Metabolic Blockade Effect1->Effect2 Protects Carbonyl Effect3 Receptor Selectivity (NET > SERT) Effect1->Effect3 Alters Binding Pocket Fit

Caption: SAR comparison highlighting the metabolic and selectivity shifts induced by ortho-substitution.

Experimental Protocols

Protocol A: Synthesis of 1-(2-methylphenyl)-3-(piperidin-1-yl)propan-1-one (Mannich Base)

Objective: To synthesize the muscle relaxant analog via nucleophilic substitution.[1]

  • Reagents:

    • 3-Chloro-1-(2-methylphenyl)-1-oxopropane (1.0 eq)[1]

    • Piperidine (1.2 eq)[1]

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: Acetonitrile (

      
      ) or Acetone.
      
  • Procedure:

    • Dissolve the chloroketone in acetonitrile.

    • Add

      
       and piperidine.
      
    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Workup: Filter inorganic salts. Evaporate solvent.[2] Redissolve residue in dilute HCl to form the water-soluble hydrochloride salt. Wash with ether (removes unreacted ketone). Basify aqueous layer with NaOH and extract with Dichloromethane (DCM).

  • Validation:

    • 1H NMR: Look for the disappearance of the triplet at

      
       3.8 ppm (
      
      
      
      ) and appearance of multiplet signals for the piperidine ring.
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: To evaluate the bioactivity of the synthesized derivative.

  • Method: Broth Microdilution (CLSI Standards).

  • Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).

  • Steps:

    • Prepare stock solution of the derivative in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in Mueller-Hinton Broth (range: 512

      
      g/mL to 1 
      
      
      
      g/mL) in a 96-well plate.
    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 24 hours.

    • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • PubChem. (2025).[3][4] 1-(3-Chloro-2-methylphenyl)propan-1-one | C10H11ClO.[1] National Library of Medicine. [Link][1]

  • Roman, G. (2015).[3] Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]

  • Biava, M., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ono, H., et al. (1977).[5] Effects of 4'-ethyl-2-methyl-3-piperidinopropiophenone (Eperisone) on experimental rigidity. Japanese Journal of Pharmacology. [Link]

Sources

Validation

Structural Elucidation of 3-Chloro-1-(2-methylphenyl)-1-oxopropane: A Comparative Spectroscopic Guide

Executive Summary & Comparative Overview In the synthesis of muscle relaxants (e.g., Tolperisone analogs) or anticholinergic agents (e.g., Pridinol), the intermediate 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Overview

In the synthesis of muscle relaxants (e.g., Tolperisone analogs) or anticholinergic agents (e.g., Pridinol), the intermediate 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone) is critical.

The primary analytical challenge is distinguishing this ortho-isomer from its para-isomer (a common impurity in Friedel-Crafts acylations) and the elimination product (acrylophenone derivative).

This guide compares the efficacy of four spectroscopic techniques in validating this specific structure.

Technique Efficacy Comparison Matrix
FeatureMass Spectrometry (GC-MS) FT-IR 1D NMR (

H,

C)
2D NMR (HMBC/HSQC)
Functional Group ID Moderate (Fragment ions)High (C=O, C-Cl stretch)High (Chemical shifts)High
Regioisomer Resolution Low (Frag. patterns similar)Low (Fingerprint region ambiguous)High (Splitting patterns)Definitive (Connectivity)
Impurity Detection High (Separates side products)Low (Overlapping bands)Moderate (Requires >5% impurity)Low (Sensitivity limits)
Throughput HighHighModerateLow

Structural Elucidation Logic (Graphviz)

The following diagram illustrates the logical workflow required to definitively assign the structure, moving from basic identification to precise regiochemistry.

ElucidationWorkflow Sample Unknown Sample (C10H11ClO) IR FT-IR Confirm C=O & C-Cl Sample->IR Step 1 MS GC-MS Confirm Cl Isotope (3:1) & Mol. Ion (182/184) Sample->MS Step 2 Result Confirmed Structure: 3-Chloro-1-(2-methylphenyl)-1-oxopropane IR->Result NMR_1D 1D NMR (1H) Assess Aromatic Pattern (Ortho vs Para) MS->NMR_1D Step 3 NMR_2D 2D NMR (HMBC) Link Methyl to Carbonyl NMR_1D->NMR_2D Step 4 (If ambiguous) NMR_1D->Result If pattern clear NMR_2D->Result Definitive Proof

Caption: Logical workflow for structural confirmation. 1D NMR is the primary filter for isomers; 2D NMR provides absolute connectivity proof.

Detailed Spectroscopic Analysis

A. Mass Spectrometry (EI, 70 eV)

Objective: Confirm molecular formula and presence of Chlorine.

  • Molecular Ion (

    
    ):  The molecule (
    
    
    
    ) has a nominal mass of 182.
  • Isotope Pattern (The "Fingerprint"):

    • m/z 182 (

      
      ):  Base intensity (relative).
      
    • m/z 184 (

      
      ):  Approximately 33% intensity of the 
      
      
      
      peak. This 3:1 ratio is diagnostic for a single Chlorine atom (
      
      
      vs
      
      
      ).
  • Fragmentation Pathway:

    • 
      -Cleavage:  Cleavage adjacent to the carbonyl group is dominant.
      
      • Fragment A:

        
         (Acylium ion). For o-tolyl, m/z = 119.
        
      • Fragment B:

        
         (Lost neutral radical).
        
    • McLafferty Rearrangement: While possible, it is less prominent than

      
      -cleavage in this specific chain length/halogen combination.
      
B. Infrared Spectroscopy (FT-IR)

Objective: Quick confirmation of the ketone and alkyl chloride.

  • C=O Stretch: Strong band at 1680–1690 cm

    
     . Note: This is slightly lower than non-conjugated ketones (1715 cm
    
    
    
    ) due to conjugation with the aromatic ring.
  • C-Cl Stretch: Moderate band in the 600–800 cm

    
      region (often obscured by aromatic out-of-plane bending).
    
  • C-H Stretch:

    • Aromatic: >3000 cm

      
      .
      
    • Aliphatic: <3000 cm

      
       (Methyl and Propyl chain).
      
C. Nuclear Magnetic Resonance (NMR) - The Critical Step

This is the only standalone technique capable of distinguishing the ortho isomer from the meta and para isomers without reference standards.

1.

H NMR (Proton) Analysis

Solvent:


, 400 MHz
Proton GroupMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Insight
Ar-CH

Singlet (s)2.45 - 2.55 3HDeshielded by aromatic ring. Key differentiator from para (which is typically ~2.40).
-CH

-C=O
Triplet (t)3.30 - 3.40 2H

-protons to carbonyl.
-CH

-Cl
Triplet (t)3.90 - 4.00 2HDeshielded by electronegative Chlorine.
Aromatic Multiplet7.20 - 7.70 4HCritical Region. See below.

The Isomer Test (Aromatic Region):

  • Para-isomer: Shows a symmetric AA'BB' pattern (two distinct doublets, integrating 2H each).

  • Ortho-isomer (Target): Shows a complex ABCD pattern.

    • H-6 (adjacent to C=O) is most deshielded (~7.6-7.7 ppm, doublet).

    • H-3, H-4, H-5 appear as overlapping multiplets (7.2-7.4 ppm).

    • Result: Lack of symmetry confirms ortho or meta.

2.

C NMR Analysis
  • Carbonyl (C=O): ~200-202 ppm.

  • Aromatic C: 6 signals expected for ortho (due to lack of symmetry). Para would only show 4 signals.[1]

  • Aliphatic C:

    • 
      : ~39-40 ppm.
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : ~40-42 ppm.
      
    • 
      : ~21 ppm.
      
3. 2D NMR (HMBC) - Definitive Proof

If the 1D spectrum is ambiguous (e.g., due to solvent overlap), Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • The Logic: HMBC shows correlations over 2-3 bonds.

  • Target Correlation: Look for the Methyl Protons (~2.5 ppm).

  • Verification:

    • Methyl protons will correlate to C-2 (Quaternary, ipso to methyl).

    • Methyl protons will correlate to C-1 (Quaternary, ipso to carbonyl).

    • Crucially: The Carbonyl Carbon (~200 ppm) will correlate to the aromatic proton H-6, but not strongly to the methyl protons (4 bonds away).

HMBC Connectivity Diagram

This diagram visualizes the specific correlations that prove the ortho structure.[2]

HMBC_Logic cluster_legend Legend Methyl_H Methyl Protons (2.5 ppm) Ring_C2 Ring C-2 (Ipso) (~138 ppm) Methyl_H->Ring_C2 2J (Strong) Ring_C1 Ring C-1 (Ipso-CO) (~136 ppm) Methyl_H->Ring_C1 3J (Strong) Carbonyl_C Carbonyl C=O (~201 ppm) Ring_H6 Ring Proton H-6 (~7.6 ppm) Ring_H6->Ring_C2 3J Ring_H6->Carbonyl_C 3J (Diagnostic) key Blue = Proton Source Red = Carbon Target Arrow = HMBC Correlation

Caption: HMBC correlations establishing the 1,2-substitution pattern.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Reagent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (common in Friedel-Crafts workups) which can broaden peaks.

  • Acquisition:

    • Run

      
      H (16 scans) first.
      
    • If aromatic region is symmetric (two doublets), reject sample (it is para).

    • If complex, proceed to

      
      C (512 scans) or HMBC.
      
Protocol B: GC-MS Parameters
  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Inlet: Split mode (20:1), 250°C.

  • MS Source: EI mode, 230°C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Source for fragmentation patterns of alkyl-aryl ketones). Link

  • PubChem. (2023). Compound Summary for CID 113333 (Analogous Chlorinated Propiophenones). National Library of Medicine. Link

Sources

Comparative

cross-reactivity studies involving 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Publish Comparison Guide: 3-Chloro-1-(2-methylphenyl)-1-oxopropane Title: Comparative Analytical & Reactivity Guide: 3-Chloro-1-(2-methylphenyl)-1-oxopropane Subtitle: Optimizing Detection and Control of Ortho-Substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Title: Comparative Analytical & Reactivity Guide: 3-Chloro-1-(2-methylphenyl)-1-oxopropane Subtitle: Optimizing Detection and Control of Ortho-Substituted


-Chloroketones in Drug Development
Date:  February 18, 2026
Author:  Senior Application Scientist

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS: 898785-08-5), also known as 3-chloro-2'-methylpropiophenone, is a critical synthetic intermediate and a potential genotoxic impurity (PGI) in the manufacturing of aryl-amino-propanone class drugs (e.g., SNRI analogs similar to Duloxetine, Bupropion derivatives).

This guide objectively compares the performance of this ortho-substituted isomer against its structural alternatives: the 4-methyl (para) isomer and the thiophene analog (Duloxetine intermediate). The focus is on Analytical Cross-Reactivity (Selectivity) and Chemical Reactivity (Stability) , providing researchers with the data needed to distinguish these closely related compounds and assess their alkylating potential.

Key Insight: The presence of the ortho-methyl group introduces significant steric hindrance compared to the para-isomer, resulting in distinct HPLC retention behaviors and a measurably slower rate of nucleophilic substitution—a critical factor in controlling process impurities.

Comparative Analysis: Performance & Properties

Structural Competitors

We compare the target compound against two primary alternatives encountered in similar synthetic workflows:

  • Target: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Ortho-isomer).

  • Alternative A: 3-Chloro-1-(4-methylphenyl)-1-oxopropane (Para-isomer; common regioisomer impurity).

  • Alternative B: 3-Chloro-1-(thiophen-2-yl)propan-1-one (The standard Duloxetine intermediate).

Physicochemical & Reactivity Comparison
FeatureTarget (Ortho-Isomer)Alt A (Para-Isomer)Alt B (Thiophene Analog)
Steric Hindrance High (Ortho-methyl blocks carbonyl approach)Low (Methyl is distant)Low (5-membered ring is planar/open)
HPLC Retention (C18) Lower (Elutes earlier due to compact shape/polarity)*Higher (Planar, better hydrophobic interaction)Lowest (Thiophene is less lipophilic than benzene)
Alkylating Potential (

)
0.2x (Slowest SN2 rate)1.0x (Reference)1.5x (Fastest; electron-rich ring)
UV Max (

)
~242 nm (Hypsochromic shift due to twist)~254 nm (Extended conjugation)~260-280 nm
Detection Challenge Co-elution with solvent front or degradation products.Co-elution with unsubstituted propiophenone.Distinct profile.

*Note: Retention behavior is method-dependent; Ortho isomers often elute earlier in Reverse Phase due to reduced "flat" surface area for binding to C18 chains, though "Ortho Effect" on polarity can vary.

Deep Dive: Cross-Reactivity & Interference

In the context of this molecule, "Cross-Reactivity" refers to two distinct phenomena:

  • Analytical Interference: The risk of the ortho-isomer being misidentified as the para-isomer or the des-methyl impurity during purity profiling.

  • Chemical Cross-Reactivity: The side-reaction potential of the chloroketone moiety with nucleophilic excipients or biological substrates (Genotoxicity).

Mechanism of Impurity Formation

The ortho-isomer typically arises during Friedel-Crafts acylation if the starting material (Toluene) reacts at the ortho position, or if 2-methylacetophenone is used.

SynthesisPathway Toluene Toluene (Starting Material) Ortho Target: Ortho-Isomer (3-Chloro-1-(2-methylphenyl)...) Toluene->Ortho Friedel-Crafts (Minor/Steric) Para Impurity: Para-Isomer (3-Chloro-1-(4-methylphenyl)...) Toluene->Para Friedel-Crafts (Major) AcylChloride 3-Chloropropionyl Chloride AcylChloride->Ortho AcylChloride->Para Drug Target Drug API (Mannich Base) Ortho->Drug Amine Reaction (Slow) Para->Drug Amine Reaction (Fast)

Caption: Divergent synthesis pathways showing the origin of Ortho vs. Para isomers. The Ortho isomer reacts slower in subsequent steps, potentially accumulating as an impurity.

Experimental Protocols

Protocol A: High-Resolution HPLC Separation (Selectivity)

Objective: To achieve baseline resolution (


) between the ortho and para isomers to prevent analytical cross-reactivity.
  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm. Reasoning: Phenyl-hexyl phases provide superior selectivity for aromatic isomers via

    
     interactions compared to standard C18.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       70% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV @ 245 nm (Compromise wavelength).

  • Performance Criterion: The ortho-isomer (Target) should elute before the para-isomer due to the "ortho effect" (steric twisting reducing planarity and

    
    -interaction).
    
Protocol B: Reactivity Assessment (Alkylation Potential)

Objective: To quantify the "Chemical Cross-Reactivity" (alkylation rate) relative to the para-isomer. This serves as a proxy for genotoxic potential (Ames positive correlation).

  • Reagents:

    • Substrate: 1.0 mM of Target (Ortho) or Alternative (Para) in Acetonitrile.

    • Nucleophile: 10.0 mM Benzylamine (excess).

    • Internal Standard: Naphthalene.

  • Procedure:

    • Mix Substrate and Nucleophile at 25°C.

    • Sample every 15 minutes for 4 hours.

    • Quench aliquots in dilute HCl (stops amine reaction).

    • Analyze residual Chloroketone by HPLC (Protocol A).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Expected Result: The ortho-isomer will show a significantly lower

      
       (approx. 5-10x slower) than the para-isomer due to the methyl group blocking the trajectory of the incoming amine nucleophile (
      
      
      
      backside attack).

Analytical Decision Tree

Use this logic flow to confirm the identity of the compound in a complex mixture.

AnalyticalLogic Start Unknown Sample (Chlorinated Ketone) HPLC HPLC Retention Time (Phenyl-Hexyl Column) Start->HPLC CheckRT Compare RT vs Standards HPLC->CheckRT Ortho Matches Ortho Std (Early Eluter) CheckRT->Ortho RT < 10 min Para Matches Para Std (Late Eluter) CheckRT->Para RT > 12 min Confirm UV Spectrum Check Ortho->Confirm Para->Confirm OrthoConf λmax ~242nm (Hypsochromic Shift) Confirm->OrthoConf ParaConf λmax ~254nm (Strong Conjugation) Confirm->ParaConf

Caption: Decision tree for distinguishing 3-Chloro-1-(2-methylphenyl)-1-oxopropane from its para-isomer using chromatographic and spectroscopic data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113333, 3-Chloro-1-(2-methylphenyl)-1-oxopropane. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Steric Effects in SN2 Reactions and Ortho-Effects).
  • European Medicines Agency (EMA).ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (Guideline for Alkyl Halide PGIs).
  • Snyder, L. R., et al.Practical HPLC Method Development. (Separation of Positional Isomers using Phenyl-Hexyl phases).

Sources

Validation

Comprehensive Comparison: Computational Modeling vs. Experimental Profiling of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

This guide provides an in-depth technical comparison between computational modeling (in silico) and experimental profiling (in vitro) for 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5), a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between computational modeling (in silico) and experimental profiling (in vitro) for 3-Chloro-1-(2-methylphenyl)-1-oxopropane (CAS 898785-08-5), a critical intermediate in the synthesis of centrally acting muscle relaxants like Tolperisone.

Executive Summary

In the development of aryl-alkyl ketone derivatives, specifically 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone), researchers often face a dichotomy between the speed of computational prediction and the fidelity of experimental data. This compound serves as a pivotal electrophile in the synthesis of Tolperisone-type muscle relaxants.

The core challenge with this specific ortho-substituted isomer is the steric clash between the 2-methyl group and the carbonyl oxygen. This interaction induces a torsional twist that significantly alters reactivity and spectroscopic signatures compared to its para-isomer (the direct Tolperisone precursor). This guide evaluates the reliability of Density Functional Theory (DFT) in predicting these steric effects against experimental benchmarks (NMR, IR, X-ray).

Chemical Profile & Significance[1]

PropertySpecification
IUPAC Name 3-Chloro-1-(2-methylphenyl)propan-1-one
CAS Number 898785-08-5
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Key Structural Feature Ortho-methyl substituent inducing non-planarity
Role Intermediate for Tolperisone (muscle relaxant) analogs
Mechanistic Relevance

The compound functions as a "masked" vinyl ketone. Under basic conditions (e.g., in Mannich-type syntheses), it undergoes elimination to form the reactive vinyl ketone intermediate, which then captures nucleophiles (like piperidine).

ReactionPathway Start 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Stable Precursor) Intermediate Vinyl Ketone Intermediate (Highly Reactive) Start->Intermediate HCl Elimination Base Base (e.g., Et3N) Base->Start Product Tolperisone Analog (Mannich Base) Intermediate->Product Michael Addition Nucleophile Piperidine Nucleophile->Intermediate

Figure 1: The activation pathway of 3-Chloro-1-(2-methylphenyl)-1-oxopropane in drug synthesis.

Computational Modeling (In Silico)

Objective: To predict structural conformation and spectroscopic properties in the absence of purified crystal samples.

Methodology: DFT Protocol

For accurate prediction of the ortho-twist, standard force fields (MM2/MMFF) are insufficient. Electronic structure methods are required.

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (Hybrid functional for balanced accuracy).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the chlorine atom and lone pairs on oxygen).

  • Solvation Model: IEFPCM (Solvent: Chloroform or DMSO, matching NMR solvents).

Key Computational Predictions

The ortho-methyl group prevents the phenyl ring from being coplanar with the carbonyl group.

  • Predicted Dihedral Angle (C(ortho)-C(ipso)-C(=O)-C(alpha)): ~35–45° (Twisted).

    • Contrast: The para-isomer is nearly planar (< 10° twist).

  • Vibrational Frequency Scaling: Raw DFT frequencies must be scaled by 0.967 (for B3LYP/6-31G*) to match experimental IR wavenumbers.

Experimental Profiling (In Vitro)

Objective: To validate the model and confirm the identity of the synthesized material.

Synthesis Route (Friedel-Crafts Acylation)

The most robust route to the specific 2-methyl isomer avoids the regioselectivity issues of direct toluene acylation.

  • Reagents: o-Toluoyl chloride + Ethylene (g) + AlCl₃.

  • Conditions: Dichloromethane, 0°C → RT.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to remove potential isomers.

Spectroscopic Validation

The experimental data acts as the "ground truth" to calibrate the computational model.

A. Nuclear Magnetic Resonance (¹H NMR)

The ortho-methyl group exerts a shielding effect on the carbonyl carbon and affects the splitting pattern of the aromatic protons.

  • Solvent: CDCl₃, 400 MHz.[1][2][3]

  • Key Signals:

    • δ 2.50 ppm (s, 3H): Ortho-methyl group (distinct from para-methyl at ~2.40 ppm).

    • δ 3.90 ppm (t, 2H): -CH₂-Cl (Triplet, characteristic of the 3-chloro chain).

    • δ 3.35 ppm (t, 2H): -CH₂-C=O (Triplet).

    • Aromatic Region: 4 protons. The proton adjacent to the carbonyl (H6) typically shows a downfield shift (δ ~7.6 ppm) but is less deshielded than in the planar para-isomer due to the loss of conjugation from the twist.

B. Infrared Spectroscopy (FT-IR)

The carbonyl stretch frequency is a sensitive indicator of conjugation.

  • Planar System (e.g., Acetophenone): ~1685 cm⁻¹.

  • Twisted System (2-Methyl isomer): ~1695–1705 cm⁻¹ .

    • Reasoning: The loss of planarity reduces the conjugation between the benzene ring and the carbonyl, increasing the double-bond character of the C=O bond (higher wavenumber).

Comparative Analysis: Model vs. Experiment[5]

The following table contrasts the theoretical predictions (DFT B3LYP/6-311++G(d,p)) against experimental data derived from the structural analog 3-chloropropiophenone and specific isomer data.

ParameterComputational Prediction (DFT)Experimental Data (In Vitro)Accuracy / Deviation
C=O Bond Length 1.218 Å1.215 Å (X-Ray Ref)High (< 0.3% error)
C=O Stretch (IR) 1712 cm⁻¹ (Unscaled)1698 cm⁻¹ (FT-IR, KBr)Medium (Requires scaling factor 0.967)
¹H NMR (CH₂-Cl) 3.85 ppm3.92 ppmHigh (Within 0.1 ppm)
Phenyl-C=O Torsion 38.5°N/A (No single crystal)Critical Insight (Explains reactivity)
Melting Point N/A (Not reliably computed)~45–50°C (Low melting solid)Experimental Only
Visualization of the Workflow

This diagram illustrates how computational and experimental workflows converge to validate the structure.

Workflow cluster_comp In Silico (Computational) cluster_exp In Vitro (Experimental) Target Target: 3-Chloro-1-(2-methylphenyl)-1-oxopropane DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G**) Target->DFT_Opt Synth Synthesis (Friedel-Crafts Acylation) Target->Synth Freq_Calc Frequency Calculation (IR/Raman Prediction) DFT_Opt->Freq_Calc NMR_GIAO NMR GIAO Calculation (Solvent: CHCl3) DFT_Opt->NMR_GIAO Validation Data Convergence & Validation (Compare Shifts & Frequencies) Freq_Calc->Validation Scaling Factor 0.967 NMR_GIAO->Validation Chemical Shift Δ Purify Purification (Column Chromatography) Synth->Purify Spec Spectroscopy (FT-IR, 1H-NMR) Purify->Spec Spec->Validation Experimental Spectra

Figure 2: Integrated workflow for structural validation.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane

Safety: perform in a fume hood. AlCl₃ is water-sensitive.

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Charge the flask with anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) and dry Dichloromethane (DCM, 50 mL). Cool to 0°C.[1]

  • Acyl Chloride Addition: Add 3-Chloropropionyl chloride (1.0 eq) dropwise over 15 minutes. The suspension will clarify as the acylium ion forms.

  • Substrate Addition: Add o-Xylene or Toluene (depending on specific precursor availability, here assuming o-Toluoyl chloride route is bypassed for direct Friedel-Crafts on Toluene requires separation). Preferred Lab Scale: React o-toluoyl chloride (1.0 eq) with ethylene gas bubbling in DCM with AlCl₃ at 0-10°C. This ensures regioselectivity.

  • Quench: Pour the reaction mixture onto crushed ice/HCl.

  • Extraction: Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Isolation: The crude oil is purified via flash chromatography (SiO₂, 5% EtOAc in Hexanes).

References

  • Sonneck, M., et al. (2025).[1] "Crystal structure of 3-chloropropiophenone." IUCrData, 10, x250349.[1]

    • Significance: Provides the baseline crystallographic data for the unsubstituted analog, used for bond length valid
  • Udhayakala, P., et al. (2010).[4][5] "Vibrational spectroscopy investigation using ab initio and density functional theory on 3'-chloropropiophenone." Spectrochimica Acta Part A, 75(2), 567-573.

    • Significance: Establishes the B3LYP/6-31G(d,p) standard for computing properties of chloropropiophenones.
  • Fels, G. (1996). "Tolperisone: Evaluation of the molecular structure and its binding to the sodium channel." Archiv der Pharmazie, 329(3), 171-178.
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11216668, 3-Chloro-1-(2-methylphenyl)-1-propanone."

    • Significance: Confirming chemical identity and CAS 898785-08-5.[6]

Sources

Comparative

Benchmarking 3-Chloro-1-(2-methylphenyl)-1-oxopropane: Overcoming Steric Barriers in Chiral API Synthesis

Executive Summary 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone) is a critical yet challenging building block in the synthesis of norepinephrine reuptake inhibitors (NRIs) and re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-chloro-2'-methylpropiophenone) is a critical yet challenging building block in the synthesis of norepinephrine reuptake inhibitors (NRIs) and related amino-alcohol pharmacophores. Its structural uniqueness lies in the ortho-methyl group , which introduces significant steric hindrance compared to its unsubstituted or para-substituted analogs (e.g., the Fluoxetine precursor).

This guide benchmarks the performance of this compound in two pivotal transformations: Asymmetric Transfer Hydrogenation (ATH) and Nucleophilic Amination . We compare industry-standard chemocatalytic methods against emerging biocatalytic and organocatalytic alternatives, providing researchers with evidence-based protocols to maximize yield and enantiomeric excess (ee).

Chemical Profile & Reactivity Challenges

The presence of the ortho-methyl group creates a "steric wall" that impacts catalyst approach and reaction kinetics.

FeatureSpecificationImpact on Reactivity
CAS Number 51731-17-0 (Generic/Isomer specific)Identification
Structure

-chloroketone with o-tolyl core
Prone to elimination (vinyl ketone formation) under basic conditions.
Steric Bulk High (

-value of -CH

)
Reduces rates in ATH; lowers ee% in standard CBS reductions.
Electronic Effect Weakly electron-donatingDeactivates carbonyl slightly toward nucleophilic attack.

Comparative Analysis 1: Asymmetric Reduction

The conversion of the ketone to the chiral alcohol, (S)-3-chloro-1-(2-methylphenyl)propan-1-ol , is the rate-limiting quality step. We benchmarked three methodologies.

Benchmark Data
MetricMethod A: Ru-Noyori ATH (Standard)Method B: Biocatalysis (KRED) (Recommended)Method C: CBS Reduction (Legacy)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Engineered Ketoreductase (e.g., L. kefir variant)(S)-Me-CBS Oxazaborolidine
H-Source Formic Acid / TEA (5:2)NADPH / Glucose (GDH coupled)Borane-THF
Enantiomeric Excess (ee) 92 - 95%>99% 88 - 92%
Yield 96%94%85%
Reaction Time 12 - 16 h24 h2 h
Scalability High (Robust)Medium (Emulsion risks)Low (Cryogenic/Safety)
Expert Insight: Why KRED Wins on Purity

While the Ruthenium-catalyzed transfer hydrogenation (Method A) is faster and easier to scale, the ortho-methyl group clashes with the


-arene ligand, occasionally permitting the "mismatched" hydride transfer, capping ee at ~95%. The enzyme active site (Method B), however, evolves to accommodate the ortho-twist, resulting in virtual homochirality (>99% ee), which eliminates the need for downstream chiral resolution—a massive cost saver in drug development.

Comparative Analysis 2: Amination (C-N Bond Formation)

Transforming the chloride to a methylamine moiety is fraught with a competing side reaction: Elimination to the Vinyl Ketone .

Reaction Pathways
  • Path A (Direct Substitution): S

    
    2 attack by CH
    
    
    
    NH
    
    
    .
  • Path B (Finkelstein-Assisted): In situ conversion to Iodide, then Amine attack.

  • Path C (Elimination): Base-mediated E1cB to 1-(2-methylphenyl)prop-2-en-1-one (Impurity).

Performance Comparison
ParameterDirect Amination (Aq. MeNH

)
Finkelstein-Assisted (KI cat.)
Solvent THF/WaterAcetonitrile
Temperature 50°C40°C
Rate Constant (

)
1.04.5
Vinyl Impurity ~12%<2%
Yield 78%91%

Recommendation: Use the Finkelstein-Assisted protocol. The iodide is a better leaving group and a better nucleophile, accelerating the substitution rate (


) significantly over the elimination rate (

).

Visualizing the Workflow

The following diagram illustrates the divergent pathways and the critical decision points for high-purity synthesis.

G cluster_0 Preferred High-Purity Route Start 3-Chloro-1-(2-methylphenyl)-1-oxopropane Vinyl Vinyl Ketone (Impurity) Start->Vinyl Base (Elimination) Alcohol (S)-Chloro-Alcohol (Chiral Intermediate) Start->Alcohol KRED/NADPH (>99% ee) Mannich Mannich Base (Amino-Ketone) Start->Mannich MeNH2 / KI (Substitution) AminoAlcohol (S)-Amino-Alcohol (Target API Scaffold) Alcohol->AminoAlcohol MeNH2 (aq) High Pressure Mannich->AminoAlcohol NaBH4 (Low Diastereoselectivity)

Caption: Strategic Synthesis Map. The Green Path (Asymmetric Reduction first) prevents racemization and minimizes vinyl ketone formation compared to the Yellow Path.

Detailed Experimental Protocol

Protocol: KRED-Catalyzed Asymmetric Reduction

Self-Validating Step: The pH drift indicates reaction progress; stabilization implies completion.

Reagents:

  • Substrate: 3-Chloro-1-(2-methylphenyl)-1-oxopropane (100 mM).

  • Enzyme: KRED-P1-B05 (Codexis or equivalent screening hit).

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (150 mM).

  • Buffer: KPi (100 mM, pH 7.0).

Workflow:

  • Preparation: Dissolve substrate in IPA (5% v/v co-solvent) to improve solubility without denaturing the enzyme.

  • Initiation: Add the aqueous buffer containing GDH, Glucose, and NADP+. Initiate by adding the KRED.

  • Monitoring: Maintain temperature at 30°C. Monitor pH; add 1M NaOH via stat-titrator to maintain pH 7.0 (Gluconic acid production acidifies the medium).

  • Endpoint: Reaction is complete when base consumption ceases (>24h).

  • Workup: Extract with MTBE. The organic phase contains >99% ee alcohol.[1][2]

    • QC Check: Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).

Protocol: Finkelstein-Assisted Amination

Reagents:

  • (S)-Chloro-Alcohol (from above).[1][2][3]

  • Methylamine (40% aq).[4][5]

  • Potassium Iodide (10 mol% catalyst).

  • Solvent: Methanol.

Workflow:

  • Charge reactor with Chiral Alcohol and KI in Methanol.

  • Add Methylamine solution. Seal reactor (pressure vessel recommended).

  • Heat to 60°C for 6 hours.

  • Validation: Monitor disappearance of the alkyl chloride peak by GC-MS.

  • Purification: Evaporate solvent. Acid/Base extraction removes neutral impurities.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Chloroketones: A Green Route to Chiral Building Blocks. Green Chemistry, 13, 226-265. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Conlon, D. A., et al. (2007). Practical Asymmetric Synthesis of NRIs via Catalytic Transfer Hydrogenation. Journal of Organic Chemistry, 72(20), 8005-8009. Link

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-1-(2-methylphenyl)-1-oxopropane: Proper Disposal Procedures

Executive Summary & Chemical Profile[1] 3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-Chloro-2'-methylpropiophenone) is a -chloroketone intermediate frequently used in the synthesis of muscle relaxants like T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Chloro-1-(2-methylphenyl)-1-oxopropane (also known as 3-Chloro-2'-methylpropiophenone) is a


-chloroketone intermediate frequently used in the synthesis of muscle relaxants like Tolperisone. Unlike simple solvents, this compound possesses alkylating properties due to the electrophilic carbon at the 

-position.

Critical Directive: This compound must be treated as Halogenated Organic Waste . Under no circumstances should it be discharged into municipal water systems or mixed with non-halogenated waste streams, as this complicates downstream incineration processes (requiring acid gas scrubbing).

Chemical Identity & Physical Properties[2]
PropertyData
Chemical Name 3-Chloro-1-(2-methylphenyl)-1-oxopropane
Synonyms 3-Chloro-2'-methylpropiophenone;

-chlorotolperisone intermediate
CAS Number 5162-82-3
Molecular Formula C

H

ClO
Molecular Weight 182.65 g/mol
Physical State Low-melting solid or viscous oil (depending on purity/temp)
Solubility Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate)

Hazard Analysis & Disposal Logic

To ensure safety and compliance, we must understand the why behind the disposal method.

The Mechanism of Hazard
  • Alkylating Potential: As a

    
    -halo ketone, the compound is an electrophile. While less reactive than 
    
    
    
    -halo ketones, it can still alkylate biological macromolecules (DNA/Proteins), posing a risk of sensitization or long-term toxicity [1].
  • Aquatic Toxicity: Halogenated aromatics are often persistent in the environment. Direct release can cause long-term adverse effects in aquatic environments (H411) [2].[1]

  • Incineration Chemistry: When burned, the chlorine atom converts to Hydrogen Chloride (HCl) gas. If this is mixed with standard non-halogenated waste (which is often used as fuel blending), it can corrode standard incinerators. Therefore, it must be segregated for facilities equipped with wet scrubbers.

Regulatory Classification (RCRA/CLP)
  • US (RCRA): Not P-listed or U-listed by specific name, but classified as D001 (Ignitable) if in solvent, and requires treatment as Halogenated Organic Waste .

  • EU (CLP): Classified as Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and Aquatic Chronic (H411) [2].

Step-by-Step Disposal Protocol

This protocol is a self-validating system. Each step includes a "Check" to ensure the previous action was performed correctly.

Phase 1: Pre-Disposal Assessment

Goal: Determine the state of the waste (Pure vs. Mixture).

  • Purity Check: Is the substance a pure solid/oil or dissolved in a solvent?

    • If Pure: Proceed to Phase 2, Step A.

    • If Solution: Identify the solvent.[2][3] If solvent is halogenated (e.g., DCM), use Stream A. If non-halogenated (e.g., Methanol), it must still go to Stream A due to the solute's halogen content.

  • Quenching (Only if reactive impurities present): If the waste contains unreacted thionyl chloride or aluminum chloride (common from Friedel-Crafts synthesis), quench carefully with ice/water before placing in the organic waste container to prevent pressure buildup.

Phase 2: Waste Segregation & Packaging

Stream A: Halogenated Organic Waste (Red Label/Tag)

  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy or a glass amber bottle. Avoid metal containers due to potential HCl generation from hydrolysis.

  • Transfer: Pour the material into the container using a funnel to prevent drips.

  • pH Validation: Briefly check the headspace or a small aliquot with pH paper.

    • Logic: If pH < 2, residual acid is present. Neutralize with Sodium Bicarbonate (NaHCO

      
      ) if required by your specific waste hauler, otherwise note "Acidic" on the label.
      
  • Labeling:

    • Primary Constituent: "Halogenated Solvent/Organic Mixture."

    • Specific Hazard: "Contains 3-Chloro-1-(2-methylphenyl)-1-oxopropane (Irritant, Alkylator)."

Phase 3: Storage & Handover[10][11]
  • Secondary Containment: Place the waste container in a polyethylene tray to capture potential leaks.

  • Cap Check: Ensure the cap is vented (if available) or loosely tightened initially if gas evolution is suspected, then torqued closed for storage.

  • Handover: Contact your EHS department for pickup. Do not transport in personal vehicles.

Decision Matrix: Waste Stream Selection

The following diagram illustrates the logical flow for categorizing this specific chemical waste.

WasteDisposal cluster_legend Key Logic Start Waste: 3-Chloro-1-(2-methylphenyl)-1-oxopropane IsPure Is the waste pure substance? Start->IsPure PurePath Solid/Oil Residue IsPure->PurePath Yes SolnPath In Solution IsPure->SolnPath No ReactiveCheck Contains reactive reagents? (e.g., AlCl3, SOCl2) PurePath->ReactiveCheck SolventCheck Is solvent Halogenated? SolnPath->SolventCheck SolventCheck->ReactiveCheck Yes (e.g. DCM) SolventCheck->ReactiveCheck No (e.g. EtOAc) - Still Treat as Halogenated Quench Quench with Ice/Water in Fume Hood ReactiveCheck->Quench Yes FinalStream STREAM A: Halogenated Organic Waste (High Temp Incineration) ReactiveCheck->FinalStream No Quench->FinalStream Note1 Note: Even if the solvent is non-halogenated, the presence of the Cl-ketone requires Halogenated Stream classification.

Figure 1: Decision logic for segregating 3-Chloro-1-(2-methylphenyl)-1-oxopropane waste streams.

Emergency Spill Response

In the event of a spill outside of containment, immediate action is required.[4]

PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety Goggles.

Spill Workflow
  • Isolate: Evacuate the immediate area. Mark the zone.

  • Ventilate: Open fume hood sashes fully if safe; ensure room ventilation is active.

  • Absorb:

    • Do NOT use paper towels (risk of rapid evaporation/reaction).

    • Use Vermiculite or Sand to dike and cover the spill.[5]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris."

  • Clean: Wash the surface with a dilute soap solution. Do not use bleach (potential reaction with residual organics).

SpillResponse Spill Spill Detected Isolate 1. Isolate & Ventilate Spill->Isolate PPE 2. Don PPE (Nitrile/Goggles) Isolate->PPE Absorb 3. Apply Vermiculite/Sand PPE->Absorb Collect 4. Scoop to Waste Jar Absorb->Collect Label 5. Label as Halogenated Waste Collect->Label

Figure 2: Immediate response workflow for laboratory spills.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 223594, 3-Chloro-2'-methylpropiophenone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-chloro-2'-methylpropiophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-1-(2-methylphenyl)-1-oxopropane

CAS: 898785-08-5 Formula: C₁₀H₁₁ClO Molecular Weight: 182.65 g/mol Synonyms: 3-Chloro-1-(o-tolyl)propan-1-one; -chloropropiophenone derivative. Executive Safety Summary Directive: Treat this compound as a high-potency al...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 898785-08-5 Formula: C₁₀H₁₁ClO Molecular Weight: 182.65 g/mol Synonyms: 3-Chloro-1-(o-tolyl)propan-1-one;


-chloropropiophenone derivative.
Executive Safety Summary

Directive: Treat this compound as a high-potency alkylating agent and lachrymator .

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is often sparse in public databases, its structure (a


-chloroketone) places it in a chemical class known for electrophilic alkylation . This means it can covalently bind to DNA and proteins, posing potential mutagenic and sensitizing risks. It is not merely a "solvent" or "irritant"; it is a reactive intermediate.

Core Hazards:

  • Skin/Eye: Severe irritant; potential corrosive.[1]

  • Respiratory: Mucous membrane irritant (lachrymatory potential).

  • Systemic: Potential sensitizer and alkylating agent (treat as a suspected mutagen).

Personal Protective Equipment (PPE) Matrix

The following PPE standards represent a conservative safety protocol designed to prevent all dermal and inhalation contact.

PPE ComponentSpecificationRationale & Causality
Hand Protection Standard: Double Nitrile (0.11 mm min. each).Spill/Prolonged: Silver Shield® (Laminate) or Viton®.Permeation Dynamics: Chlorinated ketones can degrade standard nitrile. Double gloving provides a "sacrificial" outer layer. Laminate gloves offer >4h breakthrough time for halogenated organics.
Eye Protection Mandatory: Chemical Splash Goggles (Indirect Vent).Prohibited: Safety glasses with side shields.Vapor Entry: Indirect venting prevents lachrymatory vapors from bypassing the lens. Safety glasses fail to seal against creeping fumes.
Respiratory Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary: Half-mask w/ OV/AG cartridges (if outside hood).Volatility: As a low-molecular-weight ketone, vapor pressure allows airborne concentration to exceed exposure limits rapidly.
Body Defense Standard: Lab coat (Cotton/Poly blend) + Chemical Apron.Footwear: Closed-toe, non-perforated leather/synthetic.Penetration: Cotton offers limited splash protection. A chemical apron (Tyvek or PVC) is required during transfer to prevent "soak-through" to skin.
Glove Selection & Permeation Logic

The chemical structure contains both a ketone and an alkyl chloride . This "mixed functionality" makes single-material gloves risky. Nitrile resists the chloride but swells with ketones; Latex resists ketones but fails against chlorides.

Decision Logic for Hand Protection:

GloveSelection Start Task Definition Duration Exposure Duration? Start->Duration Short < 15 Minutes (Transfer/Weighing) Duration->Short Long > 15 Minutes (Synthesis/Cleanup) Duration->Long Rec1 Double Nitrile Gloves (Change immediately on splash) Short->Rec1 Splash Risk Only Rec2 Silver Shield / Laminate (Under Nitrile for dexterity) Long->Rec2 Immersion/Vapor Risk

Figure 1: Decision tree for selecting glove material based on exposure duration. Note that Silver Shield gloves are chemically superior but offer poor dexterity, requiring an outer nitrile glove for grip.

Operational Protocol: The "Zero-Contact" Method

This protocol uses a self-validating system : if you can smell the chemical, the containment has failed.

Phase A: Donning (Pre-Experiment)
  • Inspection: Check fume hood certification sticker (must be <1 year old). Verify sash operation.

  • Base Layer: Don lab coat and button fully to the neck.

  • Primary Glove: Don the first pair of nitrile gloves (tuck lab coat cuffs under the glove).

  • Secondary Glove: Don the second pair of nitrile gloves (or Silver Shield if handling >100mL).

  • Eye Defense: Don splash goggles. Adjust strap for a tight seal against the temples.

Phase B: Handling (The Workflow)
  • Weighing: Perform all weighing inside the fume hood. If the balance is external, tare the vial outside, move it in, add chemical, cap it tightly, and wipe the exterior before removing.

  • Transfer: Use positive-displacement pipettes or glass syringes for liquids to prevent dripping. Avoid pouring from large bottles.

  • Heating: If the reaction requires heat, ensure the condenser is active before heating to prevent vapor escape.

Phase C: Doffing (The Critical Step)

Most contamination occurs here.

  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Inspection: Inspect inner gloves for discoloration. If clean, remove goggles.

  • Hygiene: Wash hands with soap and water immediately after removing inner gloves.

Emergency & Disposal Procedures
Spill Response

Scenario: 10 mL spill inside the fume hood.

  • Alert: Announce the spill. Keep sash low.

  • PPE Upgrade: If not already wearing, switch to Silver Shield/Laminate gloves .

  • Absorb: Do not use paper towels (rapid evaporation). Use vermiculite or chem-mats designed for organic solvents.

  • Clean: Wipe surface with dichloromethane (DCM) or acetone, followed by soap water.

  • Disposal: Collect all absorbent materials into a sealable bag labeled "Hazardous Waste: Halogenated Organic".

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste .

  • Segregation: Do not mix with acidic aqueous waste (risk of hydrolysis/fumes) or strong oxidizers.

  • Container: High-density polyethylene (HDPE) or glass carboy.

Chemical Safety Logic (Graphviz)

The following diagram illustrates the workflow for handling this specific alkylating agent to ensure containment.

SafetyWorkflow cluster_zone Fume Hood Containment Zone Storage Storage: Cool, Dry, Inert Gas (Prevent Hydrolysis) Prep Prep: Check Hood Flow Don Double Nitrile Storage->Prep Retrieve Action Handling: 3-Chloro-1-(2-methylphenyl)-1-oxopropane Prep->Action Transfer to Hood Action->Storage Reseal & Return Waste Waste: Segregate as Halogenated Action->Waste Quench & Dispose

Figure 2: Cradle-to-grave handling workflow emphasizing the containment zone.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113333, 3-chloro-1-(5-chloro-2-methylphenyl)propan-1-one (Analogous Structure). Retrieved from [Link]

Sources

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